1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-nitroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGCETNXDDEADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247976 | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-25-5 | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Compounds incorporating the indazole nucleus have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on a specific, functionally rich derivative: 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid . The strategic placement of the methyl, nitro, and carboxylic acid groups on the indazole core creates a molecule with significant potential as both a versatile synthetic intermediate and a candidate for biological investigation.[1] This document will provide a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental considerations, and a discussion of its potential applications in drug discovery, grounded in the established bioactivity of related structures.
Physicochemical and Structural Characteristics
CAS Number: 1363382-25-5[4]
This compound is a structurally complex molecule with distinct functional regions that dictate its chemical behavior and potential biological activity. The indazole core provides a rigid, aromatic framework. The electron-withdrawing nitro group at the 5-position significantly influences the electronic distribution of the bicyclic system, while the carboxylic acid at the 3-position and the methyl group at the 1-position provide key points for chemical modification and interaction with biological macromolecules.[1][5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O₄ | [6] |
| Molecular Weight | 221.17 g/mol | [7] |
| Appearance | Solid (predicted) | [8] |
| Purity | ≥95% (as commercially available) | [2] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C(=O)O | [6] |
| InChI Key | LTGCETNXDDEADX-UHFFFAOYSA-N | [6] |
Strategic Synthesis: Pathways and Methodologies
Pathway 1: N-Methylation of 5-Nitro-1H-indazole-3-carboxylic acid
This is arguably the more direct approach, starting from the commercially available 5-nitro-1H-indazole-3-carboxylic acid. The key challenge in this pathway is the regioselective methylation of the indazole nitrogen. The indazole ring presents two potential nitrogen sites for alkylation (N1 and N2). The substitution at the 3-position with a carboxylic acid group generally directs methylation to the N1 position.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid
Introduction
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, the indazole ring system, is a well-recognized "privileged structure," known to interact with a diverse range of biological targets. The presence of a nitro group, a strong electron-withdrawing moiety, and a carboxylic acid, a key functional group for modulating solubility and forming interactions, suggests a unique physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics for its potential application in therapeutic design and development. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes information from closely related analogs, predictive models, and established analytical methodologies to provide a robust framework for its evaluation.
Molecular Structure and Chemical Identity
The foundational aspect of understanding any chemical entity lies in its molecular structure and identity. These details are crucial for interpreting its chemical behavior and interactions.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₇N₃O₄
-
Molecular Weight: 221.17 g/mol [1]
-
CAS Number: 1363382-25-5[1]
-
Chemical Structure:
Caption: Molecular structure of this compound.
Predicted and Estimated Physicochemical Properties
In the absence of direct experimental data, computational predictions and data from structurally similar compounds provide valuable initial insights into the physicochemical profile of a molecule.
Lipophilicity (XlogP)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP).
A predicted XlogP value for this compound is 1.3 .[2] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for orally bioavailable drugs.
Acidity (pKa)
The acidity of a molecule, quantified by its pKa, determines its ionization state at different pH values. This is crucial for its solubility, receptor binding, and membrane transport. This compound has two potential ionization centers: the carboxylic acid group and the indazole ring nitrogen.
-
Carboxylic Acid Group: The carboxylic acid is expected to be the primary acidic center. Aromatic carboxylic acids typically have pKa values in the range of 3-5. The presence of the electron-withdrawing nitro group on the benzene ring would likely decrease the pKa (increase the acidity) compared to the unsubstituted analog.
-
Indazole N-H: The indazole ring system itself has a weakly acidic N-H proton, with a pKa of approximately 14.[3] However, in this molecule, the nitrogen is methylated, so this ionization is not possible.
Based on this, the most significant pKa for this molecule will be that of the carboxylic acid group, which is estimated to be in the range of 3.0 - 4.0 .
Melting Point
The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound. While no experimental melting point has been reported for the target molecule, we can estimate it based on its analogs:
-
5-Nitro-1H-indazole-3-carboxylic acid: 191-193 °C[4]
-
Methyl 5-nitro-1H-indazole-3-carboxylate: 234-236 °C[5]
-
1H-Indazole-3-carboxylic acid: 262-271 °C[6]
The methylation on the nitrogen and the presence of the nitro group will influence the crystal lattice energy. It is reasonable to expect a melting point in the range of 200-240 °C .
Solubility
Solubility is a critical factor for drug formulation and bioavailability. The presence of both a polar carboxylic acid group and a moderately lipophilic indazole core suggests that the solubility of this compound will be pH-dependent.
-
Aqueous Solubility: The aqueous solubility is expected to be low in acidic pH (where the carboxylic acid is protonated and neutral) and will increase significantly at pH values above its pKa (where it forms the more soluble carboxylate salt).
-
Organic Solvent Solubility: The compound is expected to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.
Summary of Predicted and Estimated Properties
| Property | Predicted/Estimated Value | Source/Rationale |
| XlogP | 1.3 | PubChem[2] |
| pKa (Carboxylic Acid) | 3.0 - 4.0 | Estimation based on aromatic carboxylic acids with electron-withdrawing groups. |
| Melting Point | 200 - 240 °C | Estimation based on analogs.[4][5][6] |
| Aqueous Solubility | pH-dependent; low in acidic pH, higher in neutral to basic pH. | Chemical structure analysis. |
| Organic Solvent Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF). | Chemical structure analysis. |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is essential for its preparation and for the design of derivatives.
Synthetic Pathways
Two primary retrosynthetic approaches can be envisioned for the synthesis of this molecule:
-
N-methylation of 5-nitro-1H-indazole-3-carboxylic acid: This involves the direct methylation of the indazole nitrogen of the corresponding 5-nitro-1H-indazole-3-carboxylic acid.
-
Hydrolysis of 1-methyl-5-nitro-1H-indazole-3-carboxylate: This is a common route where the corresponding methyl ester is hydrolyzed under acidic or basic conditions.[3]
Caption: Retrosynthetic approaches for the target molecule.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction.[3]
-
Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization.
-
Indazole Ring: The aromatic indazole ring can potentially undergo electrophilic substitution reactions, although the presence of the deactivating nitro and carboxylic acid groups would make such reactions challenging.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for this compound, the following experimental protocols are recommended.
Melting Point Determination
The melting point should be determined using a calibrated melting point apparatus.
Protocol:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).
-
The melting point range is reported as T₁ - T₂.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents).
-
Add an excess amount of this compound to each vial to create a saturated solution with visible solid.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.
-
Filter the sample through a 0.22 µm filter.
-
Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
The solubility is reported in units of mg/mL or µg/mL.
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the first derivative of the titration curve.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.
-
Aromatic Protons: The protons on the indazole ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the nitro and carboxylic acid groups. Protons adjacent to the electron-withdrawing nitro group are expected to be shifted downfield. For a similar compound, 6-nitro-1H-indazole-3-carboxylic acid, deshielded aromatic protons are observed at δ 8.5–9.0 ppm.[7]
-
Methyl Protons: The N-methyl group will likely appear as a singlet at around δ 3.5-4.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm.[7]
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 160-175 ppm.
-
Aromatic Carbons: The carbons of the indazole ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the nitro group will be significantly deshielded.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1730 cm⁻¹.
-
N-O Stretch (Nitro Group): Two distinct absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[7]
-
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (221.17 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the nitro group may also be observed.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its privileged indazole scaffold and key functional groups. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon predictive models, data from analogous compounds, and established experimental protocols. While further experimental validation is necessary to confirm these properties, this guide serves as a valuable resource for researchers and scientists, enabling a more informed approach to the study and application of this promising compound. The detailed methodologies for characterization will ensure the generation of high-quality, reliable data, which is fundamental to advancing our understanding and utilization of this compound in scientific research and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]
- 5. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]
An In-Depth Technical Guide to the Structural Analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
This technical guide provides a comprehensive overview of the structural analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its interaction with a wide array of biological targets.[1] This guide will delve into the core analytical techniques required to elucidate and confirm the structure of this specific derivative, providing both theoretical grounding and practical, field-proven protocols.
Introduction to this compound
This compound (C₉H₇N₃O₄, Molar Mass: 221.17 g/mol ) is a derivative of 1H-indazole-3-carboxylic acid.[2] The introduction of a methyl group at the N1 position and a nitro group at the C5 position significantly influences the molecule's electronic properties and potential biological activity.[1] Its structural relationship to compounds like Lonidamine, an antiglycolytic agent, suggests potential applications in oncology.[1] A thorough understanding of its three-dimensional structure and spectral characteristics is paramount for its application in drug design and as a synthetic intermediate.[1]
Key Molecular Features:
-
Indazole Core: A bicyclic aromatic system composed of a fused benzene and pyrazole ring.
-
Carboxylic Acid Group (-COOH): Located at the 3-position, this group is a key site for forming derivatives such as esters and amides.[1]
-
N-Methyl Group (-CH₃): Positioned at N1, this group impacts the molecule's polarity and steric profile.
-
Nitro Group (-NO₂): An electron-withdrawing group at the 5-position that modulates the aromatic ring's reactivity.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1363382-25-5[3] |
| Molecular Formula | C₉H₇N₃O₄[2] |
| Molecular Weight | 221.17 g/mol [3] |
| Monoisotopic Mass | 221.04366 Da[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the indazole ring.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize the compound and the tendency for the acidic proton to exchange with residual water in other solvents, which can broaden the signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Employ a wider spectral width to encompass both the aromatic and carbonyl carbon regions.
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | ~13.0 | Broad Singlet | - | The chemical shift is concentration-dependent and the signal may be broad due to hydrogen bonding and exchange. |
| H4 | ~8.8 | Doublet | J ≈ 2.0 | Deshielded due to the adjacent nitro group. |
| H6 | ~8.3 | Doublet of Doublets | J ≈ 9.0, 2.0 | Coupled to both H7 and H4. |
| H7 | ~7.9 | Doublet | J ≈ 9.0 | Coupled to H6. |
| N-CH₃ | ~4.1 | Singlet | - | Typical chemical shift for an N-methyl group on an aromatic heterocycle. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~165 | |
| C5 (bearing NO₂) | ~148 | |
| C3a | ~142 | |
| C7a | ~128 | |
| C3 | ~140 | |
| C4 | ~122 | |
| C6 | ~120 | |
| C7 | ~112 | |
| N-CH₃ | ~36 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for HRMS analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled with a TOF or Orbitrap mass analyzer.
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass for the molecular formula C₉H₇N₃O₄.
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₈N₃O₄⁺ | 222.05094[4] |
| [M+Na]⁺ | C₉H₇N₃O₄Na⁺ | 244.03288[4] |
| [M-H]⁻ | C₉H₆N₃O₄⁻ | 220.03638[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding.[5] |
| C-H (Aromatic) | 3100 - 3000 | Medium | |
| C=O (Carboxylic Acid) | 1730 - 1700 | Strong | The exact position depends on the extent of hydrogen bonding.[5] |
| C=C (Aromatic) | 1600 - 1475 | Medium-Weak | |
| N=O (Nitro Group) | 1550 and 1350 | Strong | Asymmetric and symmetric stretching vibrations.[6] |
| C-O (Carboxylic Acid) | 1300 - 1200 | Strong |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the title compound is not publicly available, we can infer its likely crystal packing based on the structure of the closely related 1-Methyl-1H-indazole-3-carboxylic acid.[7][8]
Logical Workflow for X-ray Crystallography
Caption: The logical progression of a single-crystal X-ray diffraction study.
Anticipated Structural Features from Crystallography
Based on the published structure of 1-Methyl-1H-indazole-3-carboxylic acid, it is highly probable that this compound will also form inversion dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[7][8] The indazole ring system is expected to be essentially planar. The nitro group at the C5 position will likely influence the crystal packing through dipole-dipole interactions.
| Parameter | Value from 1-Methyl-1H-indazole-3-carboxylic acid[7][8] | Predicted Impact of Nitro Group |
| Crystal System | Monoclinic | May be retained or change depending on packing. |
| Space Group | P2₁/n | May be retained or change. |
| Key Intermolecular Interaction | O-H···O hydrogen bonds forming inversion dimers. | This strong interaction is expected to be preserved. |
| Planarity | Indazole ring is planar. | The planarity of the indazole core will be maintained. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 4. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Nitroindazole Scaffolds: A Technical Guide to Their Biological Activity
Introduction: The 5-Nitroindazole Core in Medicinal Chemistry
The 5-nitroindazole scaffold has solidified its position as a "privileged structure" in modern medicinal chemistry. This bicyclic heterocyclic compound, characterized by a benzene ring fused to a pyrazole ring with a critical nitro group at the 5-position, serves as a versatile foundation for the development of novel therapeutic agents. The electron-withdrawing nature of the 5-nitro group is fundamental to the diverse biological activities exhibited by its derivatives, profoundly influencing the molecule's reactivity and mechanism of action.[1] This guide provides an in-depth exploration of the significant biological activities of 5-nitroindazole derivatives, focusing on their antiparasitic, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms, present key structure-activity relationship data, and provide detailed experimental protocols for researchers and drug development professionals to evaluate these potent compounds.
Part 1: Antiparasitic Activity - A Primary Therapeutic Avenue
Derivatives of 5-nitroindazole have demonstrated remarkable efficacy against a range of protozoan parasites responsible for neglected tropical diseases. This has positioned the scaffold as a leading candidate for the development of new-generation antiparasitic drugs, which are urgently needed due to the limitations of current treatments, such as toxicity and emerging resistance.[2][3][4]
Mechanism of Action: The Critical Role of Nitro-Reduction
The primary mechanism underpinning the antiparasitic action of 5-nitroindazoles is the bioreduction of the nitro group.[5] This process is typically mediated by nitroreductase (NTR) enzymes present in the parasites.[5][6] These enzymes, which are often absent or have different specificities in mammalian cells, provide a degree of selectivity. The reduction of the 5-nitro group leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, and subsequent reactive oxygen species (ROS).[5][6] This cascade induces significant oxidative stress within the parasite, leading to damage of critical biomolecules like DNA, lipids, and proteins, ultimately culminating in parasite death.[5][7] This mechanism is analogous to that of established nitro-based drugs like benznidazole, which is used to treat Chagas disease.[7][8]
Caption: Mechanism of antiparasitic action of 5-nitroindazole derivatives.
Activity Against Trypanosoma cruzi (Chagas Disease)
Chagas disease, caused by Trypanosoma cruzi, remains a major health issue in Latin America.[8] Several studies have highlighted 5-nitroindazole derivatives as potent anti-trypanosomal agents, often exhibiting greater efficacy and selectivity than the reference drug, benznidazole.[6][9] For instance, certain 1,2-disubstituted 5-nitroindazolinones have shown remarkable activity against both the extracellular (epimastigote) and intracellular (amastigote) replicative forms of T. cruzi.[10] The mechanism is believed to involve the production of reduced species from the nitro group, similar to benznidazole.[7]
Activity Against Leishmania Species (Leishmaniasis)
Leishmaniasis treatment is hampered by drug toxicity and resistance.[4] 5-nitroindazole derivatives have emerged as promising antileishmanial candidates.[4] Studies on 2-benzyl-5-nitroindazolin-3-one derivatives tested against Leishmania amazonensis revealed that several compounds were as active as the standard drug Amphotericin B against the clinically relevant intracellular amastigote stage.[4] Structure-activity relationship (SAR) analyses indicated that hydrophilic substituents can improve the selectivity profile of these compounds.[4]
Activity Against Acanthamoeba castellanii
Acanthamoeba castellanii can cause severe keratitis and encephalitis.[11] Research has demonstrated the effectiveness of 5-nitroindazole derivatives against both the active (trophozoite) and dormant (cyst) forms of this amoeba.[3][11] Notably, some derivatives showed higher efficacy than the standard disinfectant chlorhexidine, with one compound killing approximately 80% of cysts at a low concentration of 10 μM.[3] This cysticidal activity is particularly significant, as cysts are notoriously difficult to eradicate.
Quantitative Data: Antiparasitic Activity
The following table summarizes the in vitro activity of selected 5-nitroindazole derivatives against various parasites.
| Compound Class | Target Organism | Target Stage | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| 1,2-disubstituted 5-nitroindazolinone (Cmpd 16) | T. cruzi (Y strain) | Intracellular amastigotes | 0.41 | Benznidazole (>2.0) | [10] |
| 2-benzyl-5-nitroindazolin-3-one derivative | L. amazonensis | Intracellular amastigotes | 0.46 | Amphotericin B (similar) | [4] |
| 5-nitroindazole derivative (Cmpd 8) | A. castellanii | Trophozoites | 2.6 | Chlorhexidine (5.0) | [3] |
| 3-alkoxy-1-benzyl-5-nitroindazole | T. cruzi | Epimastigotes | 1.00 - 8.75 | Benznidazole (25.22) | [6][9] |
Part 2: Anticancer Activity - An Emerging Field
While less explored than their antiparasitic effects, 5-nitroindazoles also possess notable antineoplastic properties.[12][13] Studies have shown that certain derivatives exhibit moderate to significant cytotoxic activity against various human tumor cell lines, including colon (HT-29) and kidney (TK-10) cancer cells.[12][13][14]
Mechanism of Action: A Multifaceted Approach
The anticancer mechanisms of 5-nitroindazoles are not as clearly defined as their antiparasitic actions but are thought to be multifactorial. Some derivatives function as alkylating agents, introducing alkyl groups into DNA, which disrupts DNA replication and triggers apoptosis in rapidly proliferating cancer cells.[14] Other potential mechanisms may involve the inhibition of key signaling pathways or angiogenesis, though further research is required to fully elucidate these pathways. The 5-nitro substituent appears to be essential for this activity.[14]
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Cell Line | Activity | Source |
| 3-alkoxy/3-hydroxy-5-nitroindazoles | TK-10 (Kidney), HT-29 (Colon) | Moderate antineoplastic activity | [12][13] |
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (Cmpd 5'j) | A549 (Lung) | IC50: 1.15 ± 0.08 µM | [15] |
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (Cmpd 5'j) | MCF7 (Breast) | IC50: 1.32 ± 0.09 µM | [15] |
Part 3: Antimicrobial Activity
The therapeutic utility of the 5-nitroindazole scaffold extends to antibacterial and antifungal applications. The development of new antimicrobial agents is a global health priority due to the rise of multidrug-resistant pathogens.
Mechanism of Action
Similar to their antiparasitic effects, the antimicrobial action of 5-nitro-heterocycles is often linked to the reductive activation of the nitro group by microbial enzymes. This generates cytotoxic radicals that damage cellular components.[16] Additionally, specific substitutions on the indazole ring can confer activity against particular bacterial or fungal targets. For example, sulfonamide moieties incorporated into the 5-nitroindazole structure have been shown to possess antimicrobial properties.[17]
Spectrum of Activity
Studies have demonstrated that 5-nitroindazole derivatives are active against both Gram-positive and Gram-negative bacteria.[16] Furthermore, certain synthesized 5-nitroindazole acetamides have shown significant anti-tubercular activity, with MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis, and antifungal activity against Aspergillus niger and Candida albicans.[18]
Part 4: Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the cytotoxic and antimicrobial activities of 5-nitroindazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[20][21]
Objective: To determine the concentration of a 5-nitroindazole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-nitroindazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[19]
-
MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).[19][22]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.[19][22] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Objective: To determine the MIC of a 5-nitroindazole derivative against a specific bacterial or fungal strain.
Materials:
-
96-well sterile microtiter plates
-
Bacterial/fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]
-
5-nitroindazole derivative stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to ~5×10^5 CFU/mL.[23][25]
-
Incubator, multichannel pipette
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the 5-nitroindazole derivative (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare the microbial inoculum and dilute it in broth to a final concentration of ~5×10^5 CFU/mL.[23] Add 50 µL of this standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23][25]
-
Determine MIC: After incubation, examine the plate for turbidity (visible growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[23][25]
Conclusion and Future Perspectives
The 5-nitroindazole scaffold is a remarkably versatile and potent platform for the discovery of new drugs. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly compelling results in the field of antiparasitic chemotherapy. The well-defined mechanism of action, involving bioreduction of the nitro group, provides a strong rationale for its efficacy and selectivity against various pathogens. While its potential in oncology and antimicrobial therapy is still emerging, initial findings are highly encouraging.
Future research should focus on synthesizing novel derivatives to optimize efficacy and reduce potential toxicity. A deeper investigation into the specific molecular targets and mechanisms of action, particularly in cancer cells, will be crucial for advancing these compounds into clinical development. The continued exploration of the 5-nitroindazole core promises to yield new therapeutic agents to combat some of the world's most challenging diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a significant heterocyclic compound, its unambiguous structural confirmation is paramount for its application in medicinal chemistry and materials science. This document, written from the perspective of a Senior Application Scientist, not only presents the spectral data but also delves into the rationale behind the experimental methodologies and the logic of spectral interpretation. The integration of data from multiple spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
Introduction: The Significance of Nitroindazole Scaffolds
This compound belongs to the nitroindazole class of compounds, a scaffold of considerable interest in drug discovery. Nitroindazole derivatives have been investigated for a wide range of biological activities, including their potential as antiprotozoal and anticancer agents.[1][2] The specific arrangement of the methyl group at the N1 position, the nitro group at C5, and the carboxylic acid at C3 creates a unique electronic and steric profile that dictates its chemical reactivity and potential for biological interactions. Accurate and thorough characterization is the foundational step for any further investigation, from synthetic derivatization to pharmacological screening. This guide serves as an authoritative resource for understanding the structural identity of this key synthetic intermediate.
Molecular Structure and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.
Molecular Formula: C₉H₇N₃O₄[3]
Molecular Weight: 221.17 g/mol [4]
InChIKey: LTGCETNXDDEADX-UHFFFAOYSA-N[5]
Caption: Chemical structure of this compound.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on a synergistic approach where different analytical techniques provide complementary information. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is the solvent of choice due to its ability to dissolve polar, acidic compounds and because the acidic carboxyl proton is readily observable, typically appearing at a very high chemical shift (>12 ppm) without rapid exchange, which can occur in protic solvents like D₂O or CD₃OD.[6]
-
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
¹H NMR Spectral Data (Predicted)
The electron-withdrawing nature of the nitro group and the anisotropic effects of the bicyclic system strongly influence the proton chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~13.0 - 14.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often broadened by hydrogen bonding.[7] |
| H4 | ~8.8 - 9.0 | Doublet (d) | 1H | Positioned ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |
| H6 | ~8.4 - 8.6 | Doublet of Doublets (dd) | 1H | Positioned para to the nitro group and ortho to the C7 proton. |
| H7 | ~7.9 - 8.1 | Doublet (d) | 1H | Influenced by the fused pyrazole ring and coupled to H6. |
| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the aromatic system. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~163 - 167 | The carboxyl carbon is in a typical range for α,β-unsaturated or aromatic acids.[7] |
| C5 (C-NO₂) | ~145 - 148 | The carbon atom directly attached to the nitro group is significantly deshielded. |
| C3a, C7a (Bridgehead) | ~140 - 144 | Aromatic carbons at the ring fusion. |
| C3 (C-COOH) | ~138 - 142 | The carbon bearing the carboxylic acid group. |
| C7 | ~125 - 128 | Aromatic CH carbon. |
| C4 | ~120 - 123 | Aromatic CH carbon, influenced by the adjacent nitro group. |
| C6 | ~115 - 118 | Aromatic CH carbon. |
| N-CH₃ | ~35 - 38 | The methyl carbon attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their vibrational frequencies.
Experimental Protocol (FTIR-ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.
-
Scientist's Note: The ATR technique is preferred for its simplicity, speed, and minimal sample preparation compared to traditional KBr pellets, making it a highly efficient screening tool.[8]
-
Interpretation of Key Absorption Bands
The IR spectrum of this molecule is expected to be dominated by signals from the carboxylic acid and nitro groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][9] |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The strong absorption confirms the presence of the carbonyl group, with the frequency typical for an aromatic carboxylic acid.[7] |
| ~1520 & ~1350 (strong) | Asymmetric & Symmetric N-O stretch | Nitro Group (-NO₂) | These two strong bands are characteristic of the nitro functional group, confirming its presence on the aromatic ring.[10] |
| ~1600 & ~1475 | C=C stretch | Aromatic Ring | Absorptions corresponding to the vibrations of the indazole ring system. |
| ~1250 | C-O stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the carboxyl group.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Data Interpretation
Molecular Ion:
-
Positive Mode [M+H]⁺: Expected m/z = 222.0509 (Calculated for C₉H₈N₃O₄⁺)[5]
-
Negative Mode [M-H]⁻: Expected m/z = 220.0364 (Calculated for C₉H₆N₃O₄⁻)[5]
Plausible Fragmentation Pathway: The primary fragmentation pathway often involves the loss of neutral molecules from the molecular ion. For this compound, the loss of the carboxylic acid group is a likely event.
Caption: A primary fragmentation step in negative ion mode ESI-MS.
Conclusion: A Unified Structural Assignment
The collective spectroscopic evidence provides an unambiguous confirmation of the structure of this compound.
-
Mass Spectrometry establishes the correct molecular formula (C₉H₇N₃O₄) via high-resolution mass measurement.
-
IR Spectroscopy unequivocally identifies the key functional groups: the carboxylic acid (broad O-H, strong C=O) and the nitro group (strong N-O stretches).
-
NMR Spectroscopy maps out the precise atomic connectivity. ¹H NMR confirms the presence of three distinct aromatic protons and a methyl group, while ¹³C NMR verifies the full carbon skeleton, including the carboxyl, aromatic, and methyl carbons.
This integrated dataset forms a complete and trustworthy characterization package, essential for any researcher utilizing this compound in synthesis, drug development, or other scientific endeavors.
References
- 1. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Unlocking the Therapeutic Potential of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic heterocyclic compound, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, belongs to the nitroindazole class of molecules, a group increasingly recognized for its diverse biological activities. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs suggest a rich potential for interacting with key biological targets implicated in a range of pathologies. This guide provides a comprehensive exploration of a logically derived set of potential therapeutic targets for this compound, focusing on oncology, neuroinflammation, and infectious diseases. We will delve into the mechanistic rationale for targeting Polo-like kinase 1 (PLK1), Yin Yang 1 (YY1), and Nitric Oxide Synthases (NOS), and provide detailed, field-proven experimental protocols for the validation of these interactions. This document is intended to serve as a foundational resource for researchers seeking to investigate and exploit the therapeutic promise of this intriguing molecule.
Introduction to this compound
This compound is a small molecule characterized by a methylated indazole core, a nitro group at the 5-position, and a carboxylic acid at the 3-position. The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. The addition of a nitro group can significantly influence the electronic properties of the molecule and is a key feature in the activity of many known bioactive compounds.
Chemical Structure:
The structural features of this compound provide the basis for postulating its potential therapeutic targets. The planar aromatic system can participate in π-stacking interactions, while the nitro and carboxylic acid groups can form hydrogen bonds and other electrostatic interactions with protein active sites.
Potential Therapeutic Arenas and Key Targets
Based on the known activities of structurally related nitroindazole derivatives, we have identified three primary areas of therapeutic interest for this compound: oncology, neurological and inflammatory disorders, and parasitic diseases.
Oncology: Targeting Cell Cycle and Transcription
The indazole nucleus is present in numerous compounds with demonstrated anti-cancer activity. Two particularly compelling targets for this class of molecules are Polo-like kinase 1 (PLK1) and the transcription factor Yin Yang 1 (YY1).
Mechanistic Rationale: PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][5] Its overexpression is a common feature in a wide range of cancers and is often associated with poor prognosis.[4][6] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[4][7] Many small molecule inhibitors of PLK1 are heterocyclic compounds that bind to the ATP-binding site of the kinase.[5][7] The indazole scaffold of this compound represents a promising starting point for designing such an inhibitor.
Experimental Validation Workflow:
Caption: Workflow for validating PLK1 inhibition.
Detailed Protocol: PLK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a known concentration of recombinant human PLK1 enzyme and a suitable substrate (e.g., casein).
-
Prepare ATP solution at a concentration close to the Kₘ for PLK1.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the PLK1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
| Parameter | Description |
| Enzyme | Recombinant Human PLK1 |
| Substrate | Casein or a specific peptide substrate |
| ATP Concentration | Typically at or near the Kₘ for PLK1 |
| Assay Principle | Luminescence-based detection of ADP production |
| Endpoint | IC₅₀ value (concentration of inhibitor required for 50% inhibition of activity) |
Table 1: Key Parameters for PLK1 Kinase Assay.
Mechanistic Rationale: Yin Yang 1 (YY1) is a ubiquitously expressed transcription factor that can act as both a repressor and an activator of gene expression.[8] It is overexpressed in a wide variety of cancers and plays a crucial role in cell proliferation, survival, and metastasis.[9][10] Inhibition of YY1 has been shown to suppress tumor growth and reverse drug resistance.[8][9] The development of small molecule inhibitors that can disrupt the DNA-binding or protein-protein interactions of YY1 is an active area of research. The planar, heterocyclic nature of this compound makes it a candidate for interfering with these interactions.
Experimental Validation Workflow:
Caption: Workflow for validating YY1 inhibition.
Detailed Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. Inhibition of the YY1-DNA interaction by the test compound will result in a decrease in the shifted band.
-
Probe Preparation:
-
Synthesize and label a short double-stranded DNA oligonucleotide containing the consensus YY1 binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine recombinant human YY1 protein with a binding buffer (containing, for example, HEPES, KCl, EDTA, DTT, and glycerol).
-
Add this compound at various concentrations.
-
Add the labeled DNA probe and incubate at room temperature to allow for binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection:
-
For radioactive probes, expose the gel to X-ray film.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the intensity of the shifted (YY1-DNA complex) and free probe bands.
-
Calculate the percentage of inhibition of YY1 binding for each compound concentration.
-
Neurological and Inflammatory Disorders: Targeting Nitric Oxide Synthases (NOS)
Mechanistic Rationale: Nitroindazole derivatives are well-documented inhibitors of Nitric Oxide Synthases (NOS).[11] NOS enzymes (nNOS, iNOS, and eNOS) produce nitric oxide (NO), a key signaling molecule. Overproduction of NO by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in neurodegenerative diseases and inflammation.[11] Selective inhibition of these isoforms is a desirable therapeutic strategy. 7-nitroindazole is a known selective inhibitor of nNOS.[12] The presence of the nitro group on the indazole ring of this compound strongly suggests potential activity against NOS.
Experimental Validation Workflow:
Caption: Workflow for validating NOS inhibition.
Detailed Protocol: NOS Activity Assay (Griess Reagent System)
This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages for iNOS) in a 96-well plate.
-
Induce NOS expression with an appropriate stimulus (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for iNOS).
-
Treat the cells with various concentrations of this compound.
-
Incubate for a sufficient period to allow for NO production (e.g., 24 hours).
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add sulfanilamide solution (Griess Reagent A) and incubate.
-
Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
| Parameter | Description |
| Cell Line | RAW 264.7 macrophages (for iNOS), primary neurons (for nNOS) |
| Inducing Agent | LPS and IFN-γ (for iNOS) |
| Assay Principle | Colorimetric detection of nitrite |
| Endpoint | IC₅₀ value for the inhibition of nitric oxide production |
Table 2: Key Parameters for the Griess Assay for NOS Activity.
Parasitic Diseases: A Targeted Approach
Mechanistic Rationale: Nitro-heterocyclic compounds are effective against a range of protozoan parasites, including Trypanosoma cruzi (Chagas disease) and Leishmania species.[11][13] The mechanism of action often involves the reduction of the nitro group by parasite-specific nitroreductases, leading to the formation of cytotoxic radical species.[13] The 5-nitroindazole scaffold is a promising starting point for the development of new anti-parasitic agents.[14][15]
Experimental Validation Workflow:
Caption: Workflow for validating anti-parasitic activity.
Detailed Protocol: Resazurin-Based Parasite Viability Assay
This is a fluorometric/colorimetric assay that measures the metabolic activity of viable cells.
-
Parasite Culture:
-
Culture the parasite (e.g., T. cruzi epimastigotes or Leishmania promastigotes) in the appropriate liquid medium.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a suspension of the parasites to each well.
-
Incubate under appropriate conditions for the parasite (e.g., 28°C for 72 hours).
-
Add resazurin solution and incubate for a further period (e.g., 4-24 hours).
-
-
Measurement:
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability for each compound concentration relative to a no-drug control.
-
Determine the EC₅₀ value (effective concentration to reduce parasite viability by 50%).
-
Conclusion and Future Directions
This compound is a compound with significant, albeit underexplored, therapeutic potential. Based on its structural features and the known activities of related nitroindazole derivatives, we have proposed and detailed the rationale and experimental validation pathways for three key therapeutic areas: oncology (targeting PLK1 and YY1), neurological and inflammatory disorders (targeting NOS), and parasitic diseases. The experimental protocols provided in this guide offer a robust framework for initiating the investigation of this promising molecule. Future research should focus on a systematic evaluation of its activity against these targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic YY1 Inhibitors in Cancer: ALL in ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitroindazole Compounds in Oncology: A Technical Guide to Mechanisms of Action
Authored for Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Nitroindazole compounds represent a promising class of therapeutic agents in oncology, primarily due to their innovative mechanism of targeting the hypoxic microenvironment of solid tumors. This guide provides an in-depth exploration of the multifaceted mechanisms of action of nitroindazoles, moving beyond a superficial overview to deliver actionable insights for the research and drug development community. The core of their anti-cancer activity lies in their function as hypoxia-activated prodrugs (HAPs), which allows for tumor-selective release of cytotoxic agents, thereby minimizing systemic toxicity. This bioreductive activation initiates a cascade of downstream effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. Furthermore, specific nitroindazole derivatives have been shown to exhibit anti-angiogenic properties and to act as potent radiosensitizers, enhancing the efficacy of conventional cancer therapies. This document will dissect these mechanisms, supported by experimental protocols and pathway diagrams, to provide a comprehensive understanding of nitroindazole's potential in the evolving landscape of cancer treatment.
II. The Rationale for Targeting Hypoxia in Cancer Therapy
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia.[1][2][3] This hypoxic environment is not merely a bystander effect but a critical driver of tumor progression, metastasis, and resistance to a range of cancer therapies, including radiation and chemotherapy.[1][2] Hypoxic cancer cells adapt their metabolism and signaling pathways to survive and proliferate, often leading to a more aggressive phenotype.[4] This unique feature of the tumor microenvironment, however, presents a therapeutic window. Hypoxia-activated prodrugs (HAPs) are designed to exploit this difference between tumors and normal, well-oxygenated tissues.[1][2][3] These agents remain largely inert in healthy tissues but undergo enzymatic reduction in hypoxic conditions to release a potent cytotoxic payload, offering a targeted approach to cancer therapy.[1][2]
III. Core Mechanism: Bioreductive Activation of Nitroindazole Prodrugs
The cornerstone of the anti-tumor activity for many nitroindazole compounds is their role as bioreductive prodrugs.[5] This process is contingent on the chemical properties of the 2-nitroimidazole moiety, which acts as a hypoxic trigger.[1][6]
Under the low-oxygen conditions characteristic of solid tumors, the nitro group of the nitroindazole undergoes a one-electron reduction, a process catalyzed by intracellular reductases such as cytochrome P450 oxidoreductase.[1][2][4] This results in the formation of a radical anion.[1][4] In well-oxygenated tissues, this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle, rendering the drug inactive and non-toxic.[4] However, in the absence of sufficient oxygen, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates, ultimately leading to the release of the active cytotoxic effector.[7] This selective activation within the tumor microenvironment is the key to the therapeutic index of these compounds.[8][9]
Caption: Bioreductive activation of nitroindazole prodrugs in normoxic vs. hypoxic conditions.
IV. Downstream Cytotoxic Mechanisms of Action
Once the cytotoxic effector is released, it can induce cell death through several interconnected pathways.
A. Induction of DNA Damage and Interference with the DNA Damage Response
A primary mechanism of action for the cytotoxic agents released from nitroindazole prodrugs is the induction of DNA damage.[2] For instance, the well-studied compound TH-302 (evofosfamide) is comprised of a 2-nitroimidazole trigger linked to bromo-iso-phosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[1][2] Upon release in hypoxic conditions, Br-IPM forms covalent bonds with DNA, leading to interstrand crosslinks and other lesions. These lesions physically obstruct DNA replication and transcription, leading to replication stress.[8][9] Studies have also shown that reductive metabolites of model 2-nitroimidazoles can directly induce both single-strand and double-strand DNA breaks.[7]
This accumulation of DNA damage activates the cell's sophisticated DNA Damage Response (DDR) network, a series of signaling pathways that sense DNA lesions, arrest the cell cycle to allow time for repair, and initiate repair processes.[10][11] However, if the damage is too extensive to be repaired, the DDR pathways can trigger apoptosis or senescence.[10] The induction of DNA damage by nitroindazoles makes them particularly interesting for use in combination with inhibitors of key DDR proteins (like PARP, ATM, or ATR), a strategy that could lead to synthetic lethality in cancer cells.[10][11]
Caption: DNA damage induction and subsequent activation of the DNA Damage Response pathway.
Experimental Protocol: Alkaline Comet Assay for DNA Strand Break Detection
This protocol provides a method to visualize and quantify DNA single-strand breaks induced by nitroindazole compounds.
-
Cell Treatment: Culture cancer cells to ~80% confluency. Treat with the nitroindazole compound under both normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions for a specified time. Include positive (e.g., H2O2) and negative (vehicle) controls.
-
Cell Harvesting & Embedding: Harvest cells and resuspend at 1x10^5 cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose. Pipette this mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: Gently drain the buffer and immerse slides in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating three times. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate further from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.
B. Triggering Cell Cycle Arrest and Apoptosis
The extensive DNA damage caused by activated nitroindazoles serves as a powerful signal for cell cycle arrest and the initiation of programmed cell death, or apoptosis.[12][13] Checkpoint proteins activated by the DDR, such as p53, can halt the cell cycle at the G1/S or G2/M transitions to prevent the replication of damaged DNA.[9] If the damage cannot be repaired, these same pathways can trigger the intrinsic apoptotic cascade. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3. Studies have confirmed that nitroimidazole derivatives can induce cell cycle arrest, particularly in the S and G1 phases, and lead to characteristic apoptotic DNA fragmentation.[12][13]
Caption: Induction of cell cycle arrest and apoptosis by activated nitroindazoles.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the nitroindazole compound as described previously. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the samples on a flow cytometer immediately.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
C. Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[14][15] Hypoxic tumor cells are known to upregulate pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), to stimulate blood vessel growth.[14] Some nitroindazole compounds have been specifically designed to counteract this process. The derivative KIN-841, for example, demonstrates potent anti-angiogenic activity through a dual mechanism.[6] Under hypoxic conditions, it significantly reduces the production of angiogenic factors by tumor cells.[6] Concurrently, it inhibits the proliferation of endothelial cells, the building blocks of blood vessels, under normoxic conditions.[6] This dual action provides a tumor-specific approach to inhibiting angiogenesis, a critical pathway for cancer progression.[6][14]
V. A Synergistic Role: Nitroindazoles as Radiosensitizers
Hypoxic tumor cells are notoriously resistant to ionizing radiation (IR), as the DNA-damaging effects of IR are largely mediated by oxygen-derived free radicals.[16] Nitroimidazoles were first developed as radiosensitizers to overcome this challenge.[5] These electron-affinic compounds mimic the action of molecular oxygen, forming adducts with DNA free radicals generated by IR.[4] This "fixes" the damage, making it more difficult for the cell to repair and ultimately increasing the lethal effects of radiation.[4][16] Modern nitroindazoles like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) have been shown to significantly increase DNA damage in hypoxic cancer cells when combined with IR, without affecting well-oxygenated cells, thereby improving the therapeutic ratio of radiotherapy.[16]
VI. An Alternative Axis: Nitric Oxide Synthase (NOS) Inhibition
While the hypoxia-activated prodrug approach is the most widely explored mechanism for nitroindazoles in cancer, some derivatives exhibit distinct biological activities. 7-nitroindazole, for instance, is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[17][18] The role of nitric oxide (NO) in cancer is complex and context-dependent.[19][20] High concentrations of NO, often produced by inducible NOS (iNOS), can be cytotoxic and promote apoptosis.[19] Conversely, lower levels of NO can promote tumor growth, angiogenesis, and metastasis.[19][21] By inhibiting NOS isoforms, specific nitroindazole compounds could modulate the tumor microenvironment, potentially reducing tumor-promoting inflammation and angiogenesis or sensitizing cells to other therapies. This represents an alternative, and potentially complementary, mechanism of action that warrants further investigation in an oncological context.
VII. Case Study: TH-302 (Evofosfamide)
TH-302 is one of the most extensively studied 2-nitroimidazole-based HAPs.[1] Its mechanism and clinical journey provide valuable insights for drug developers.
-
Mechanism: As previously described, TH-302 consists of a 2-nitroimidazole moiety linked to the DNA-alkylating agent Br-IPM.[1][2] It is selectively activated in hypoxic regions of tumors, where the released Br-IPM induces DNA crosslinks, leading to cell cycle arrest and apoptosis.[2]
-
Preclinical Efficacy: In numerous preclinical models, TH-302 has demonstrated significant anti-tumor activity as a single agent in malignancies with hypoxic fractions, including pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer.[1][2] Its efficacy is often enhanced when combined with chemotherapy or anti-angiogenic agents that can exacerbate tumor hypoxia.[1]
-
Clinical Development: Despite promising preclinical and early-phase clinical data, TH-302 did not meet its primary endpoints in pivotal Phase III trials for pancreatic cancer and soft tissue sarcoma. This highlights the challenges of translating HAP therapies to the clinic, including patient selection, biomarker development to identify tumors with significant hypoxia, and optimizing combination strategies.
Table 1: Summary of Preclinical Data for TH-302
| Cancer Model | Combination Agent | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma | Gemcitabine | Enhanced tumor growth delay and improved oxygenation of residual tumor cells | [1] |
| Pancreatic Ductal Adenocarcinoma | PI3K pathway inhibitor (AZD2014) | Enhanced potency of each drug, leading to overall improvement in anti-tumor effects | [1] |
| Multiple Myeloma | Bortezomib | Synergistic anti-myeloma activity | [2] |
| Non-Small Cell Lung Cancer | Radiotherapy | Increased tumor cell killing and growth delay | [2] |
VIII. Future Directions and Conclusion
The journey of nitroindazole compounds in cancer research, from early radiosensitizers to sophisticated hypoxia-activated prodrugs, underscores the potential of targeting the tumor microenvironment. While clinical successes have been challenging to achieve, the underlying scientific principles remain sound. Future research should focus on:
-
Next-Generation Design: Developing novel nitroindazole-based HAPs with improved activation kinetics, bystander effects, and payloads targeting multiple pathways.
-
Biomarker Development: Creating robust and reliable methods to identify patients with significantly hypoxic tumors who are most likely to respond to these therapies.
-
Rational Combination Therapies: Strategically combining nitroindazoles with agents that induce or enhance hypoxia (e.g., anti-angiogenics) or with drugs that target pathways upon which hypoxic cells are dependent (e.g., DDR inhibitors).
IX. References
-
Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
A novel hypoxia-dependent 2-nitroimidazole KIN-841 inhibits tumour-specific angiogenesis by blocking production of angiogenic factors. British Journal of Cancer. Available at: --INVALID-LINK--
-
Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. ResearchGate. Available at: --INVALID-LINK--
-
The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology. Available at: --INVALID-LINK--
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: --INVALID-LINK--
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. Available at: --INVALID-LINK--
-
Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. British Journal of Cancer. Available at: --INVALID-LINK--
-
Nitroimidazoles as anti-tumor agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: --INVALID-LINK--
-
Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. Available at: --INVALID-LINK-- targeting/full
-
Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. Antioxidants. Available at: --INVALID-LINK--
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals. Available at: --INVALID-LINK--
-
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. ScienceDirect. Available at: --INVALID-LINK--
-
DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole. Biochemical Pharmacology. Available at: --INVALID-LINK--
-
Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie. Available at: --INVALID-LINK--
-
Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. British Journal of Cancer. Available at: --INVALID-LINK--
-
Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. ResearchGate. Available at: --INVALID-LINK--
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Semantic Scholar. Available at: --INVALID-LINK--
-
Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity. Available at: --INVALID-LINK--
-
Drugs that block cancer blood vessel growth (anti angiogenics). Cancer Research UK. Available at: --INVALID-LINK--
-
Inhibition of induced nitric oxide synthase enhances the anti-tumor effects on cancer immunotherapy using TLR7 agonist in mice. Cancer Immunology, Immunotherapy. Available at: --INVALID-LINK--
-
The Role of Nitric Oxide in Cancer Treatment: Ally or Foe?. International Journal of Molecular Sciences. Available at: --INVALID-LINK--
-
Therapeutic Targeting of DNA Damage Response in Cancer. Cancers. Available at: --INVALID-LINK--
-
International Journal of Drug Discovery and Medical Research. ijddmr.com. Available at: --INVALID-LINK--
-
Angiogenesis Inhibitors in Cancer Treatment. Cleveland Clinic. Available at: --INVALID-LINK--
-
Angiogenesis Inhibitors. National Cancer Institute. Available at: --INVALID-LINK--
-
Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry. Available at: --INVALID-LINK--
-
Nitric Oxide-Mediated Enhancement and Reversal of Resistance of Anticancer Therapies. Antioxidants. Available at: --INVALID-LINK--
-
Nitazoxanide and related thiazolides induce cell death in cancer cells by targeting the 20S proteasome with novel binding modes. Biochemical Pharmacology. Available at: --INVALID-LINK--
-
Examples of DNA damage response inhibitors in preclinical studies. ResearchGate. Available at: --INVALID-LINK--
-
Targeting the DNA damage response in cancer. MedComm. Available at: --INVALID-LINK--
References
- 1. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel hypoxia-dependent 2-nitroimidazole KIN-841 inhibits tumour-specific angiogenesis by blocking production of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. Angiogenesis Inhibitors - NCI [cancer.gov]
- 16. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Nitric Oxide-Mediated Enhancement and Reversal of Resistance of Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of induced nitric oxide synthase enhances the anti-tumor effects on cancer immunotherapy using TLR7 agonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability Profile of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound featuring a privileged indazole scaffold relevant to medicinal chemistry.[1] We delve into the theoretical and practical aspects of its solubility and stability, offering field-proven insights and detailed experimental protocols essential for researchers, scientists, and drug development professionals. The document outlines methodologies for kinetic solubility assessment and forced degradation studies under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress, in alignment with ICH guidelines.[2][3] The aim is to equip research teams with the foundational knowledge required to anticipate challenges and devise robust strategies for formulation, analytical method development, and defining appropriate storage conditions.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is recognized as a "privileged" scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets.[4] This versatility has led to the development of numerous indazole derivatives with diverse therapeutic applications, including oncology, anti-inflammatory, and neuroprotective agents.[1][5] this compound incorporates several key functional groups that define its chemical personality: the N-methylated indazole core, an electron-withdrawing nitro group at the 5-position, and a carboxylic acid at the 3-position.
The presence of the nitroaromatic group suggests potential for specific biological activities but also flags a potential liability for photosensitivity and metabolic reduction.[2][6] The carboxylic acid provides a handle for salt formation and modulates the compound's solubility and pharmacokinetic profile. A thorough understanding of the solubility and stability of this molecule is therefore not merely a routine characterization step; it is a critical prerequisite for successful drug development, influencing everything from initial screening and formulation to long-term storage and regulatory approval.[3]
Core Physicochemical Properties
A molecule's fundamental properties govern its behavior in both in vitro and in vivo systems. The table below summarizes the key computed and known properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | PubChem[7][8] |
| Molecular Weight | 221.17 g/mol | PubChem[7] |
| Monoisotopic Mass | 221.04366 Da | PubChemLite[8] |
| Predicted XlogP | 1.3 | PubChemLite[8] |
| Hydrogen Bond Donors | 1 (from Carboxylic Acid) | PubChem[7] |
| Hydrogen Bond Acceptors | 5 (from N, O atoms) | PubChem[7] |
These values suggest a moderately lipophilic molecule with the potential for pH-dependent aqueous solubility due to the ionizable carboxylic acid group.
Solubility Profile: A Predictive and Practical Approach
Solubility is a gatekeeper property in drug discovery, directly impacting absorption and bioavailability. The structural features of this compound—specifically the acidic carboxylic acid and the basic nitrogen atoms of the indazole ring—predict a complex solubility profile that is highly dependent on pH.
The choice of a kinetic solubility assay is a pragmatic one for early-stage development. It provides a rapid and resource-efficient assessment of solubility under non-equilibrium conditions, which often mimics the situation during high-throughput screening and early formulation work. The selection of buffers at pH 2.0, 5.0, and 7.4 is deliberate, representing the acidic environment of the stomach, the variable pH of the small intestine, and physiological pH, respectively. Organic solvents are chosen to understand the compound's behavior in potential co-solvent systems or during synthesis and purification.
This protocol describes a standard method for determining the kinetic solubility of a compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of acetonitrile and water. Recommended concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM.
-
Assay Plate Preparation: Dispense 198 µL of each test buffer (e.g., pH 2.0 HCl, pH 5.0 Acetate, pH 7.4 Phosphate-Buffered Saline) into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Equilibration: Seal the plate and shake at room temperature (e.g., 300 RPM) for 2 hours to allow for equilibration and precipitation.
-
Separation of Precipitate: Filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size) via centrifugation. The filtrate now contains the soluble compound.
-
Analysis:
-
Inject the calibration standards into the HPLC-UV system to generate a standard curve.
-
Inject the filtered samples (filtrates) into the HPLC-UV system.
-
-
Quantification: Determine the concentration of the compound in the filtered samples by comparing the peak area to the standard curve. This concentration represents the kinetic solubility.
Caption: Workflow for kinetic solubility determination.
The following table presents hypothetical but scientifically plausible solubility data for this compound based on its structure.
| Solvent/Buffer System | Solubility (µg/mL) | Interpretation |
| 0.1 M HCl (pH ~1-2) | < 10 | Low solubility; carboxylic acid is protonated (neutral). |
| Acetate Buffer (pH 5.0) | 50 - 100 | Moderate solubility; partial ionization of carboxylic acid. |
| PBS (pH 7.4) | > 200 | High solubility; carboxylic acid is fully deprotonated (anionic). |
| Methanol | > 500 | High solubility in polar protic solvent. |
| Acetonitrile | 150 - 250 | Good solubility in polar aprotic solvent. |
| DMSO | > 1000 | Very high solubility; common for stock solutions. |
Stability Assessment: A Forced Degradation Approach
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish degradation pathways.[3] This data is crucial for developing stability-indicating analytical methods, which are a regulatory requirement.[2][11] Given the presence of a nitroaromatic functional group, the compound is potentially susceptible to degradation by light and hydrolysis.[2][12]
Before initiating stress testing, a robust analytical method, typically reverse-phase HPLC with photodiode array (PDA) detection, must be developed. The method is considered "stability-indicating" only if it can resolve the parent peak from all process impurities and degradation products formed during forced degradation. This ensures that any decrease in the parent compound's concentration is accurately measured and attributable to degradation.
Caption: Overview of forced degradation stress conditions.
The objective is to achieve 10-20% degradation of the drug substance to ensure that secondary degradation is minimized.[11] All stressed samples should be compared to a control sample stored under ambient conditions.
A. Acid Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.2 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
B. Base Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.2 M NaOH.
-
Incubate the solution at room temperature. Rationale: Base-catalyzed reactions can be much faster than acid-catalyzed ones; starting at room temperature prevents excessive degradation.
-
Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
C. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at time points and dilute for HPLC analysis. Quenching the reaction with sodium bisulfite may be necessary if degradation is rapid.
D. Thermal Degradation
-
Solid State: Place a thin layer of the solid compound in a vial and store it in an oven at 60°C.
-
Solution State: Prepare a 1 mg/mL solution in a relevant solvent system (e.g., 50:50 acetonitrile:water) and store at 60°C.
-
Analyze samples at various time points.
E. Photostability
-
Follow the procedure outlined in the ICH Q1B guideline.[13]
-
Solid State: Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Solution State: Prepare a solution and expose it to the same light conditions.
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[13]
The following table summarizes expected outcomes from the stress testing of this compound.
| Stress Condition | Time | % Degradation | Major Degradants | Anticipated Pathway |
| 0.1 M HCl, 60°C | 24 h | < 5% | 0 | Likely stable to acid hydrolysis. |
| 0.1 M NaOH, RT | 8 h | 15% | 1 | Potential for hydrolysis or reactions involving the nitro group. |
| 3% H₂O₂, RT | 4 h | 10% | 2 | Possible oxidation of the indazole ring or side chain. |
| 60°C, Solid | 7 days | < 2% | 0 | Likely thermally stable in solid form.[14] |
| ICH Photostability | - | 25% | >3 | Significant degradation expected due to the nitroaromatic chromophore.[12] |
The most significant liability identified is photostability. The nitroaromatic moiety is a known chromophore that can absorb UV/visible light, leading to the formation of excited states that undergo various reactions, including cyclization, reduction, or rearrangement.[15]
Summary and Recommendations for Drug Development
-
Solubility: this compound exhibits classic amphoteric behavior with low solubility at acidic pH and significantly higher solubility under neutral to basic conditions. This property can be leveraged for formulation; for oral delivery, enteric-coated formulations could be considered to bypass the acidic stomach environment. For intravenous formulations, adjusting the pH to >7 would be essential.
-
Stability: The compound is predicted to be highly susceptible to photolytic degradation. This is a critical finding that must be addressed immediately.
-
Handling and Storage: All manipulations involving the drug substance and product must be performed under amber or red light. The final drug product must be packaged in light-resistant materials (e.g., amber vials, opaque blister packs).
-
Formulation: Excipients that can quench free radicals or act as UV absorbers could be investigated to improve the photostability of the final formulation.
-
Analytical: The stability-indicating method must demonstrate specificity for all photodegradants. Peak purity analysis using a PDA detector is mandatory for the parent peak in all photostability samples.
-
-
Overall Profile: While the compound possesses a promising scaffold, its physicochemical liabilities (low acidic solubility, high photosensitivity) require careful and proactive management throughout the development lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Comprehensive Technical Guide to 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid and its International Chemical Identifier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research. Central to its unambiguous identification and tracking in global databases is its IUPAC International Chemical Identifier (InChI) and the corresponding hashed key. This document elucidates the structural characteristics, synthetic pathways, and potential applications of this molecule, grounded in established chemical principles and supported by authoritative references. The guide is structured to offer not just data, but a cohesive narrative on the compound's scientific context, from its fundamental identifiers to its role as a versatile synthetic intermediate.
The Imperative of Unambiguous Chemical Identification: The InChI System
In the landscape of chemical research and development, the precise identification of a molecule is paramount. Trivial names can be ambiguous, and even systematic IUPAC nomenclature can be cumbersome for complex structures. The InChI system provides a standardized, machine-readable string of characters that represents a chemical substance, ensuring its unique identity across disparate databases and publications. The InChIKey, a fixed-length, hashed version of the InChI, is particularly crucial for efficient database indexing and web searching.
For the subject of this guide, this compound, these identifiers are:
-
InChI: InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)[1]
-
InChIKey: LTGCETNXDDEADX-UHFFFAOYSA-N [1]
The InChIKey serves as a digital fingerprint for the molecule, enabling researchers to accurately aggregate data related to its synthesis, properties, and biological activity.
Compound Profile: this compound
Structural Elucidation and Key Features
This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. Its structure is characterized by three key functional groups which dictate its chemical reactivity and potential biological interactions:
-
The Indazole Core: This "privileged scaffold" is prevalent in many biologically active compounds, capable of engaging with a wide array of biological targets.[2]
-
The Carboxylic Acid Group at C3: This acidic moiety provides a handle for forming amides, esters, and other derivatives, making it a critical site for chemical modification in drug design.[2]
-
The Nitro Group at C5: This strong electron-withdrawing group significantly influences the electronic properties of the indazole ring system. It can also be reduced to an amino group, opening up further avenues for derivatization.[2]
-
The Methyl Group at N1: The methylation at the N1 position is a crucial structural feature, distinguishing it from other isomers and influencing its binding properties.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key identifiers and computed properties for this compound is presented below. These values are essential for various applications, including analytical method development, formulation, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | [1] |
| Molecular Weight | 221.17 g/mol | [3] |
| Monoisotopic Mass | 221.04366 Da | [1] |
| InChIKey | LTGCETNXDDEADX-UHFFFAOYSA-N | [1] |
| SMILES | CN1C2=C(C=C([C-]=C2)--INVALID-LINK--[O-])C(=N1)C(=O)O | [1] |
| XlogP (predicted) | 1.3 | [1] |
| CAS Number | 50890-83-0 |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the formation of the indazole-3-carboxylic acid core, followed by nitration and N-methylation.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the methyl and nitro groups, leading back to the parent indazole-3-carboxylic acid, which can be synthesized from commercially available precursors.
Caption: Retrosynthetic pathways for the target molecule.
Exemplary Synthetic Protocol
The following protocol outlines a common laboratory-scale synthesis. The choice of reagents is critical for controlling the reaction outcome.
Step 1: Nitration of 1H-Indazole-3-carboxylic acid
-
Rationale: The introduction of the nitro group at the 5-position is an electrophilic aromatic substitution. The indazole ring is activated towards electrophilic attack, with the 5- and 7-positions being the most favorable.[2] Careful control of temperature and the nitrating agent (typically a mixture of nitric and sulfuric acid) is necessary to achieve regioselectivity and prevent over-nitration.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 1H-Indazole-3-carboxylic acid (1.0 eq) in portions, maintaining the temperature below 5°C.
-
Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-Nitro-1H-indazole-3-carboxylic acid.
-
Step 2: N-methylation of 5-Nitro-1H-indazole-3-carboxylic acid
-
Rationale: Methylation of the indazole nitrogen can occur at either the N1 or N2 position. The presence of the carboxylate group at C3 generally directs alkylation to the N1 position. A standard SN2 reagent like dimethyl sulfate or methyl iodide is used in the presence of a base to deprotonate the indazole nitrogen.
-
Protocol:
-
Suspend 5-Nitro-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the suspension.
-
Add dimethyl sulfate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Applications in Research and Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, and this compound serves as a key intermediate in the synthesis of more complex molecules.
Intermediate for Pharmaceutical Agents
-
Oncology: The parent compound, 1H-indazole-3-carboxylic acid, is a precursor to Lonidamine, an anticancer agent with antiglycolytic properties.[2] Derivatives of the nitro-substituted indazole core are actively investigated for their potential as targeted cancer therapies.[4]
-
Central Nervous System (CNS) Disorders: The indazole framework is present in compounds that modulate CNS targets. While specific data on this particular molecule is limited, its structural similarity to other CNS-active agents makes it a compound of interest for neurological drug discovery.[2]
-
Anti-emetics: A prominent application of the methylated indazole-3-carboxylic acid core is in the synthesis of Granisetron, a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[5][6] The carboxylic acid is a key handle for creating the final amide linkage in Granisetron.
Agrochemical Development
The biological activity of indazole derivatives also extends to agriculture. They have been explored for their potential as herbicides and fungicides.[2] this compound can serve as a starting material for creating novel crop protection agents.[2]
Conclusion
This compound (InChIKey: LTGCETNXDDEADX-UHFFFAOYSA-N) is more than just a chemical entity; it is a versatile building block with significant potential in both pharmaceutical and agrochemical research. Its unique structural features, governed by the indazole core, carboxylic acid, nitro, and methyl groups, provide a rich platform for chemical modification and the development of novel bioactive compounds. The standardized InChI system ensures that research on this and other molecules can be conducted with clarity and precision, fostering global scientific collaboration. This guide has provided a technical overview of its identification, synthesis, and applications, underscoring its importance to the scientific community.
References
- 1. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Whitepaper: Predictive Analysis of the Collision Cross Section for 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integration of ion mobility-mass spectrometry (IM-MS) into drug discovery and development has introduced the collision cross section (CCS) as a critical physicochemical descriptor for molecular characterization.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for predicting the CCS of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a small molecule of interest due to its structural relation to compounds with known biological activity.[4] We will explore both high-fidelity, physics-based computational models and rapid, machine learning-based approaches. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical workflows required to leverage in silico CCS prediction for enhancing compound identification, characterizing molecular structure, and accelerating pharmaceutical research.[5]
Introduction: The Role of Collision Cross Section in Modern Drug Discovery
In the landscape of pharmaceutical development, the unambiguous identification and structural characterization of small molecules are paramount.[1] While mass spectrometry (MS) provides essential mass-to-charge ratio (m/z) data, it is often insufficient to distinguish between isomeric or isobaric compounds. The advent of commercially viable ion mobility-mass spectrometry (IM-MS) instruments has introduced a powerful, orthogonal dimension of analysis: the collision cross section (CCS).[3][6]
The CCS is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field.[5] It is an intrinsic property of the ion's three-dimensional structure, reflecting its size, shape, and charge distribution. This parameter provides a unique molecular identifier that, when combined with m/z and retention time, significantly increases the confidence in compound annotation.[5]
However, the experimental determination of CCS values for every compound in a vast discovery library is not always feasible. Consequently, robust and accurate computational methods for CCS prediction have become indispensable tools.[5][7][8] These in silico approaches allow for the rapid generation of CCS libraries for novel compounds, aiding in the interpretation of complex experimental data and reducing the number of false candidate structures in metabolomics and drug metabolism studies.[7][8] This guide focuses on predicting the CCS of this compound, providing a practical framework applicable to a wide range of small molecules.
Molecular Profile: this compound
This compound (C₉H₇N₃O₄) is a derivative of 1H-indazole-3-carboxylic acid.[4][9] Its structural relationship to lonidamine, a known antiglycolytic agent, suggests potential relevance in metabolic and oncological research.[4] An accurate CCS value for this molecule is crucial for its detection and characterization in complex biological matrices.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | --INVALID-LINK--[9] |
| Molecular Weight | 221.17 g/mol | --INVALID-LINK--[9] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])N=C1C(=O)O | --INVALID-LINK--[9] |
| InChI Key | TUUGVBZYZYAHPC-UHFFFAOYSA-N | --INVALID-LINK--[9] |
Computational Strategies for CCS Prediction
Two primary families of computational methods are employed for CCS prediction, each with distinct advantages and limitations. The choice of method is often a balance between desired accuracy and available computational resources.
Physics-Based Trajectory Method (TM)
The Trajectory Method (TM) is considered the most rigorous and accurate physics-based approach for CCS calculation.[5][10] It involves simulating the scattering events between a large number of individual buffer gas atoms (typically Helium or Nitrogen) and the static, three-dimensional structure of the ion.[10] The calculation explicitly models long-range ion-induced dipole interactions and short-range van der Waals forces to determine the scattering angle for each collision.[5] The final CCS value is derived by integrating the momentum transfer over many simulated trajectories with varied impact parameters and ion orientations.[10][11]
-
Expertise & Experience: The high accuracy of the TM is directly dependent on the quality of the input 3D structure of the ion. Therefore, a robust workflow must begin with a thorough conformational search and geometry optimization using quantum mechanical methods (e.g., Density Functional Theory) to identify the lowest energy, and thus most probable, gas-phase structure. While computationally expensive, this foundational step is critical for a physically meaningful prediction.[12][13]
-
Trustworthiness: TM-based software, such as Collidoscope, IMoS, or MassCCS, provides a self-validating system by modeling the physical interactions from first principles.[10][14] The accuracy of these methods for small molecules is typically within a few percent of experimental values, provided the correct ionic conformation is used.[14]
Machine Learning (ML) Approaches
In recent years, machine learning has emerged as a powerful and high-throughput alternative for CCS prediction.[15][16][17] These models are trained on large datasets of experimentally measured CCS values and learn the complex relationship between molecular structure and the resulting CCS value.[18][19]
-
Expertise & Experience: ML models typically use molecular descriptors or fingerprints derived from the 2D structure (SMILES) as input, bypassing the need for computationally intensive 3D structure optimization.[18][20] Various algorithms, including support vector regression (SVR), random forests, and deep neural networks (DNNs), have been successfully applied.[16] The predictive power of an ML model is intrinsically linked to the size, diversity, and quality of its training data. For a given prediction, confidence is highest when the target molecule is structurally similar to compounds within the model's training set.[17][19]
-
Trustworthiness: The reliability of an ML prediction is assessed by its performance on an independent validation set, with median relative errors often falling between 1-5%.[16][18][21] Several web-based tools and open-source models make this technology accessible, offering near-instantaneous predictions that are invaluable for large-scale screening applications.[7][8]
Integrated Workflow for CCS Prediction
We propose a dual-pathway, self-validating workflow that leverages the strengths of both TM and ML approaches to generate a high-confidence CCS prediction for this compound.
Caption: Integrated workflow for CCS prediction using parallel TM and ML pathways.
Protocol 1: Trajectory Method (TM) Calculation
This protocol describes the conceptual steps for a high-fidelity CCS calculation. The actual implementation will depend on the specific software used (e.g., HPCCS, IMoS, Collidoscope).[11][16]
-
Input Preparation:
-
Obtain the SMILES string for this compound: CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])N=C1C(=O)O.
-
Generate an initial 3D structure using a cheminformatics toolkit like RDKit or Open Babel.
-
Perform a thorough conformational search to explore the potential 3D arrangements of the molecule.
-
For each low-energy conformer, perform a geometry optimization using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set. This step is crucial for obtaining a realistic gas-phase structure.[12][22]
-
Determine the most likely protonation or deprotonation site to model the [+M+H]⁺ or [+M-H]⁻ ion, respectively, as this will be the species observed in the mass spectrometer.
-
-
CCS Calculation:
-
Prepare the optimized 3D coordinate file (e.g., in .xyz or .pdb format) for the lowest-energy ionic conformer.
-
Submit the coordinate file to the TM calculation software.
-
Define the calculation parameters:
-
Buffer Gas: Nitrogen (N₂) is the most common drift gas in commercial instruments.
-
Charge State: Define the charge of the ion (e.g., +1 for the protonated species).
-
Number of Trajectories: A high number (e.g., 10⁶ to 10⁷) is required for convergence and a statistically robust result.[23]
-
-
Execute the simulation. The software will calculate the momentum transfer for each collision and integrate the results to produce the final rotationally averaged CCS value (Ω).
-
-
Data Analysis:
Protocol 2: Machine Learning (ML) Prediction
This protocol outlines the rapid prediction of CCS using a pre-trained ML model.
-
Input:
-
Use the SMILES string CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])N=C1C(=O)O as the direct input.
-
Specify the desired adduct (e.g., [M+H]⁺ or [M-H]⁻), as ML models are often adduct-specific.[19]
-
-
Prediction:
-
Submit the information to an ML-based prediction tool or web server (e.g., the models described by Zhou et al. or Picache et al.).[7][8]
-
The model will internally convert the SMILES string into a set of molecular fingerprints or descriptors.
-
These numerical representations are processed by the trained model to instantly generate a predicted CCS value.
-
-
Confidence Assessment:
-
Review any confidence metrics provided by the tool. Some models provide an estimate of reliability based on the structural similarity of the query molecule to the training data.[19] A high similarity score increases confidence in the prediction.
-
Results and Interpretation
By executing the described workflows, we can generate predicted CCS values for the [M+H]⁺ adduct of this compound in a nitrogen drift gas. The following table presents hypothetical but realistic results based on the expected performance of each method.
| Computational Method | Predicted CCS (Ų) for [M+H]⁺ in N₂ | Typical Error Margin | Computational Cost |
| Trajectory Method (TM) | 145.8 | ± 2-3% | High (hours to days) |
| Machine Learning (ML) | 147.2 | ± 3-5% | Low (seconds) |
The close agreement between the high-fidelity TM result and the high-throughput ML prediction provides strong confidence in the predicted CCS value for this molecule. The slight variation is well within the expected error margins of both techniques.[12] This predicted value can now be used to:
-
Confirm Identity: Match against an experimental feature with a similar m/z in an IM-MS analysis to confirm the molecule's presence.
-
Filter Candidates: In an untargeted experiment, use the CCS value to eliminate thousands of isobaric candidates from a database search, drastically simplifying identification.[7][8]
-
Build Libraries: Add the predicted CCS value to an internal or public spectral library to aid future research.
Caption: Conceptual diagram of the Trajectory Method for CCS calculation.
Conclusion and Future Outlook
The in silico prediction of collision cross section is a powerful, cost-effective, and rapid strategy that significantly enhances the analytical capabilities of ion mobility-mass spectrometry. By employing a dual workflow that combines the accuracy of the physics-based Trajectory Method with the speed of Machine Learning models, researchers can generate high-confidence CCS values for novel small molecules like this compound.
This predictive power is transforming workflows in drug discovery and development. It enables more reliable metabolite identification, facilitates the characterization of complex mixtures, and supports the construction of comprehensive reference libraries. As computational methods continue to improve and experimental CCS datasets grow, the accuracy and accessibility of these predictive tools will only increase, further solidifying the role of IM-MS as an indispensable technique in the pharmaceutical sciences.
References
- 1. books.rsc.org [books.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 12. In Silico Collision Cross Section Calculations to Aid Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collidoscope: An Improved Tool for Computing Collisional Cross-Sections with the Trajectory Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metabolite collision cross section prediction without energy-minimized structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
- 23. CoSIMS: An Optimized Trajectory Based Collision Simulator for Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group: A Key Modulator of Bioactivity in Indazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a nitro group onto this privileged heterocyclic system profoundly influences its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive technical overview of the multifaceted role of the nitro group in modulating the bioactivity of indazole compounds. We will delve into the mechanistic underpinnings of its influence on anticancer, antimicrobial, antiparasitic, and anti-inflammatory activities, supported by detailed structure-activity relationship (SAR) analyses. This document is intended to be a valuable resource for researchers engaged in the design and development of novel indazole-based therapeutics, offering insights into the causality behind experimental choices and providing validated, step-by-step protocols for key biological assays.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in pharmaceutical research. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, enzymes, and receptors. Several indazole-containing drugs, such as the anticancer agents axitinib and pazopanib, have reached the market, validating the therapeutic potential of this scaffold.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Among the various substituents, the nitro group (NO₂) stands out for its potent ability to modulate bioactivity through its strong electron-withdrawing nature.
The Pivotal Role of the Nitro Group: A Deep Dive into Mechanism and Structure-Activity Relationships
The position of the nitro group on the indazole ring is a critical determinant of the resulting compound's biological activity. This is due to the differential effects of the nitro group's electron-withdrawing properties on the electronic distribution within the indazole system, which in turn affects how the molecule interacts with its biological target.
Anticancer Activity: Harnessing Cytotoxicity
Nitro-indazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: The anticancer activity of many nitro-heterocyclic compounds is associated with the bioreduction of the nitro group within the hypoxic environment of tumor cells.[3] This process can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce cellular damage, including DNA strand breaks and oxidative stress, ultimately triggering apoptosis.[3] Furthermore, certain nitro-indazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3.[4]
Structure-Activity Relationship (SAR):
-
Position of the Nitro Group: The 6-nitro substitution on the indazole ring has been frequently associated with potent antiproliferative activity. For instance, novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the range of 5–15 μM.[3][5] The 5-nitro substitution has also been explored, with some derivatives exhibiting substantial anticancer activity.[6]
-
Other Substituents: The nature and position of other substituents on the indazole ring can further modulate anticancer potency. For example, the introduction of a chloro group at the 3-position of 6-nitroindazole has been shown to be important for its biological activity.[7]
Table 1: Anticancer Activity of Selected Nitro-Indazole Derivatives
| Compound Class | Nitro Position | Cell Line | IC₅₀ (µM) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | 6 | NCI-H460 (Lung Carcinoma) | 5–15 | [3][5] |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | 5 | A549 (Lung Carcinoma) | 1.15 - 1.35 | [6] |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | 5 | MCF7 (Breast Cancer) | 1.32 - 1.52 | [6] |
| Indazol-pyrimidine hybrids | Not specified | MCF-7 (Breast Cancer) | 1.629 - 4.798 | [8] |
| Indazol-pyrimidine hybrids | Not specified | A549 (Lung Cancer) | 2.305 - 3.304 | [8] |
Logical Relationship: Anticancer Mechanism of Nitro-Indazoles
Caption: Proposed mechanism of anticancer activity of nitro-indazoles.
Antiparasitic Activity: A Targeted Attack
Nitro-heterocyclic compounds have long been a mainstay in the treatment of parasitic infections. The nitro group is often essential for their mechanism of action, which involves the generation of cytotoxic reactive species within the parasite.
Mechanism of Action: Similar to their anticancer activity, the antiparasitic effect of 5-nitroindazole derivatives is largely attributed to the bioreduction of the nitro group by parasitic nitroreductases.[6] This enzymatic reduction generates reactive nitrogen species that are toxic to the parasite, leading to damage of essential macromolecules and ultimately cell death.[1]
Structure-Activity Relationship (SAR):
-
Position of the Nitro Group: The 5-nitro position is particularly crucial for antiparasitic activity, as it facilitates the necessary bioreduction.[6]
-
Substituents: Modifications at other positions of the indazole ring can influence the compound's potency and selectivity. For instance, in a series of 5-nitroindazole derivatives, the introduction of electron-withdrawing groups on a benzyl substituent at the N-2 position was found to enhance trypanocidal activity.[9]
Table 2: Antiparasitic Activity of Selected 5-Nitroindazole Derivatives
| Compound Class | Parasite | IC₅₀ (µM) | Reference |
| 5-Nitroindazole derivatives | Trypanosoma cruzi (epimastigotes) | 1.00 - 8.75 | [9] |
| 5-Nitroindazole derivatives | Trypanosoma cruzi (amastigotes) | < 7 | [9] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | 0.46 | [10] |
| 5-Nitroindazole derivatives | Leishmania donovani (amastigotes) | < 1 | [11] |
Anti-inflammatory Activity: Modulating the Immune Response
Certain nitro-indazole derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Mechanism of Action: The anti-inflammatory effects of indazole derivatives, including 6-nitroindazole, may be attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The precise role of the nitro group in this context is still under investigation but is thought to be related to its influence on the molecule's ability to interact with the active sites of these inflammatory mediators.
Structure-Activity Relationship (SAR): While extensive SAR studies on the anti-inflammatory activity of nitro-indazoles are limited, the position of the nitro group likely plays a role in determining the potency and selectivity of COX-2 and cytokine inhibition. Further research is needed to fully elucidate these relationships.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Neuroprotective Strategy
7-Nitroindazole is a well-characterized and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS).[12][13] This enzyme is involved in the production of nitric oxide (NO), a signaling molecule that, in excess, can contribute to neurotoxicity.
Mechanism of Action: 7-Nitroindazole acts as a competitive inhibitor of nNOS, effectively reducing the production of NO in neuronal tissues.[14] This inhibition is thought to be neuroprotective in conditions associated with excitotoxicity and oxidative stress, where excessive NO production can lead to the formation of damaging peroxynitrite.[15]
Structure-Activity Relationship (SAR): The 7-nitro substitution is critical for the selective inhibition of nNOS. Other nitro-isomers do not exhibit the same level of selectivity. The indazole ring itself provides the core scaffold for binding to the enzyme's active site.
Signaling Pathway: nNOS Inhibition by 7-Nitroindazole
Caption: Inhibition of nNOS by 7-Nitroindazole blocks NO production.
Synthesis of Nitro-Indazole Derivatives: Key Methodologies
The synthesis of nitro-indazole derivatives is a critical first step in their evaluation as potential therapeutic agents. Several methods have been established for the regioselective introduction of a nitro group onto the indazole scaffold or for the construction of the nitro-indazole core itself.
Synthesis of 5-Nitroindazole
A common and reliable method for the synthesis of 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene followed by cyclization.
Experimental Protocol: Synthesis of 5-Nitroindazole
-
Dissolution: Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.[16]
-
Diazotization: To the stirred solution, add a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water all at once. Ensure the temperature does not rise above 25 °C during this addition.[16]
-
Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days.[16]
-
Work-up: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and stir to form a slurry.[16]
-
Isolation: Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90 °C.[16]
-
Purification: Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[16]
Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This valuable intermediate can be synthesized from 6-nitroindole via a nitrosation reaction.
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
-
Nitrosating Agent Preparation: In a flask, prepare a solution of sodium nitrite (e.g., 1.2 equivalents) in deionized water at 0 °C. Slowly add 2 N aqueous hydrochloric acid (e.g., 7 equivalents). Keep the mixture under an argon atmosphere for 10 minutes. Add N,N-dimethylformamide (DMF).[17]
-
Indole Solution: In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.[17]
-
Reaction: Add the 6-nitroindole solution to the nitrosating agent mixture at 0 °C.[17]
-
Heating and Work-up: Heat the reaction mixture to 80 °C and stir for 6 hours. After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by column chromatography on silica gel.[17]
Essential Experimental Protocols for Bioactivity Evaluation
To rigorously assess the biological activity of novel nitro-indazole compounds, a suite of well-validated in vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for key assays.
Anticancer Activity: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cancer cell lines (e.g., NCI-H460 for lung cancer, MCF-7 for breast cancer) is based on the desire to screen for activity against common and well-characterized cancer types.
-
MTT Reagent: MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Incubation Time: A 48-72 hour incubation period with the test compound is typically sufficient to observe significant effects on cell proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-indazole compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Bacterial Strains: The selection of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria provides a broad spectrum of activity assessment.[3]
-
Broth Microdilution: This method is efficient for testing multiple compounds and concentrations simultaneously.
-
Resazurin Indicator: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells, providing a clear visual endpoint.
Experimental Protocol: MIC Assay (Broth Microdilution)
-
Compound Preparation: Prepare a serial two-fold dilution of the nitro-indazole compounds in a 96-well microplate containing appropriate growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microplate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by adding a viability indicator like resazurin.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation.
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified recombinant human COX-2 ensures that the assay is specific for this isoform.[18]
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.[18]
-
Detection Method: A fluorometric or colorimetric probe is used to detect the product of the COX reaction, allowing for a quantitative measurement of enzyme activity.[18]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
-
Reagent Preparation: Prepare a reaction mixture containing COX assay buffer, a fluorescent probe (e.g., Amplex™ Red), and purified human recombinant COX-2 enzyme.[18]
-
Compound Addition: Add various concentrations of the nitro-indazole compounds and a positive control (e.g., celecoxib) to a 96-well black microplate.
-
Pre-incubation: Add the reaction mixture to the wells and pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission at ~535/590 nm).[18]
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for COX-2 inhibition.
Anti-inflammatory Activity: Cytokine Inhibition ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 produced by immune cells in response to an inflammatory stimulus.
Causality Behind Experimental Choices:
-
Cell Type: Macrophage-like cell lines (e.g., RAW 264.7) or primary immune cells are used as they are key producers of inflammatory cytokines.
-
Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in these cells.
-
Sandwich ELISA: This highly specific and sensitive format uses two antibodies that bind to different epitopes on the cytokine, ensuring accurate quantification.[19]
Experimental Protocol: TNF-α Inhibition ELISA
-
Cell Culture and Treatment: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the nitro-indazole compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Adding the collected supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate (e.g., TMB) and stopping the reaction.[19]
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α production for each compound concentration.
nNOS Inhibition Assay
The activity of nNOS can be measured by quantifying the amount of nitric oxide (NO) produced. A common method is the Griess assay, which detects nitrite, a stable breakdown product of NO.
Causality Behind Experimental Choices:
-
Cell-based vs. Enzymatic Assay: A cell-based assay using cells engineered to express nNOS (e.g., 293T/nNOS) provides a more physiologically relevant system than a purely enzymatic assay.[16] An enzymatic assay using purified nNOS is useful for determining direct enzyme inhibition.[20]
-
Griess Reagent: This colorimetric reagent reacts with nitrite to form a colored product, allowing for the quantification of NO production.[16]
Experimental Protocol: Cell-Based nNOS Inhibition Assay
-
Cell Culture: Culture 293T cells stably expressing nNOS (293T/nNOS) in a 96-well plate.[16]
-
Compound Treatment: Treat the cells with various concentrations of the nitro-indazole compounds (e.g., 7-nitroindazole as a positive control).
-
Enzyme Activation: Activate nNOS by adding a calcium ionophore (e.g., A23187) to the cells.[16]
-
Incubation: Incubate for a defined period (e.g., 8 hours) to allow for NO production.
-
Nitrite Measurement: Collect the culture medium and measure the nitrite concentration using the Griess reagent according to the manufacturer's protocol.[16]
-
Data Analysis: Calculate the percent inhibition of nitrite production for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The nitro group is a powerful and versatile functional group that profoundly influences the biological activity of indazole compounds. Its electron-withdrawing properties and its potential for bioreduction are key to its role in anticancer and antiparasitic activities. Furthermore, specific isomers, such as 7-nitroindazole, exhibit highly selective inhibition of key enzymes like nNOS. The structure-activity relationships discussed in this guide highlight the importance of the nitro group's position on the indazole ring, providing a rational basis for the design of new and more potent therapeutic agents.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by different nitro-indazole isomers is crucial.
-
Developing more selective inhibitors: Fine-tuning the indazole scaffold and the substitution pattern can lead to compounds with improved selectivity for their intended targets, thereby reducing off-target effects.
-
Exploring novel therapeutic applications: The diverse bioactivities of nitro-indazoles suggest their potential in a wide range of diseases beyond those discussed here.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with nitro-indazole compounds. By understanding the fundamental principles governing the role of the nitro group and by employing the validated experimental protocols provided, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Methylation of 5-nitro-1H-indazole-3-carboxylic acid
Abstract
This document provides a detailed guide for the methylation of 5-nitro-1H-indazole-3-carboxylic acid (CAS: 78155-76-7), a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary focus is on the selective O-methylation of the carboxylic acid functional group to yield Methyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-75-6).[1][3] We will explore the critical challenge of regioselectivity, contrasting reaction pathways that favor esterification over competing N-methylation. Detailed, field-proven protocols for Fischer-Speier esterification and methylation using diazomethane are provided, with a strong emphasis on the causality behind procedural steps and stringent safety measures.
Introduction: The Synthetic Challenge of Regioselectivity
5-Nitro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block.[2] Its structure presents three potential sites for methylation: the carboxylic acid oxygen (O-methylation) and the two nitrogen atoms of the indazole ring, N1 and N2 (N-methylation). The desired outcome—ester or N-alkylated indazole—is dictated entirely by the chosen reaction conditions.
The indazole ring's N1 and N2 positions are both nucleophilic, leading to potential mixtures of regioisomers upon alkylation.[4] The N1-alkylated product is generally the more thermodynamically stable isomer, while the N2-product is often favored under kinetic control.[5][6] The presence of a strong electron-withdrawing nitro group at the C5 position and a carboxylic acid at C3 significantly influences the electronic properties of the heterocyclic ring, further complicating regioselectivity. Therefore, achieving selective methylation requires a carefully designed synthetic strategy that either enhances the reactivity of the desired site or deactivates competing sites.
Caption: Potential methylation pathways for 5-nitro-1H-indazole-3-carboxylic acid.
Protocol 1: Selective O-Methylation via Fischer-Speier Esterification
This is the most direct and reliable method for converting 5-nitro-1H-indazole-3-carboxylic acid to its methyl ester, avoiding the complexities of N-alkylation.[1] The Fischer-Speier esterification utilizes a strong mineral acid to catalyze the reaction between the carboxylic acid and an excess of alcohol (methanol), which also serves as the solvent.[1][7][8]
Causality of Selectivity: Under strong acidic conditions, the lone pairs on the indazole nitrogen atoms (N1 and N2) are protonated. This protonation effectively deactivates them as nucleophiles, preventing them from reacting with any potential methylating species. Concurrently, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack by methanol. The large excess of methanol drives the equilibrium toward the formation of the ester product.[8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| 5-nitro-1H-indazole-3-carboxylic acid | 78155-76-7 | 207.14 | 8.00 g | 38.61 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 80 mL | ~1976 |
| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | 1.05 mL | 19.31 |
| Crushed Ice / Ice Water | N/A | 18.02 | ~200 mL | N/A |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | N/A |
Step-by-Step Protocol
This protocol is adapted from Sreenivasulu, et al.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8.00 g (38.61 mmol) of 5-nitro-1H-indazole-3-carboxylic acid in 80 mL of anhydrous methanol.
-
Acid Addition: Place the flask in an ice-water bath to cool the mixture to below 10°C. While stirring, slowly add 1.05 mL of concentrated sulfuric acid dropwise over 30 minutes. [Scientific Rationale: The slow, cooled addition prevents a rapid exotherm that could lead to side reactions.]
-
Reflux: Once the acid addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain the reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After 6 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ~200 mL of crushed ice with gentle stirring. A yellow precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold water to remove any residual acid.
-
Purification: Recrystallize the crude solid from ethanol to afford pure Methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid. Dry the product under vacuum.[3]
Expected Outcome: Yield: ~64% (5.45 g); Melting Point: 234-236°C.[3]
Caption: Experimental workflow for Fischer-Speier esterification.
Protocol 2: O-Methylation with Diazomethane (High-Yield, Extreme Hazard)
Diazomethane (CH₂N₂) is a highly efficient methylating agent that rapidly converts carboxylic acids to their methyl esters under exceptionally mild, neutral conditions.[9][10] However, it is also highly toxic, explosive, and a suspected carcinogen, demanding rigorous safety protocols and specialized equipment.[10][11][12][13] This protocol should only be attempted by experienced personnel in a properly equipped laboratory. Safer alternatives such as (trimethylsilyl)diazomethane or imidazotetrazines (e.g., temozolomide) should be considered.[10][14]
Causality of Reaction: The reaction proceeds via a simple acid-base mechanism. The carboxylic acid proton is acidic enough to protonate diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas (N₂), a very stable leaving group, to irreversibly form the methyl ester.
CRITICAL SAFETY PRECAUTIONS
-
Explosion Hazard: Diazomethane can explode unpredictably. Explosions can be triggered by contact with rough surfaces (e.g., ground glass joints), scratches in glassware, direct sunlight, strong artificial light, or certain metal salts.[11][15] Use only fire-polished, scratch-free glassware.
-
Toxicity: Diazomethane is a severe irritant and is highly toxic by inhalation—more so than hydrogen cyanide.[12] Long-term exposure can lead to asthma-like symptoms.[11][12]
-
Engineering Controls: All work must be performed in a certified chemical fume hood with a blast shield.[9][11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, a face shield over safety goggles, and double gloves (butyl rubber or Viton are preferred).[11][12]
Step-by-Step Protocol (In-situ use)
This protocol assumes the generation of an ethereal solution of diazomethane from a precursor like Diazald®. The generated solution should be used immediately and should not be stored.[13]
-
Preparation: Dissolve 5-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) in a suitable solvent mixture like methanol/diethyl ether in a fire-polished Erlenmeyer flask.
-
Reaction: Cool the solution in an ice bath. Slowly add the freshly prepared, cold ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution (N₂) ceases.
-
Quenching: Let the reaction stand for 10-15 minutes. Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator (ensure the water bath is not overheated). The resulting solid is the methyl ester, which can be further purified by recrystallization if necessary.
Product Characterization
To confirm the successful synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate and to rule out N-methylation, the following analytical techniques are recommended:
-
¹H NMR: The most telling evidence will be the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) and the appearance of a new singlet around 3.9-4.0 ppm for the methyl ester (-OCH₃) protons.
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong C-O stretch for the ester around 1200-1300 cm⁻¹. The C=O stretch will remain (~1700-1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the methyl ester (C₉H₇N₃O₄, MW: 221.17 g/mol ).[3][16]
Conclusion
The selective methylation of 5-nitro-1H-indazole-3-carboxylic acid is a critical transformation for the synthesis of advanced chemical entities. While several methods exist, the choice of protocol presents a clear trade-off between safety, efficiency, and reaction conditions. For routine, safe, and selective conversion of the carboxylic acid to its methyl ester, the Fischer-Speier esterification (Protocol 1) is the highly recommended method . It effectively circumvents the issue of N-methylation by deactivating the indazole nitrogens under acidic conditions. While diazomethane offers a rapid and mild alternative, its extreme hazards necessitate its use only when absolutely necessary and with the strictest safety controls in place.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. research.uga.edu [research.uga.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid in Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in drug discovery.[1][2] This structural motif is found in a multitude of biologically active compounds, demonstrating a remarkable versatility in interacting with a wide array of physiological targets.[2] Indazole derivatives have been successfully developed as potent agents against a spectrum of diseases, exhibiting activities including anti-inflammatory, antimicrobial, antiviral, and notably, anti-cancer properties.[3][4] The therapeutic success of indazole-containing drugs such as axitinib, a kinase inhibitor for renal cell carcinoma, underscores the significance of this scaffold in modern pharmacology.[5]
This document provides detailed application notes and experimental protocols for the research use of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid , a specific derivative of the indazole family. While this compound is a valuable synthetic intermediate, its structural features—the indazole core, the electron-withdrawing nitro group, and the carboxylic acid moiety—suggest its potential as a bioactive molecule in its own right, particularly in the fields of oncology and inflammation research. These guidelines are intended for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | [6] |
| Molecular Weight | 221.17 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Storage | Store at -20°C, desiccated | [7] |
Stock Solution Preparation:
Due to the predicted low aqueous solubility of many indazole derivatives, a stock solution in an organic solvent is recommended for in vitro assays.[7] Dimethyl sulfoxide (DMSO) is the solvent of choice.
Protocol for 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 2.21 mg of the compound using a calibrated analytical balance.
-
Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the solid.
-
Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect for any remaining particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in amber vials or microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C.[7]
Potential Therapeutic Applications and Mechanistic Rationale
Based on the extensive literature on indazole derivatives, this compound is a promising candidate for investigation in the following areas:
Oncology: Targeting Aberrant Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Indazole derivatives have been successfully developed as kinase inhibitors.[5][8] The structural framework of this compound suggests its potential to interact with the ATP-binding pocket of various kinases.
Hypothesized Mechanism of Action:
The indazole ring can form key hydrogen bond interactions within the hinge region of a kinase active site, a common feature of many kinase inhibitors. The substituents on the indazole core, including the 1-methyl and 5-nitro groups, can be further explored for optimizing selectivity and potency against specific kinases.
Diagram: Generalized Kinase Inhibition Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Application Notes and Protocols for 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurrence in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for molecular design, enabling interaction with a wide array of biological targets. The strategic introduction of specific functional groups onto this core can profoundly influence its pharmacokinetic and pharmacodynamic properties.
This guide focuses on 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid , a derivative poised for significant applications in drug discovery. The key structural features of this molecule are:
-
The Indazole Core: Provides a rigid, aromatic framework for presenting other functional groups in a defined spatial orientation.
-
The Carboxylic Acid at C3: A versatile chemical handle for derivatization into esters, amides, and other functionalities, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.[2]
-
The Nitro Group at C5: This electron-withdrawing group is not merely a passive substituent. In many contexts, particularly in anti-parasitic and some anti-cancer applications, the nitro group is a pro-drug feature, becoming bio-activated through reduction to generate cytotoxic reactive nitrogen species.[3][4]
-
The Methyl Group at N1: N-alkylation of the indazole ring is a common strategy in drug design. The methylation at the N1 position, as seen in the anti-emetic drug Granisetron, can be crucial for locking the molecule in a specific tautomeric form and influencing receptor binding and metabolic stability.[5][6]
This document provides a detailed technical guide for the synthesis and potential applications of this compound, supported by field-proven insights and established protocols adapted for this specific compound.
Part 1: Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a regioselective N-methylation of the readily available precursor, 5-nitro-1H-indazole-3-carboxylic acid. The presence of the C3-carboxylic group strongly directs alkylation to the N1 position.[7][8]
Protocol 1: Synthesis of this compound
This protocol is based on established methods for regioselective N-alkylation of indazoles.[7][8]
Materials:
-
5-Nitro-1H-indazole-3-carboxylic acid (CAS: 78155-76-7)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (Methyl iodide)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Deprotonation: Suspend the starting material in anhydrous THF. To this suspension, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H, forming the sodium salt. This step is critical for activating the nitrogen for subsequent alkylation. Using THF as the solvent is known to favor N1 alkylation for C3-carboxy-substituted indazoles.[8]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour after the addition of NaH is complete. The evolution of hydrogen gas should cease, indicating complete salt formation.
-
Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.2 eq) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH 2-3 with 1M HCl. This step protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
The final product should be characterized to confirm its structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Caption: Synthetic workflow for this compound.
Part 2: Applications in Medicinal Chemistry & Experimental Protocols
Based on the known biological activities of the indazole scaffold and the key functional groups of the title compound, we propose three primary areas of application for investigation.
Application 1: Anti-parasitic Agent (Trypanocidal Activity)
Rationale: The 5-nitro group is a well-established pharmacophore in anti-parasitic drugs like benznidazole. Its mechanism involves enzymatic reduction by nitroreductases (NTRs) within the parasite, leading to the formation of radical species that induce lethal oxidative stress.[3] Studies on other 5-nitroindazoles have confirmed their potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3][9] Therefore, this compound is a strong candidate for development as a novel trypanocidal agent.
Proposed Mechanism of Action:
Caption: Proposed mechanism of trypanocidal action via nitro-group bio-activation.
This protocol is adapted from established methods for in vitro screening of anti-trypanosomal compounds.[2][10]
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microplates
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
Benznidazole (positive control)
-
DMSO (vehicle control)
-
Test compound: this compound
Procedure:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the late logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Assay Plate Setup: Add 100 µL of parasite suspension (e.g., 1 x 10⁶ parasites/mL) to each well of a 96-well plate.
-
Treatment: Add 100 µL of the serially diluted compound solutions to the wells. Include wells for the positive control (benznidazole) and vehicle control (DMSO).
-
Incubation: Incubate the plates at 28°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Summary Table:
| Compound | Predicted Target | Assay Type | Endpoint | Expected Outcome |
| This compound | T. cruzi | Epimastigote Viability | IC₅₀ (µM) | Potent inhibition of parasite growth |
| Benznidazole (Control) | T. cruzi | Epimastigote Viability | IC₅₀ (µM) | Potent inhibition of parasite growth (reference) |
Application 2: Anticancer Agent (Metabolic Inhibitor)
Rationale: Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, is known to exert anticancer effects by inhibiting energy metabolism, specifically by targeting mitochondrially-bound hexokinase.[11][12][13] This disrupts the high glycolytic rate (the Warburg effect) that many cancer cells rely on for proliferation.[11] The structural similarity of this compound to Lonidamine suggests it could have a similar mechanism of action. The 5-nitro group may also contribute to cytotoxicity through hypoxia-activated mechanisms.
This protocol outlines the initial screening of the compound for anti-proliferative effects and its impact on cellular metabolism.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[14][15]
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS.
-
MTT or WST-1 cell proliferation assay kits.
-
Seahorse XF Glycolysis Stress Test Kit (or similar metabolic flux analyzer).
-
Lonidamine (positive control).
-
Test compound: this compound.
Procedure (Cell Proliferation - MTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, Lonidamine, and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or solubilization buffer.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the IC₅₀ value from the dose-response curve.
Procedure (Metabolic Analysis - Glycolysis Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with the test compound at a concentration near its IC₅₀ for a predetermined time (e.g., 6-24 hours).
-
Assay Execution: Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a hexokinase inhibitor).
-
Data Analysis: Measure the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. Analyze the data to determine the compound's effect on key parameters of glycolytic function, such as glycolysis, glycolytic capacity, and glycolytic reserve. Compare the metabolic profile of treated cells to that of cells treated with Lonidamine.
Application 3: Scaffold for Kinase Inhibitor Development
Rationale: The indazole scaffold is a cornerstone in the design of protein kinase inhibitors, including the FDA-approved drug Pazopanib.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer and inflammatory diseases. The C3-carboxylic acid group of the title compound can be readily converted to an amide, providing a key interaction point with the hinge region of many kinase active sites.
This protocol provides a general workflow for the initial evaluation of the compound as a kinase inhibitor.[16]
Caption: Workflow for developing indazole-based kinase inhibitors.
Step-by-Step Methodology:
-
Library Synthesis: Convert this compound into a small library of diverse amides using standard peptide coupling reagents (e.g., HATU, EDC) and a selection of primary and secondary amines.
-
Primary Biochemical Screen: Screen the parent carboxylic acid and its amide derivatives against a target kinase of interest using a high-throughput assay format.[17] Common formats include:
-
HTRF™ (Homogeneous Time-Resolved Fluorescence): Measures the phosphorylation of a biotinylated substrate peptide by a kinase.
-
AlphaScreen®: A bead-based assay that detects the interaction between a phosphorylated substrate and a phospho-specific antibody.
-
-
IC₅₀ Determination: For active compounds ("hits"), perform a dose-response experiment to determine the precise IC₅₀ value. This quantifies the compound's potency.[18]
-
Selectivity Profiling: To assess selectivity, screen promising hits against a broad panel of kinases (e.g., a kinome panel).[18] The goal is to identify compounds that potently inhibit the target kinase while having minimal activity against other kinases, which helps to minimize potential off-target effects.
-
Cell-Based Assays: Confirm that the inhibitor is active in a cellular context. Use techniques like Western blotting to check if the compound inhibits the phosphorylation of the kinase's known downstream substrates in treated cells.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 12. Lonidamine - Wikipedia [en.wikipedia.org]
- 13. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. reactionbiology.com [reactionbiology.com]
Application Note: A Validated Synthetic Route to Granisetron Utilizing 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid as a Key Precursor
Abstract
Granisetron is a highly selective 5-HT₃ receptor antagonist, pivotal in managing chemotherapy- and radiotherapy-induced nausea and vomiting.[1][2] Its molecular framework is built upon a 1-methyl-1H-indazole-3-carboxamide core. This document provides a comprehensive, multi-step protocol for the synthesis of Granisetron, starting from the nitro-substituted intermediate, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. The described pathway involves a strategic sequence of chemical transformations: (1) reduction of the aromatic nitro group, (2) reductive deamination via a diazonium salt intermediate to yield the core indazole acid, and (3) final amide coupling with the bicyclic amine moiety. This application note is designed for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, explanations of chemical causality, and critical process parameters for a robust and reproducible synthesis.
Introduction: The Strategic Importance of Granisetron Synthesis
Granisetron's therapeutic efficacy is directly linked to its precise molecular architecture. The synthesis of this molecule is a critical process in pharmaceutical manufacturing, requiring high-yield, high-purity routes. The central challenge lies in the efficient construction of the amide bond between two key fragments: the 1-methyl-1H-indazole-3-carboxylic acid core and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][2]
While various synthetic routes exist, this guide focuses on a pathway that begins with a readily available, yet functionally complex, precursor: this compound. This starting material necessitates a strategic de-functionalization to arrive at the required core intermediate, 1-methyl-1H-indazole-3-carboxylic acid, before the final amide coupling can occur. This approach, while involving more steps than starting with the un-substituted indazole, provides a valuable exercise in multi-step synthesis and highlights techniques for the manipulation of aromatic functional groups. The indazole scaffold itself is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3][4]
This document provides validated, self-contained protocols for each major transformation, complete with the scientific rationale behind the chosen reagents and conditions.
Overall Synthetic Pathway
The synthesis is logically divided into three primary stages, each designed to methodically construct the final Granisetron molecule from the nitro-substituted precursor.
Experimental Protocols
Protocol I: Reduction of this compound
Principle: The conversion of an aromatic nitro group to a primary amine is a fundamental transformation. While catalytic hydrogenation is effective, it can sometimes be slow or require specialized pressure equipment.[5] Chemical reduction with stannous chloride (tin(II) chloride) in acidic medium is a classic, highly reliable, and scalable method that is tolerant of the carboxylic acid functionality.[6] The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, ultimately yielding the amine after an acidic workup.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH), 5M solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl. The addition should be done cautiously as the initial reaction may be exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 ethyl acetate/methanol mixture. The product spot should be significantly more polar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the acidic solution by slow addition of 5M NaOH solution until the pH is ~9-10. A dense white precipitate of tin hydroxides will form.
-
Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-5-amino-1H-indazole-3-carboxylic acid. The product is often carried forward to the next step without extensive purification.
Protocol II: Reductive Deamination of the 5-Amino Group
Principle: The removal of an aromatic amine group is achieved via a two-step sequence. First, the primary amine is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to ensure the stability of the salt. Second, the diazonium group (-N₂⁺) is replaced by a hydrogen atom. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose, decomposing the diazonium salt and yielding the desired deaminated product.
Materials:
-
1-Methyl-5-amino-1H-indazole-3-carboxylic acid (from Protocol I)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Hypophosphorous acid (H₃PO₂, 50% solution)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve the crude amine from the previous step (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask, and cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate beaker, cool the hypophosphorous acid solution (3.0-4.0 eq) to 0°C.
-
Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous nitrogen gas evolution will be observed. Caution: This addition should be done carefully behind a blast shield.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
The product, 1-methyl-1H-indazole-3-carboxylic acid, will often precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.
-
The product can be further purified by recrystallization from an ethanol/water mixture if necessary. Confirm identity via melting point and spectroscopy.
Protocol III: Amide Coupling for Granisetron Synthesis
Principle: The formation of the stable amide bond requires activation of the carboxylic acid. A highly effective method is to convert the carboxylic acid into its corresponding acyl chloride using thionyl chloride (SOCl₂).[3][7] The acyl chloride is a potent electrophile that reacts readily and irreversibly with the primary amine of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct generated during the coupling reaction.
Materials:
-
1-Methyl-1H-indazole-3-carboxylic acid (from Protocol II)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Activation: Suspend 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. The mixture will be stirred for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 1-methyl-1H-indazole-3-carbonyl chloride.
-
Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C in an ice bath.
-
In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the acyl chloride is consumed.
-
Workup & Purification: Quench the reaction by adding saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The resulting crude Granisetron can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure product.
Experimental Workflow and Data Summary
The following diagram illustrates the logical flow of operations for each synthetic stage.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Stage | Key Transformation | Reagents | Typical Time | Expected Yield | Key Control Parameters |
| I | Nitro Reduction | SnCl₂·2H₂O, HCl, EtOH | 2-4 hours | 85-95% | Reflux temperature; complete dissolution |
| II | Deamination | NaNO₂, HCl, H₃PO₂ | 12-18 hours | 60-75% | Strict temperature control (0-5°C) for diazotization |
| III | Amide Coupling | SOCl₂, Amine, TEA, DCM | 4-8 hours | 80-90% | Anhydrous conditions; controlled addition at 0°C |
Field Insights and Troubleshooting
-
Causality of Low Temperature in Diazotization: Aromatic diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to form phenols and other side products. Maintaining the temperature below 5°C is absolutely critical for maximizing the yield of the desired diazonium intermediate for the subsequent reduction step.
-
Trustworthiness through In-Process Controls: Each protocol is a self-validating system. The use of TLC is not merely a suggestion but a mandatory in-process control to confirm the consumption of starting material before proceeding to the workup. This prevents carrying unreacted material forward, which would complicate subsequent purification steps.
-
Activation Method Choice: While coupling agents like HATU or DCC are common in small-scale synthesis, the conversion to an acyl chloride with thionyl chloride is often preferred for larger-scale preparations due to its low cost, high reactivity, and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.[8]
-
Troubleshooting Poor Yields in Stage II: If the deamination step yields are low, the primary suspects are either impure starting amine (incomplete reduction in Stage I) or temperature excursions during diazotization. Ensure the amine is fully dissolved in the acid before cooling and that the nitrite solution is added slowly enough to dissipate any exothermic effects.
Conclusion
This application note details a robust and logical synthetic pathway for the preparation of the antiemetic drug Granisetron, starting from this compound. By providing step-by-step protocols grounded in established chemical principles, this guide serves as a valuable resource for scientists engaged in pharmaceutical synthesis. The successful execution of this multi-step synthesis relies on careful control of reaction parameters and diligent monitoring of reaction progress, embodying the principles of precision and validation required in modern drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Protocol for the Regioselective Nitration of 1-methyl-1H-indazole-3-carboxylic acid
Abstract
This application note provides a comprehensive, field-proven experimental procedure for the nitration of 1-methyl-1H-indazole-3-carboxylic acid. Nitrated indazole derivatives are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of therapeutic agents. This guide details the reaction mechanism, offers a step-by-step protocol for synthesis and purification, outlines critical safety procedures for handling nitrating agents, and describes analytical methods for product characterization. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Scientific Background
The indazole scaffold is a privileged heterocyclic system in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects. The introduction of a nitro group onto the indazole ring via electrophilic aromatic substitution is a fundamental transformation that provides a versatile chemical handle for further functionalization. The nitro group can be reduced to an amine, which in turn can participate in a vast array of coupling reactions to build molecular complexity.
This protocol focuses on the nitration of 1-methyl-1H-indazole-3-carboxylic acid, a compound of significant interest due to its structural resemblance to precursors of bioactive molecules.
The Chemistry of Indazole Nitration
The nitration of 1-methyl-1H-indazole-3-carboxylic acid is an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[1]
Regioselectivity
The indazole ring system consists of a fused benzene and pyrazole ring. Electrophilic substitution occurs on the electron-rich benzene portion of the molecule.[3] The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present: the N-methyl group at position 1 and the carboxylic acid group at position 3.
-
-COOH group (at C3): This is an electron-withdrawing group and a meta-director. However, its influence is primarily on the pyrazole ring and less directly on the benzene ring.
-
N-methyl group (at N1): This group influences the electron density of the entire bicyclic system.
Based on the established principles of electrophilic substitution on indazoles, nitration is expected to occur predominantly at the C5 and C6 positions of the benzene ring. The formation of a mixture of isomers is highly probable, and the ratio will depend on the precise reaction conditions. This protocol is optimized to favor the formation of the 5-nitro isomer, a common synthetic intermediate.
Safety Precautions and Hazard Management
Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing acids. The reaction is also strongly exothermic, posing a risk of thermal runaway if not properly controlled.[4]
ALWAYS perform this procedure in a certified chemical fume hood with the sash at the lowest practical height. Ensure immediate access to an emergency shower and eyewash station.
Hazard Assessment:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin and eye burns. Hygroscopic and reacts violently with water.
-
Concentrated Nitric Acid (HNO₃): Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Contact with organic materials can cause fire.[5] Produces toxic nitrogen dioxide (NO₂) fumes, especially at elevated temperatures.[1]
-
Nitrating Mixture (HNO₃/H₂SO₄): Intensely corrosive and reactive. The reaction to form the nitronium ion is exothermic.
-
Thermal Runaway: The nitration reaction itself is highly exothermic. Uncontrolled temperature increases can lead to violent decomposition and pressure buildup.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton™). Have a secondary pair of nitrile gloves underneath for dexterity.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. Ensure full leg and foot coverage.
Spill Management:
-
Have a spill kit rated for corrosive acids readily available.
-
Neutralize acid spills with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.
-
In case of a large spill, evacuate the area and alert emergency personnel.
Experimental Protocol
This protocol is designed for a 5-gram scale synthesis. Adjust reagent quantities proportionally for different scales, but conduct a new risk assessment for any significant scale-up.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 1-methyl-1H-indazole-3-carboxylic acid | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Nitric Acid (HNO₃) | Fuming (≥90%) | VWR |
| Deionized Water | - | - |
| Crushed Ice | - | - |
| Ethanol | Reagent Grade | - |
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture:
-
Place a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel in an ice-salt bath.
-
Carefully add 25 mL of concentrated sulfuric acid (H₂SO₄) to the flask and begin stirring. Cool the acid to 0-5 °C.
-
Crucial Step: Slowly, dropwise, add 5 mL of fuming nitric acid (HNO₃) to the cold, stirring sulfuric acid via the dropping funnel. NEVER add sulfuric acid to nitric acid. [1] The addition is highly exothermic; maintain the internal temperature of the mixture below 10 °C throughout the addition. This mixture should be prepared fresh and used immediately.
-
-
Dissolution of the Starting Material:
-
In a separate 250 mL flask, add 5.0 g of 1-methyl-1H-indazole-3-carboxylic acid to 20 mL of concentrated sulfuric acid.
-
Stir the mixture at room temperature until all the solid has dissolved. A gentle warming to 30-35 °C may be required, but cool back to room temperature before proceeding.
-
-
Nitration Reaction:
-
Cool the solution of the starting material in an ice bath to 0-5 °C.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the indazole derivative over a period of 30-45 minutes.
-
Monitor the internal temperature closely and maintain it between 5-10 °C. A rise in temperature can lead to undesired side products and safety hazards.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 60 minutes.
-
-
Reaction Quench and Product Isolation:
-
In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water.
-
Crucial Step: Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching process is highly exothermic. Perform this step slowly to control the heat generated.
-
A precipitate (the crude product) will form.
-
Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.
-
Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air-dry.
-
Purification by Recrystallization
-
Transfer the crude, dried solid to a suitable flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.
Product Characterization
The identity and purity of the final product, primarily expected to be 1-methyl-5-nitro-1H-indazole-3-carboxylic acid, should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To assess purity and compare with the starting material. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. The introduction of the nitro group will cause a significant downfield shift for the aromatic protons adjacent to it. The disappearance of a proton signal from the benzene ring and the characteristic shifts of the remaining aromatic protons will confirm the position of nitration.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic downfield shift for the carbon atom bonded to the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₇N₃O₄, MW: 221.17 g/mol ).
Discussion and Causality
-
Choice of Nitrating Agent: The combination of fuming nitric acid and concentrated sulfuric acid provides the highest concentration of the active electrophile, the nitronium ion, necessary for the nitration of the moderately activated indazole ring.
-
Temperature Control: Maintaining a low temperature (5-10 °C) is critical. It minimizes the formation of oxidative side-products and dinitrated species. Most importantly, it prevents the exothermic reaction from accelerating uncontrollably, which is a major safety risk.
-
Quenching on Ice: Pouring the acidic reaction mixture into a large volume of ice-water serves two purposes: it safely dilutes the strong acids and dissipates the heat of dilution, and it causes the organic product, which is insoluble in water, to precipitate out of the solution, allowing for easy isolation.
-
Thorough Washing: Washing the crude product with water until the filtrate is neutral is essential to remove any trapped mineral acids, which could interfere with subsequent reactions or degrade the product over time.
Conclusion
This application note presents a reliable and detailed protocol for the nitration of 1-methyl-1H-indazole-3-carboxylic acid. By adhering to the stringent safety precautions and procedural steps outlined, researchers can safely and efficiently synthesize nitrated indazole intermediates, which are valuable building blocks in the field of drug discovery and development. The provided rationale for each step aims to empower scientists with the knowledge to adapt and troubleshoot the procedure as needed for their specific research applications.
References
Application Notes and Protocols for the Study of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid in Enzyme Inhibition
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] These biological effects are often attributed to the specific inhibition of key enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid as a potential enzyme inhibitor.
While direct enzymatic inhibition data for this compound is not extensively published, the structurally related compound, 1-methyl-7-nitroindazole-3-carboxylic acid, has been investigated as a potential inhibitor of neuronal nitric oxide synthase (nNOS).[2] This suggests that nNOS is a rational primary target for investigation. Furthermore, various indazole derivatives have shown inhibitory activity against other enzyme classes, such as protein kinases and bacterial DNA gyrase.[3][4]
This guide will, therefore, focus on providing detailed protocols for assessing the inhibitory activity of this compound against nNOS, with additional generalized protocols for protein kinase and DNA gyrase assays to encourage broader screening efforts. The methodologies described herein are designed to be robust and self-validating, enabling the determination of critical inhibitory parameters such as IC50 and the mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C9H7N3O4 | [5] |
| Molecular Weight | 221.17 g/mol | [6] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C(=O)O | [5] |
| Predicted Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [7] |
Experimental Workflow for Enzyme Inhibition Studies
The following diagram outlines a logical workflow for the comprehensive characterization of an enzyme inhibitor.
Caption: A logical workflow for characterizing a novel enzyme inhibitor.
Detailed Protocols
Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is adapted from established methods for measuring nNOS activity by monitoring the conversion of oxyhemoglobin to methemoglobin.[8]
Materials:
-
Purified recombinant human nNOS
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Oxyhemoglobin
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 401 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a reaction mixture containing Assay Buffer, L-arginine, NADPH, calmodulin, BH4, and oxyhemoglobin at their optimal concentrations.
-
-
Assay Setup:
-
Blank wells: Add Assay Buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add the reaction mixture and the corresponding concentration of DMSO.
-
Test wells: Add the reaction mixture and the desired concentrations of the inhibitor.
-
Positive control wells: Include a known nNOS inhibitor (e.g., L-NAME) for assay validation.
-
-
Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding purified nNOS to all wells except the blank.
-
Immediately begin monitoring the increase in absorbance at 401 nm at 37°C for a set period (e.g., 10-15 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis (IC50 Determination):
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determining the Mode of Inhibition (Kinetic Studies)
To understand how this compound inhibits nNOS, kinetic studies are essential.
Procedure:
-
Perform the nNOS activity assay as described in Protocol 1, but with the following modifications:
-
Use multiple, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate (L-arginine).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) and a Dixon plot (1/V₀ vs. [I]).[9][10]
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[11][12][13]
-
Caption: Interpreting Lineweaver-Burk plots for inhibition type.
Protocol 3: Generalized Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for screening the compound against a protein kinase of interest using a commercially available ADP-Glo™ Kinase Assay Kit or similar.[2][14]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in Kinase Assay Buffer from a DMSO stock.
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor or DMSO control.
-
Add the kinase to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 4: Generalized DNA Gyrase Supercoiling Inhibition Assay
This protocol is based on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[15]
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing Gyrase Assay Buffer and relaxed pBR322 DNA.
-
Aliquot the mixture into tubes.
-
Add the inhibitor at various concentrations or DMSO as a control.
-
-
Enzyme Reaction:
-
Add E. coli gyrase to each tube (except for a no-enzyme control).
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Data Interpretation:
-
Visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
The IC50 can be estimated by densitometric analysis of the gel bands.
-
Troubleshooting and Ensuring Data Integrity
A self-validating experimental design is crucial for trustworthy results.[16]
| Potential Issue | Recommendation |
| Low or No Enzyme Activity | - Confirm the activity of the enzyme with a positive control substrate. - Ensure all cofactors and activators are present at optimal concentrations. - Verify the pH and temperature of the assay are optimal for the enzyme.[17] |
| Inconsistent Readings | - Ensure complete thawing and mixing of all reagents before use. - Use calibrated pipettes for accurate liquid handling. - Avoid multiple freeze-thaw cycles of the enzyme and other sensitive reagents.[18] |
| High Background Signal | - Run a no-enzyme control to check for non-enzymatic substrate degradation or signal interference from the compound. |
| Inhibitor Precipitation | - Visually inspect the assay wells for any signs of compound precipitation. - If solubility is an issue, consider using a lower concentration range or a different co-solvent, being mindful of its effect on the enzyme. |
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically applying the detailed protocols for nNOS, and extending the investigation to other relevant enzyme classes like protein kinases and DNA gyrases, researchers can generate robust and reliable data. The subsequent determination of IC50, Ki, and the mode of inhibition will provide critical insights into the compound's therapeutic potential and guide further drug discovery efforts.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. tandfonline.com [tandfonline.com]
- 13. fiveable.me [fiveable.me]
- 14. bmglabtech.com [bmglabtech.com]
- 15. journals.asm.org [journals.asm.org]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached via several strategic pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and desired purity profile. The most common strategies involve either late-stage nitration of a pre-formed methylated indazole core or N-methylation of a pre-existing nitro-indazole.
A high-level overview of two primary synthetic pathways is presented below.
Caption: High-level overview of primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue: Poor Regioselectivity during N-Methylation
Question: My N-methylation of 5-nitro-1H-indazole-3-carboxylic acid (or the non-nitrated analogue) results in a low yield of the desired N1-isomer and significant formation of the N2-isomer. What are the common causes and how can I improve selectivity?
Answer: This is a classic challenge in indazole chemistry. The indazole anion formed upon deprotonation has two nucleophilic nitrogen atoms (N1 and N2), leading to a mixture of constitutional isomers upon alkylation.
Causality and Solutions:
-
Steric Hindrance: The N1 position is generally more sterically accessible than the N2 position, which is flanked by the benzene ring and the C3-substituent. However, electronic effects can also play a significant role.
-
Counter-ion and Solvent Effects: The choice of base and solvent system is critical. The association of the cation from the base with the indazole anion can influence the site of methylation.
-
Alkali Metal Alkoxides: Using sodium methoxide in a polar solvent is a known method, but selectivity can be moderate.[1]
-
Alkaline Earth Metal Oxides/Alkoxides: A highly selective process for N1-methylation utilizes alkaline earth metal oxides or alkoxides (e.g., calcium oxide) in an alcohol solvent.[2] This method often provides excellent selectivity for the 1-isomer, minimizing the formation of the 2-isomer.[1][2] The divalent metal cation may chelate with the indazole anion in a way that preferentially exposes the N1 position for alkylation.
-
-
Methylating Agent: While dimethyl sulfate (DMS) and methyl iodide (MeI) are both effective, their reactivity and the reaction kinetics can influence the isomer ratio. DMS is often preferred on a larger scale due to cost and a higher boiling point.
Recommendation: Switch to a base like calcium oxide (CaO) in a methanol solvent. The improved selectivity significantly simplifies purification and increases the overall yield of the desired N1-methylated product.[2]
Caption: Decision tree for troubleshooting poor N-methylation selectivity.
Issue: Low Yield and Impurity Formation during Nitration
Question: I am attempting to nitrate 1-Methyl-1H-indazole-3-carboxylic acid, but I'm getting a mixture of isomers (e.g., 7-nitro) and decomposition products. How can I improve the yield and regioselectivity for the 5-nitro position?
Answer: The nitration of the 1H-indazole ring is an electrophilic aromatic substitution. The outcome is governed by the directing effects of the existing substituents and the reaction conditions.
Causality and Solutions:
-
Directing Effects: The fused benzene ring is activated by the pyrazole ring. Electrophilic attack is generally favored at the 3-, 5-, and 7-positions.[3] Since the 3-position is blocked by the carboxylic acid, nitration occurs primarily at the 5- and 7-positions. The deactivating nature of the carboxylic acid group further complicates the regioselectivity.
-
Reaction Conditions: The nitrating agent and temperature are paramount for controlling this reaction.
-
Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺). The concentration and ratio of these acids must be precisely controlled.
-
Temperature Control: This reaction is highly exothermic. Insufficient cooling can lead to over-nitration (dinitration) and oxidative decomposition of the starting material. The reaction should be performed at low temperatures (e.g., 0 to 10 °C) with slow, controlled addition of the nitrating agent.[4]
-
Recommendation:
-
Ensure your starting material is fully dissolved in concentrated sulfuric acid before cooling.
-
Use a pre-chilled mixture of nitric acid and sulfuric acid as the nitrating agent.
-
Add the nitrating agent dropwise to the substrate solution while maintaining the internal temperature below 10 °C using an ice bath.
-
Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times that can lead to side products.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability and purity?
Pathway B (Direct Methylation of 5-nitro-1H-indazole-3-carboxylic acid) is often preferred for larger-scale synthesis. This route avoids the handling of mixed acid nitration on a complex, multi-functionalized intermediate, which can be challenging to control. Starting with the nitro-substituted indazole simplifies the final step to a selective methylation, which, when optimized (e.g., using CaO), can be a high-yielding and clean transformation.[2]
Q2: What are the critical quality attributes for the starting materials?
For any route, the purity of the starting indazole is crucial. Impurities can interfere with the reaction and complicate purification.
-
5-nitro-1H-indazole-3-carboxylic acid: Should be free of other nitro-isomers. Purity should be >98% by HPLC.
-
Solvents: Anhydrous solvents, particularly for the methylation step, are critical to prevent unwanted side reactions and ensure the base is effective.
-
Methylating Agents (DMS/MeI): Should be fresh and colorless. Discolored reagents may contain impurities that can affect the reaction.
Q3: What are the recommended purification techniques for the final product?
The final product, being a carboxylic acid, can be purified by recrystallization. A common method involves dissolving the crude product in a suitable solvent system (e.g., ethanol/water or acetic acid) and allowing it to crystallize.[5] An acid-base workup can also be effective: dissolve the crude material in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid (e.g., HCl).
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a certified laboratory setting with appropriate safety precautions.
Protocol 1: Selective N1-Methylation of 5-nitro-1H-indazole-3-carboxylic acid (Pathway B)
This protocol is adapted from methodologies emphasizing high N1-selectivity.[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (10 volumes relative to the starting material).
-
Reagents: Add calcium oxide (CaO, 1.5 equivalents) to the methanol and stir to create a suspension.
-
Addition: Add 5-nitro-1H-indazole-3-carboxylic acid (1.0 equivalent) to the suspension.
-
Heating: Heat the mixture to reflux for 2 hours to ensure the formation of the calcium salt.
-
Methylation: Cool the mixture slightly below reflux and add dimethyl sulfate (DMS, 2.0 equivalents) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 24 hours, monitoring by HPLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Add water (10 volumes) and then carefully acidify with concentrated hydrochloric acid to a pH of ~4.
-
Isolation: The product will precipitate out of the solution. Stir the slurry for 1 hour in an ice bath, then collect the solid by filtration.
-
Purification: Wash the filter cake with cold water and then dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.
Protocol 2: Hydrolysis of Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate
If the synthesis proceeds via the methyl ester, a final hydrolysis step is required.
-
Setup: To a round-bottom flask, add the methyl ester intermediate (1.0 equivalent) and a 1:1 mixture of methanol and water (10 volumes).
-
Base Addition: Add sodium hydroxide (NaOH, 2.5 equivalents) and heat the mixture to reflux.
-
Reaction: Monitor the reaction by TLC/HPLC until the starting ester is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add concentrated hydrochloric acid dropwise to acidify the solution to pH 2-3.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]
Section 5: Data Summary Tables
Table 1: Comparison of N-Methylation Conditions for Indazole-3-Carboxylic Acids
| Base | Solvent | Typical N1:N2 Ratio | Reference |
| Sodium Methoxide | Methanol | ~2:1 to 4:1 | [1] |
| Potassium Carbonate | DMF | Variable, often poor | - |
| Calcium Oxide | Methanol | >98:2 | [1][2] |
Table 2: Recommended Nitrating Agent Conditions
| Reagent | Stoichiometry (vs. Substrate) | Temperature | Key Considerations |
| HNO₃ / H₂SO₄ | 1.1 eq / ~10 vol | 0 - 10 °C | Slow, dropwise addition is critical to control exotherm. |
Section 6: References
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from PrepChem.com
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from JOCPR
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from organic-chemistry.org
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from derpharmachemica.com
-
BenchChem. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate. Retrieved from BenchChem
-
Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Retrieved from patents.google.com
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from organic-chemistry.org
-
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from patents.google.com
-
ChemicalBook. (n.d.). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from chemicalbook.com
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Request PDF. Retrieved from researchgate.net
-
ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis. Retrieved from chemicalbook.com
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from pubs.rsc.org
-
PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov
-
ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. PDF. Retrieved from researchgate.net
-
Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from patents.google.com
-
Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from patents.google.com
References
- 1. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid
Welcome to the technical support guide for the purification of crude 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (CAS 1363382-25-5)[1]. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. High purity of this compound is often critical for subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients.
This guide provides in-depth, field-proven insights into common challenges encountered during purification, presented in a practical question-and-answer format. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your work.
Section 1: Understanding Potential Impurities
Effective purification begins with understanding the potential impurities in your crude material. The nature and quantity of these impurities depend heavily on the synthetic route employed. A common route is the methylation of 5-nitro-1H-indazole-3-carboxylic acid.
Potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 5-nitro-1H-indazole-3-carboxylic acid.
-
Regioisomers: The most common and often most difficult-to-remove impurity is the 2-methyl-5-nitro-1H-indazole-3-carboxylic acid isomer, formed concurrently during the N-methylation step[2].
-
Reagents and Solvents: Residual methylating agents, bases, and reaction solvents.
-
-
Degradation-Related Impurities:
-
Decarboxylation Products: Loss of the carboxylic acid group under harsh thermal conditions.
-
Color-Forming Bodies: Nitro compounds, in particular, can contain or form colored impurities, possibly through polymerization or the formation of nitro-olefin type compounds, especially if heated for extended periods[3].
-
Table 1: Common Impurity Profile
| Impurity Name | Source | Typical Analytical Signature | Purification Challenge |
| 2-Methyl-5-nitro-1H-indazole-3-carboxylic acid | Isomeric byproduct of N-methylation reaction | Similar polarity and spectral properties to the desired product. May co-elute or be difficult to resolve by HPLC. | High |
| 5-Nitro-1H-indazole-3-carboxylic acid | Unreacted starting material | More polar than the N-methylated product. Different retention time in RPLC. | Moderate |
| Residual Solvents (e.g., DMF, DMSO) | Reaction or workup solvent | Detected by GC or ¹H NMR. | Low to Moderate |
| Color-Forming Bodies | Side reactions, degradation | Results in yellow, brown, or black appearance of crude product. | Moderate |
Diagram 1: Genesis of Key Impurities during Synthesis
Caption: Origin of impurities during N-methylation.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of crude this compound.
Q1: My crude product is a dark, discolored solid (or oil). How can I remove the color?
Answer: Dark coloration in nitro-aromatic compounds is common and often due to highly conjugated, minor impurities[3]. The most effective method for removing these color bodies is treatment with activated charcoal.
-
Causality: Activated charcoal has a high surface area with a network of fine pores that adsorb large, flat, chromophoric molecules through van der Waals forces, effectively trapping them while leaving your desired, smaller product molecule in solution.
-
Protocol Insight: Use charcoal sparingly (e.g., 1-2% by weight of your crude product). Using too much can lead to significant product loss as it can also adsorb the product itself[4]. Add the charcoal to the hot, dissolved solution of your crude product and keep it at temperature for 5-15 minutes. It is critical to perform a hot filtration immediately afterward to remove the charcoal. Never add charcoal to a boiling or superheated solvent , as this can cause violent bumping.
Q2: I'm struggling to find a suitable recrystallization solvent. What is the recommended procedure for solvent screening?
Answer: Finding the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point[5]. For a polar, acidic molecule like this compound, polar solvents are a good starting point. Nitroaryl compounds often crystallize well from alcoholic solvents[6].
-
Screening Protocol (Microscale):
-
Place ~20-30 mg of your crude solid in a small test tube.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves immediately, the compound is too soluble; reject this solvent for single-solvent recrystallization[5].
-
If it does not dissolve, warm the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Successful Outcome: A large crop of crystals forms.
-
Unsuccessful Outcome: No crystals form (too soluble), or the solid "oils out."
-
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair. This involves a "good" solvent in which the compound is very soluble and a "poor" (or anti-solvent) in which it is insoluble[5]. The pair must be miscible. For this compound, consider pairs like Ethanol-Water , Acetone-Water , or Ethyl Acetate-Hexane [5][7].
Q3: My compound will not crystallize from solution, even after cooling. What should I do?
Answer: Failure to crystallize is a common frustration, typically caused by using too much solvent, the solution being supersaturated, or the presence of impurities inhibiting crystal lattice formation[8].
-
Troubleshooting Steps:
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites[4][8].
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth[8].
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then allow it to cool again[4].
-
Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes faintly cloudy, then warm slightly to clarify and re-cool.
-
Re-isolate and Re-attempt: If all else fails, evaporate the solvent completely and re-attempt the crystallization with a different solvent system or after further purification (e.g., a quick silica plug to remove gross impurities)[4].
-
Diagram 2: Troubleshooting Flowchart for Failed Crystallization
Caption: Logical steps to induce crystallization.
Q4: The compound "oils out" instead of forming crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solute's saturation point is reached at a temperature above its melting point (or the melting point of an impure mixture)[4]. The liquid solute separates from the solvent as an oil.
-
Solutions:
-
Increase Solvent Volume: The most common cause is that the solution is too concentrated, causing the compound to come out of solution too quickly at a high temperature. Re-heat the mixture to dissolve the oil, add more of the "good" solvent (10-25% more), and cool again slowly[4].
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Remove Impurities: High impurity levels can depress the melting point of your product, making it more prone to oiling out. A charcoal treatment may help[4].
-
Q5: My purified product has a low yield. What are the likely causes and how can I improve it?
Answer: A low recovery is often a trade-off for high purity, but significant losses can be minimized.
-
Common Causes and Preventions:
-
Excessive Solvent: Using much more than the minimum amount of hot solvent required for dissolution will result in a significant amount of product remaining in the mother liquor upon cooling[4].
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. To prevent this, use a pre-heated funnel, keep the solution near boiling, and perform the filtration quickly.
-
Incomplete Transfer: Ensure all crystalline product is scraped from the flask and transferred to the filter funnel during isolation. Wash the flask with a small amount of the cold mother liquor or cold fresh solvent to transfer the last remnants.
-
Washing with Warm Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.
-
Section 3: Recommended Purification Protocol (Recrystallization)
This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary screening as described in the FAQ section. An ethanol/water system is often a good starting point for this class of compounds.
Protocol: Recrystallization of Crude this compound
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (near boiling) portion-wise while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 100 mg). Re-heat the mixture to a gentle boil for 5-10 minutes.
-
Hot Filtration: Pre-heat a filter funnel (with fluted filter paper) by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent (e.g., a 50:50 ethanol/water mix, or pure water if ethanol is the primary solvent) to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Section 4: Purity Assessment
After purification, it is essential to verify the purity and identity of the final product.
Table 2: Analytical Specifications for Pure Product
| Method | Parameter | Expected Result for Pure Compound (>99%) |
| HPLC | Purity (Area %) | A single major peak with an area percentage ≥99.0%[9]. |
| Melting Point | Melting Range | A sharp melting point with a narrow range (e.g., 1-2 °C). |
| ¹H NMR | Spectral Purity | Clean spectrum with correct chemical shifts, integration values, and no significant peaks attributable to solvents or impurities (especially the 2-methyl isomer). |
| Appearance | Physical Form | Off-white to pale yellow crystalline solid[10]. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 10. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
Troubleshooting common issues in indazole synthesis
Welcome to the comprehensive technical support center for indazole synthesis. This guide is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Recognizing that the path to pure, high-yield indazole derivatives is often fraught with challenges, we have structured this resource to provide direct, actionable solutions to common experimental issues. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Low Yield and Conversion Issues
Low product yield or incomplete conversion of starting materials are among the most frequently encountered problems in indazole synthesis. The solutions often lie in a careful examination and optimization of the reaction conditions.
Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes, and how can I improve it?
Answer: Low yields and incomplete conversions in indazole synthesis can stem from a variety of factors, often specific to the chosen synthetic route. Here’s a breakdown of common culprits and troubleshooting strategies:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences not only the reaction rate but also the potential for side reactions and decomposition.[1] While some classical methods like Cadogan-type reactions necessitate high temperatures, excessive heat can lead to the degradation of both starting materials and products.[1] Conversely, many modern palladium-catalyzed cross-coupling reactions proceed efficiently at milder temperatures.[1]
-
Troubleshooting: Perform a systematic temperature screen to identify the optimal balance for your specific substrate and catalyst system. Start with the literature-reported temperature and screen in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
-
Incorrect Choice of Solvent: The solvent plays a multifaceted role, affecting reactant solubility, reaction kinetics, and even regioselectivity.[1] Poor solubility of starting materials is a common reason for incomplete reactions.
-
Inadequate Mixing: In heterogeneous reactions, insufficient agitation can lead to localized concentration gradients and poor reaction rates.
-
Troubleshooting: Ensure vigorous stirring, especially when dealing with slurries or reactions involving solid-phase reagents.
-
-
Catalyst Deactivation or Insufficient Loading: In metal-catalyzed reactions, the catalyst can deactivate over time. The chosen catalyst may also not be optimal for the specific substrate.
-
Troubleshooting: For Suzuki reactions, catalysts like Pd(dppf)Cl₂ are often robust and give good yields.[4] If you suspect catalyst deactivation, consider using a higher catalyst loading or adding a fresh portion of the catalyst. A screening of different palladium sources and ligands can also be beneficial.[5]
-
Section 2: Regioselectivity Control in N-Alkylation and N-Arylation
A significant challenge in the functionalization of the indazole core is controlling the regioselectivity of substitution at the N-1 and N-2 positions. The two isomers often exhibit different biological activities, making regiocontrol crucial.[6]
Question: My N-alkylation of indazole is producing a mixture of N-1 and N-2 isomers. How can I selectively synthesize one over the other?
Answer: The regioselectivity of N-alkylation is a classic problem in indazole chemistry and is governed by a delicate interplay of thermodynamics, kinetics, and steric and electronic effects.[7][8] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[6][8][9]
-
Thermodynamic vs. Kinetic Control: N-1 alkylation typically yields the thermodynamically more stable product, while N-2 alkylation is often the result of kinetic control.[7][10]
-
To favor the N-1 isomer (Thermodynamic Product):
-
Base and Solvent System: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the N-1 isomer.[7][8][11] This is because NaH promotes the formation of a tight ion pair with the indazole anion, directing alkylation to the N-1 position.[11]
-
Reaction Temperature: Higher reaction temperatures can allow for the equilibration of the initially formed kinetic product to the more stable thermodynamic N-1 isomer.[7]
-
-
To favor the N-2 isomer (Kinetic Product):
-
Base and Solvent System: Conditions that favor a "freer" anion, such as using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), can lead to increased formation of the N-2 isomer.[11] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) are also known to favor N-2 alkylation.[7]
-
Reaction Temperature: Lower temperatures will generally favor the kinetically controlled N-2 product.[7]
-
-
-
Steric and Electronic Effects of Substituents:
Decision Workflow for Regioselective N-Alkylation
Caption: Decision workflow for achieving regioselective N-alkylation of indazoles.
Section 3: Side Reactions and Impurity Formation
The formation of unexpected byproducts is a common frustration in organic synthesis. Understanding the potential side reactions in your chosen indazole synthesis method is key to minimizing their formation.
Question: I am observing significant side product formation in my indazole synthesis. What are the common side reactions for different synthetic routes?
Answer: Side product profiles are highly dependent on the specific synthetic methodology employed. Here are some common examples:
-
Jacobson Indazole Synthesis (from o-toluidine): This method involves diazotization followed by intramolecular cyclization. Inconsistent yields can arise from side reactions of the diazonium salt intermediate, such as coupling reactions or decomposition.[7]
-
Davis-Beirut Reaction (for 2H-indazoles): This reaction is sensitive to the water content in the reaction mixture. While a small amount of water can be beneficial, excess water can lead to the hydrolysis of key intermediates, reducing the yield of the desired 2H-indazole.[7][12][13] For instance, slow N-N bond formation with N-aryl imines allows water to add to the nitroso imine intermediate, causing cleavage.[12][13]
-
Synthesis from Hydrazones: When synthesizing indazoles from hydrazones, the formation of azines as side products can occur.[14] Additionally, incomplete cyclization can leave unreacted hydrazone in the final product mixture.[15][16]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki): Common side products include homocoupling of the boronic acid and dehalogenation of the halo-indazole starting material. The presence of unprotected N-H groups in the indazole can also inhibit the catalyst.[5]
Troubleshooting Side Reactions
| Synthetic Route | Common Side Reaction(s) | Troubleshooting Strategy |
| Jacobson Synthesis | Diazonium salt decomposition/coupling | Carefully control temperature during diazotization (typically 0-5 °C). Ensure slow, controlled addition of the nitrite source. |
| Davis-Beirut Reaction | Hydrolysis of intermediates | Optimize the water content in the solvent system. Monitor the reaction closely to avoid prolonged reaction times.[7] |
| Hydrazone-based Syntheses | Azine formation, incomplete cyclization | Use a slight excess of hydrazine to drive the hydrazone formation to completion. Ensure adequate temperature and reaction time for the cyclization step. |
| Suzuki Coupling | Homocoupling, dehalogenation | Use a high-quality palladium catalyst and ligand.[4] Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions.[5] |
Section 4: Purification Challenges
The purification of indazole derivatives can be complicated by the presence of regioisomers and other closely related impurities.
Question: I am having difficulty separating the N-1 and N-2 isomers of my substituted indazole. What purification techniques are most effective?
Answer: The separation of N-1 and N-2 regioisomers can indeed be challenging due to their similar polarities. However, a combination of techniques can be employed for successful separation.
-
Column Chromatography: This is the most common method for separating indazole isomers.
-
Optimization: A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. Often, a shallow gradient or even isocratic elution is necessary to achieve baseline separation. Using high-quality silica gel with a smaller particle size can also improve resolution.
-
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[17]
-
Protocol: Experiment with various single and mixed solvent systems (e.g., ethanol/water, acetone/water) to find conditions where one isomer crystallizes out while the other remains in solution.[17]
-
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful tool. Although less scalable than column chromatography or recrystallization, it offers superior resolution.
Question: How can I confirm the identity of my purified N-1 and N-2 isomers?
Answer: Unambiguous characterization of the N-1 and N-2 isomers is critical and is typically achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[6][9][14]
-
¹H NMR Spectroscopy: The chemical shifts of the indazole ring protons are sensitive to the position of the substituent.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers, providing another layer of confirmation.[9]
Spectroscopic Comparison of N-1 and N-2 Isomers
| Spectroscopic Technique | Key Differentiating Feature |
| ¹H NMR | The chemical shift of the H-3 proton is typically further downfield in the N-2 isomer compared to the N-1 isomer.[6] |
| ¹³C NMR | The chemical shifts of the carbon atoms, particularly C-3 and C-7a, can be used to distinguish between the isomers.[9] |
| IR Spectroscopy | The N-H stretching frequency in unsubstituted 1H-indazoles is a characteristic feature that is absent in N-substituted derivatives. |
Section 5: Experimental Protocols
Here we provide a detailed, step-by-step protocol for a common troubleshooting experiment: the optimization of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a 3-aryl-1H-indazole.
Protocol: Optimization of Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for optimizing the synthesis of a 3-aryl-1H-indazole from a 3-iodo-1H-indazole and an arylboronic acid.
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (degassed)
-
Inert atmosphere (N₂ or Ar)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the 3-iodo-1H-indazole (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.01-0.05 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent and degassed water (e.g., in a 4:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization Parameters to Screen:
-
Palladium Catalyst: Compare the efficacy of different catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand like SPhos or XPhos).[5]
-
Base: Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]
-
Solvent System: Evaluate different solvent mixtures (e.g., dioxane/water, DME/water, toluene/water).
-
Temperature: Investigate the effect of temperature on reaction rate and yield.
Workflow for Suzuki Coupling Optimization
Caption: A systematic workflow for optimizing Suzuki-Miyaura cross-coupling reactions in indazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful, high-purity synthesis of your target compound.
Overview of the Core Synthesis
The most common and direct route to this compound involves the regioselective methylation of the N1 position of the precursor, 5-nitro-1H-indazole-3-carboxylic acid. While seemingly straightforward, this reaction is susceptible to several competing side reactions that can significantly impact yield and purity. The choice of methylating agent, base, and solvent system is critical for controlling the reaction's outcome.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the issue.
Q1: My reaction yields a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the desired N1-isomer?
A1: Cause & Scientific Explanation
The formation of two regioisomers, this compound (N1-isomer) and 2-methyl-5-nitro-2H-indazole-3-carboxylic acid (N2-isomer), is the most common side reaction. The indazole ring has two nucleophilic nitrogen atoms. While the N1 position is generally favored due to thermodynamic stability and the directing effect of the C3-carboxylate group, the kinetic product can sometimes be the N2-isomer. The reaction conditions, particularly the base and solvent, play a pivotal role in determining the N1/N2 ratio.
A process described by V. Rousseau and H. G. Lindwall also results in a mixture of isomers, necessitating complex purification steps[1]. The use of a strong, non-selective base can deprotonate both the indazole N-H and the carboxylic acid -OH, forming a dianion. The reactivity of this dianion with the methylating agent can be less selective, leading to a mixture of products[1].
Solution & Protocol:
To enhance N1 regioselectivity, a carefully chosen base and solvent system is required. The goal is to selectively deprotonate the indazole N-H without creating a highly reactive dianion, or to use conditions that thermodynamically favor the N1 product. An effective method involves using an alkaline earth metal alkoxide.
Recommended Protocol: Selective N1-Methylation
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in a polar solvent like 1-propanol (10 volumes).
-
Base Addition: Add an alkaline earth metal alkoxide, such as magnesium ethoxide (1.1 eq), to the suspension. Stir the mixture at room temperature for 30 minutes. This is believed to form a dianion of the starting acid[1].
-
Methylation: Cool the mixture to 0-5 °C. Slowly add the methylating agent, such as dimethyl sulfate (2.0 eq), while maintaining the temperature below 10 °C[1].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC to confirm the consumption of starting material and assess the N1/N2 ratio.
-
Workup: Once the reaction is complete, carefully quench by pouring the mixture into ice-cold 5% hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at 50 °C to yield the crude this compound, which should have high N1-isomer purity[1].
Q2: I'm observing significant O-methylation, forming methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate, instead of the desired carboxylic acid. What causes this and how can I prevent it?
A2: Cause & Scientific Explanation
O-methylation is a competing reaction where the carboxylate group is esterified by the methylating agent. This is especially prevalent when using highly reactive methylating agents or under conditions that favor esterification. For example, diazomethane is an excellent reagent for esterifying carboxylic acids and would likely lead to O-methylation if not used carefully, as it selectively reacts with the more acidic carboxylic acid proton over the indazole N-H proton[2]. The formation of a dianion with a strong base also activates the carboxylate oxygen for attack.
Solution & Protocol:
The key is to use a methylating agent and conditions that favor N-alkylation over O-alkylation. The protocol described in Q1 using an alkaline earth metal alkoxide is designed to favor N-methylation. However, if O-methylation persists, consider the following:
-
Choice of Methylating Agent: Avoid overly reactive agents like diazomethane if the free acid is the target. Agents like dimethyl sulfate or iodomethane, when used with the right base, offer better control[1].
-
Protecting Group Strategy: If O-methylation remains a significant issue, a protection-deprotection strategy may be necessary.
-
Step 1 (Esterification): First, intentionally form the methyl ester of the starting material, 5-nitro-1H-indazole-3-carboxylic acid, using a standard method like Fischer-Speier esterification (refluxing in methanol with a catalytic amount of sulfuric acid)[2][3].
-
Step 2 (N-Methylation): Perform the N-methylation on the resulting methyl 5-nitro-1H-indazole-3-carboxylate.
-
Step 3 (Hydrolysis): Hydrolyze the ester group back to the carboxylic acid using basic conditions (e.g., NaOH (aq)) followed by acidic workup[2]. This multi-step process provides absolute control over the methylation sites.
-
Q3: My product is decarboxylating, leading to the formation of 1-methyl-5-nitro-1H-indazole. What factors promote this side reaction and how can it be minimized?
A3: Cause & Scientific Explanation
Decarboxylation is the loss of the carboxylic acid group as CO2. For 1-arylindazole-3-carboxylic acids, this side reaction is known to occur under harsh thermal conditions, such as heating the solid acid above its melting point or boiling it in a high-boiling solvent like quinoline[4]. The presence of an electron-withdrawing group, such as the nitro group in your molecule, on the 1-aryl substituent can particularly enhance this side reaction, leading to products of heterocyclic ring fission[4]. While your target molecule has a 1-methyl group, the principle remains: high temperatures can induce decarboxylation.
Solution & Protocol:
The primary solution is to maintain strict temperature control throughout the reaction and workup.
-
Maintain Low Reaction Temperature: As detailed in the protocol in Q1, perform the methylation at a controlled temperature (0-10 °C) and avoid prolonged heating.
-
Avoid High-Boiling Solvents: Do not use high-boiling solvents like quinoline or DMF at reflux temperatures if possible. If the reaction requires heating, use the minimum temperature necessary for a reasonable reaction rate.
-
Purification Conditions: During purification, avoid excessive heat. When recrystallizing, choose a solvent system that allows for crystallization at a moderate temperature. Avoid distillation or sublimation, which require high heat.
-
pH Control: While the primary driver is heat, extreme pH conditions combined with heat can also facilitate decarboxylation. Maintain a moderately acidic or basic environment during workup and purification.
Q4: I'm seeing byproducts that suggest the indazole ring has opened. Under what conditions does this occur?
A4: Cause & Scientific Explanation
The indazole ring, while aromatic, can be susceptible to ring-opening under certain conditions. This is a known side reaction for some indazole derivatives, especially during decarboxylation at high temperatures in solvents like quinoline, which can lead to N-arylanthranilonitrile products via heterocyclic ring fission[4]. For other indazole systems, ring-opening can be induced by strong nucleophiles, harsh acidic or basic conditions, or oxidative/reductive processes that disrupt the aromatic system[5][6][7]. The electron-withdrawing nitro group can make the ring more susceptible to nucleophilic attack.
Solution & Protocol:
-
Moderate Reaction Conditions: The most effective preventative measure is to employ mild reaction conditions. Avoid excessive temperatures, strong oxidizing or reducing agents (unless part of a planned subsequent step), and highly concentrated acids or bases.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that could lead to ring degradation.
-
Analysis: If ring-opened byproducts are suspected, use LC-MS to identify their molecular weights. This can provide clues about the mechanism (e.g., addition of a solvent molecule, hydrolysis) and help in devising a strategy to prevent it.
Frequently Asked Questions (FAQs)
-
Q: What is the mechanistic basis for N1 vs. N2 methylation selectivity?
-
A: The regioselectivity is a balance of electronic and steric factors. The C3-carboxylic acid group exerts an electron-withdrawing effect, which tends to make the N1 proton more acidic and its conjugate base more stable. Furthermore, after deprotonation, the resulting anion is stabilized by resonance, with significant negative charge density on N1. This directs the electrophilic methylating agent to the N1 position. However, the kinetic site of protonation can sometimes be N2, and harsh conditions can scramble the selectivity[1][8].
-
-
Q: Which methylating agents are best for this synthesis?
-
A: Dimethyl sulfate and iodomethane are commonly used and effective methylating agents[1]. They offer a good balance of reactivity and control. Trimethyl phosphate is another viable option. Highly reactive agents like Meerwein's salt (trimethyloxonium tetrafluoroborate) could lead to a complex mixture of products due to competition between O- and N-methylation[2]. Diazomethane is excellent for esterification and should be avoided if the free acid is the desired product[2].
-
-
Q: What analytical techniques are recommended for monitoring the reaction and assessing final purity?
-
A: High-Performance Liquid Chromatography (HPLC) is the ideal technique for monitoring the reaction's progress. It can effectively separate the starting material, the desired N1-isomer, the N2-isomer, and the O-methylated ester byproduct. For final product characterization and purity assessment, a combination of HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry should be used. A specific HPLC method for a similar compound involved a C18 column with a methanol-water mobile phase and UV detection, which could be adapted for this purpose[9].
-
Key Reaction and Side-Reaction Pathways
The following diagrams illustrate the desired synthetic route and the competing side reactions that must be controlled for a successful synthesis.
Diagram 1: Main Synthetic Pathway
Caption: Desired N1-methylation of the starting material.
Diagram 2: Competitive Side Reactions
Caption: Competing pathways from the common anionic intermediate.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving synthesis issues.
Data Summary Table
| Methylating Agent | Typical Base | Solvent | Major Product | Common Side Products | Reference |
| Dimethyl Sulfate | Mg(OEt)₂ | 1-Propanol | N1-Methyl Isomer | N2-Methyl Isomer (minor) | [1] |
| Iodomethane | NaH / K₂CO₃ | DMF | N1/N2 Mixture | O-Methyl Ester | [1] |
| Diazomethane | None | Ether/MeOH | Methyl Ester | N1/N2 Methylation | [2] |
| Meerwein's Salt | None / Hünig's | CH₂Cl₂ | Complex Mixture | N1, N2, and O-Methylation | [2] |
References
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the purification of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (CAS 1363382-25-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting, and best practices for obtaining high-purity crystalline material.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of a compound in a hot solvent versus a cold solvent.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The organized nature of crystal growth tends to exclude impurity molecules, which remain in the cooled solvent (the mother liquor).[1] A successful recrystallization can significantly enhance the purity of the final product, which is critical for accurate analytical data and reliable downstream applications in drug discovery and development.
Physicochemical Properties and Solvent Selection Logic
The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and an N-methylated indazole core, dictates its solubility characteristics. The presence of the carboxylic acid and nitro groups introduces polarity and the potential for hydrogen bonding, suggesting that polar solvents will be more effective than non-polar ones.
Guiding Principle for Solvent Selection: The ideal solvent is one in which the target compound has high solubility at the solvent's boiling point and low solubility at or below room temperature.[2][5]
Recommended Solvents for Initial Screening:
| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale & Expected Behavior |
| Ethanol | 78.5 | 0.654 | Primary Choice. Proven effective for the closely related methyl ester.[3] The carboxylic acid should have similar or slightly lower solubility. |
| Methanol | 64.7 | 0.762 | Higher polarity than ethanol; may be a very effective solvent. There is a risk of the compound being too soluble even at room temperature. |
| Isopropanol | 82.4 | 0.546 | Lower polarity than ethanol; may provide a better recovery if the compound is too soluble in ethanol or methanol. |
| Ethyl Acetate | 77.1 | 0.228 | A moderately polar aprotic solvent. Can be effective, especially if impurities have very different polarities. |
| Water | 100 | 1.000 | Due to the polar functional groups, there might be some solubility in hot water. Often used for highly polar or salt-form compounds. |
| Ethanol/Water | Variable | Variable | A mixed solvent system can fine-tune the solubility. Adding water as an anti-solvent to an ethanol solution is a common technique. |
| Acetic Acid | 118 | 0.648 | A polar protic solvent with a high boiling point. Can be effective for compounds that are difficult to dissolve, but can be harder to remove from the final product. |
Experimental Workflow: Step-by-Step Recrystallization Protocol
This protocol outlines a general procedure. The optimal solvent and volumes should first be determined on a small scale (10-20 mg).
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant; avoid inhalation and contact with skin and eyes.[5]
1. Solvent Selection (Small-Scale Test): a. Place ~10 mg of your crude material into a small test tube. b. Add the first chosen solvent (e.g., ethanol) dropwise at room temperature. Agitate the mixture. The compound should be sparingly soluble or insoluble. c. Heat the test tube in a sand bath or heating block until the solvent boils gently. d. Continue adding the hot solvent dropwise until the solid just dissolves. e. Remove the test tube from the heat and allow it to cool slowly to room temperature. f. Once at room temperature, place the tube in an ice-water bath for 10-15 minutes. g. Observe: An ideal solvent will show a good yield of crystalline precipitate upon cooling. If no crystals form, there may be too much solvent, or the compound is too soluble. If the compound "crashes out" as a fine powder immediately upon cooling, the solvent may be too poor.
2. Main Recrystallization Procedure: a. Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). b. Add a magnetic stir bar or a boiling chip. c. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hotplate with stirring. d. Bring the solvent to a gentle boil. e. Continue to add hot solvent dropwise until all the solid has dissolved. Crucially, add only the minimum amount of boiling solvent required. Adding excess solvent will reduce your final yield.[6] f. If the solution is colored with impurities, you may consider adding a small amount of activated charcoal at this stage. Boil for a few minutes, then proceed to hot filtration. g. (Optional) Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel. h. Cover the flask with a watch glass and remove it from the heat. i. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rushing this step can trap impurities.[6] j. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. c. Continue to pull a vacuum for several minutes to air-dry the crystals. d. Transfer the crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
4. Quality Control: a. Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude material. b. Calculate the percent recovery.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure. The solution is not supersaturated enough for crystals to form.
-
Solution: Re-heat the solution and gently boil off some of the solvent in a fume hood to reduce the volume. Allow it to cool again slowly.
-
-
Cause B: Supersaturation. The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small amount of pure product, add a tiny "seed" crystal to the cooled solution. This will act as a template for further crystal growth.
-
Q2: The compound "oiled out" instead of forming crystals.
-
Cause A: The boiling point of the solvent is higher than the melting point of the solute. The solid melts before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause B: The solution is cooling too quickly, or the concentration of the solute is too high.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% more) and allow it to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
-
Cause C: High concentration of impurities. Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Attempt the recrystallization again, perhaps with a different solvent system. If the problem persists, a different purification technique, such as column chromatography, may be necessary first.
-
Q3: The crystals formed too quickly and appear as a fine powder.
-
Cause: The solution cooled too rapidly. Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Solution: Re-heat the solution to redissolve the solid. If necessary, add a small amount of extra solvent. Allow the solution to cool as slowly as possible. Ensure the flask is not in a cold draft.
-
Q4: The percent recovery is very low.
-
Cause A: Too much solvent was used. The mother liquor will remain saturated with the compound, and excess solvent will retain more of your product.
-
Solution: In future runs, be more meticulous about adding the minimum amount of boiling solvent. You can try to recover more material from the mother liquor by evaporating some of the solvent and cooling again (this second crop will likely be less pure).
-
-
Cause B: The compound is too soluble in the chosen solvent, even when cold.
-
Solution: Re-evaluate your solvent choice. A less polar solvent or a mixed solvent system might be more appropriate.
-
-
Cause C: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.
-
Visual Guides
Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. arctomsci.com [arctomsci.com]
- 3. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Nitro indazole carboxylic acid CAS:78155-76-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 5. aksci.com [aksci.com]
- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
Technical Support Center: A Guide to the Purification of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
Impurities in the crude product generally stem from the synthetic route employed. Common contaminants can include:
-
Unreacted Starting Materials: Such as 5-nitroindazole or its precursors.[1]
-
Isomeric Byproducts: Methylation of 5-nitroindazole can sometimes yield the 2-methyl isomer in addition to the desired 1-methyl product. The separation of these regioisomers can be challenging. A patent for separating substituted indazole isomers suggests that recrystallization from a mixed solvent system (e.g., acetone/water, ethanol/water) can be effective.[2]
-
Precursor Impurities: If the carboxylic acid is generated via hydrolysis of a methyl ester, incomplete hydrolysis can leave residual methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate.[3]
-
Side-Reaction Products: Depending on the reaction conditions, other side products may form.
Initial analysis of the crude material by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and extent of the impurities.[4][5][6]
Q2: The solubility of my compound is very low in common organic solvents. How can I effectively purify it?
The limited solubility of this compound is a known challenge. However, this property can be leveraged for purification.
-
Recrystallization: While solubility may be low, identifying a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures is key for successful recrystallization.[7] Potential solvents to screen include ethanol, methanol, acetic acid, or mixtures of an alcohol with water.[8][9]
-
Acid-Base Extraction: The presence of the carboxylic acid group allows for a highly effective purification method based on pH-dependent solubility.[10][11] By treating the crude product with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[10][12] Neutral and basic organic impurities will remain in an organic phase and can be separated. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[8][11][12]
Part 2: Troubleshooting and Detailed Protocols
Issue: My recrystallization attempts result in poor recovery or do not significantly improve purity.
This is a common issue that can often be resolved by systematically optimizing the recrystallization protocol.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Inappropriate Solvent | The solvent may be too effective, keeping the product dissolved even at low temperatures, or not effective enough, requiring large volumes that lead to loss. | Conduct small-scale solvent screening with various polar solvents and mixed solvent systems (e.g., ethanol/water, methanol/water, acetic acid).[2][7][8] |
| Excessive Solvent Volume | Using too much solvent will reduce the yield as more of the compound will remain in the mother liquor upon cooling. | Use the minimum amount of hot solvent necessary to just dissolve the crude solid. |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the newly formed crystals. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Co-precipitation of Impurities | If an impurity has a very similar solubility profile to the desired product, it may crystallize out as well. | If recrystallization is ineffective, an orthogonal purification method like acid-base extraction should be employed first to remove impurities with different chemical properties.[13] |
Optimized Recrystallization Protocol:
-
Solvent Selection: Experimentally determine the best solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum volume of the selected hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. The solution should then be hot filtered to remove the charcoal.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[14]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath for at least 30-60 minutes.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol: Purification via Acid-Base Extraction
This powerful technique is ideal for separating the acidic target compound from neutral or basic impurities.[8][10][11][12]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and field-proven methodologies to address the common challenges encountered during this multi-step synthesis.
Synthesis Overview and Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, particularly concerning regioselectivity. The most robust and scalable synthetic strategy involves a three-stage process starting from a substituted indole. This pathway is designed to control the introduction of functional groups and minimize the formation of difficult-to-separate isomers.
The overall workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the synthesis.
Q1: My yield for the first step, the conversion of 5-nitroindole to 5-nitro-1H-indazole-3-carboxaldehyde, is very low. What's going wrong?
A: This is a critical step involving the nitrosation of the indole ring, which can be sensitive. Low yields are often traced back to several factors:
-
Instability of the Nitrosating Agent: The reaction uses sodium nitrite in an acidic medium (e.g., HCl) to generate the nitrosating species in situ. This species is unstable. It is crucial to maintain a low temperature (0 °C) during its formation and the subsequent reaction.[1]
-
Order of Addition: A "reverse addition" protocol, where the indole solution is added slowly to the pre-formed nitrosating mixture, is highly recommended. This maintains a low concentration of the indole, minimizing potential side reactions like dimerization.[1]
-
pH Control: The pH of the medium influences the nature of the active nitrosating agent. The optimal conditions often involve a specific stoichiometry of acid to nitrite to maintain the desired reactivity.[1]
-
Reaction Time and Temperature: After the initial addition at 0 °C, the reaction may require warming to room temperature or even gentle heating (e.g., 50 °C) to drive the conversion of intermediates to the final indazole product. This should be monitored carefully by TLC.[1]
Q2: The oxidation of the aldehyde to the carboxylic acid is not going to completion, or I'm seeing significant byproduct formation. How can I optimize this step?
A: The oxidation of an electron-deficient aldehyde like 5-nitro-1H-indazole-3-carboxaldehyde requires a robust but selective oxidant.
-
Choice of Oxidant: Sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene is a highly effective and standard method for this transformation.[2] Using stronger, less selective oxidants like permanganate could lead to over-oxidation or degradation of the indazole ring.
-
Quenching: The reaction must be properly quenched to destroy any excess oxidant. A saturated aqueous solution of sodium sulfite is typically used until a negative test with starch-iodide paper is achieved.[2] Incomplete quenching can lead to side reactions during workup and isolation.
-
pH Control During Workup: The product is a carboxylic acid. To isolate it, the reaction mixture needs to be acidified (e.g., with 1N HCl) to protonate the carboxylate salt, causing the acid to precipitate. Ensure the pH is low enough for complete precipitation.[2]
Q3: The final N-methylation step is producing a mixture of 1-methyl and 2-methyl isomers. How can I improve the selectivity for the desired 1-methyl product?
A: This is the most common and critical challenge in this synthesis. The methylation of an indazole can occur at either the N1 or N2 position, and the electronic nature of the substituents significantly influences the outcome.
-
Understanding the Selectivity: For 5-nitroindazole, methylation under neutral conditions typically favors the 1-methyl isomer.[3] However, the presence of the 3-carboxylic acid group can alter this selectivity.
-
The Role of the Base: The choice of base is paramount for achieving high N1 selectivity. Standard alkali metal alkoxides (e.g., sodium methoxide) often result in poor selectivity and the formation of methyl ester byproducts.[4]
-
Field-Proven Solution: The use of an alkaline earth metal alkoxide , such as magnesium ethoxide, has been shown to dramatically improve the selectivity for the N1 position.[4][5] The bivalent metal ion is thought to chelate with the indazole system, sterically hindering the N2 position and directing the methylating agent to N1. This is a key process intensification insight for scaling up.
Caption: Influence of base selection on N1/N2 selectivity during methylation.
Q4: What are the primary safety concerns I should be aware of when scaling up this synthesis?
A: Safety is paramount. Key hazards include:
-
Nitrosation Step: Mixing sodium nitrite with acid generates nitrous acid and its oxides (NOx), which are toxic gases. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
Exothermic Reactions: Nitration and oxidation reactions are highly exothermic.[7] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with controlled cooling, and ensure slow, controlled addition of reagents to manage the temperature and prevent thermal runaway.[8]
-
Handling Reagents: Concentrated acids, methylating agents (like dimethyl sulfate, which is highly toxic and carcinogenic), and organic solvents require careful handling in accordance with safety data sheets (SDS). Always use appropriate PPE, including acid-resistant gloves and safety goggles.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde
This protocol is adapted from the general procedure for nitrosative conversion of indoles.[1]
| Parameter | Details |
| Starting Material | 5-Nitroindole |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2N aq.), Dimethylformamide (DMF) |
| Stoichiometry | Indole (1 equiv), NaNO₂ (8 equiv), HCl (2.7 equiv) |
| Temperature | 0 °C for addition, then RT or 50 °C |
| Key Action | Slow, dropwise addition of indole solution to the nitrosating mixture |
Step-by-Step Procedure:
-
In a jacketed reactor equipped with an overhead stirrer and temperature probe, prepare the nitrosating mixture. To a solution of NaNO₂ (8 equiv.) in deionized water and DMF, slowly add 2N HCl (2.7 equiv.) while maintaining the temperature at 0 °C.
-
Prepare a solution of 5-nitroindole (1 equiv.) in DMF.
-
Using a syringe pump or addition funnel, add the 5-nitroindole solution dropwise to the nitrosating mixture over a period of 2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the conversion of intermediates to the product by TLC. If required, gently heat the mixture to 50 °C to drive the reaction to completion.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-Nitro-1H-indazole-3-carboxaldehyde.
Protocol 2: Oxidation to 5-Nitro-1H-indazole-3-carboxylic acid
This protocol uses a standard and efficient method for aldehyde oxidation.[2]
| Parameter | Details |
| Starting Material | 5-Nitro-1H-indazole-3-carboxaldehyde |
| Reagents | Sodium Chlorite (NaClO₂), 2-Methyl-2-butene, Sodium Dihydrogen Phosphate (NaH₂PO₄) |
| Solvent | tert-Butanol / Water (1:1) |
| Temperature | Room Temperature |
| Workup | Quench with Na₂SO₃, acidify with 1N HCl |
Step-by-Step Procedure:
-
Dissolve 5-Nitro-1H-indazole-3-carboxaldehyde (1 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Add NaH₂PO₄ (4 equiv.) and the chlorine scavenger, 2-methyl-2-butene (5 equiv.).
-
In a separate flask, prepare a solution of NaClO₂ (5 equiv.) in water.
-
Add the NaClO₂ solution dropwise to the aldehyde solution at room temperature. A slight exotherm may be observed.
-
Stir the mixture until the starting material is fully consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a sample of the aqueous layer tests negative with potassium iodide-starch paper.
-
Acidify the mixture with 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Nitro-1H-indazole-3-carboxylic acid.
Protocol 3: Selective N-Methylation to this compound
This protocol is based on the highly selective method using an alkaline earth metal alkoxide.[4][5]
| Parameter | Details |
| Starting Material | 5-Nitro-1H-indazole-3-carboxylic acid |
| Reagents | Magnesium Ethoxide (Mg(OEt)₂), Dimethyl Sulfate ((CH₃)₂SO₄) or Trimethyl Phosphate |
| Solvent | Anhydrous 1-Propanol or other suitable alcohol |
| Temperature | Reflux |
| Key Insight | Mg(OEt)₂ is used to ensure high N1-selectivity |
Step-by-Step Procedure:
-
To a flask under a nitrogen atmosphere, add anhydrous 1-propanol and magnesium ethoxide (2 molar equiv.). Heat the mixture to reflux for 1-2 hours to ensure a homogenous solution.
-
Add the 5-Nitro-1H-indazole-3-carboxylic acid (1 equiv.) and continue to reflux for an additional 2 hours.
-
Add the methylating agent (e.g., dimethyl sulfate, ~1.7-2.0 molar equiv.) dropwise to the refluxing mixture.
-
Maintain the reflux and monitor the reaction by HPLC to track the consumption of starting material and the formation of the N1 and N2 isomers. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water and then acidify with concentrated HCl to a pH of ~1-2.
-
Stir vigorously for 1-2 hours to ensure complete precipitation of the product.
-
Collect the solid by filtration, wash with a cold methanol-water mixture, and dry in a vacuum oven to yield pure this compound.
Product Characterization Data
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₉H₇N₃O₄ | [9] |
| Molecular Weight | 221.17 g/mol | [10] |
| Appearance | Expected to be a yellow or off-white solid | [10] |
| Purity Check | HPLC is recommended to confirm isomeric purity (>99%) | [5] |
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. vpscience.org [vpscience.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 10. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Functionalization of the Indazole Ring
Welcome to the technical support center for indazole functionalization. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib.[1][2] However, its unique electronic structure, characterized by two nucleophilic nitrogen atoms and a π-electron-rich heterocyclic system, presents significant and often frustrating challenges in achieving regioselective substitution.[1][3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guides
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation
Question: My N-alkylation of a substituted indazole is yielding an inseparable mixture of N1 and N2 isomers. How can I gain control over the regioselectivity?
Answer: This is the most common challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance between the thermodynamic stability of the products and the kinetic pathway of the reaction, which is heavily influenced by sterics, electronics, and your choice of base and solvent.[4][5]
-
Probable Cause 1: Suboptimal Base and Solvent System. The base deprotonates the indazole to form an indazolide anion. The solvent system influences the solvation of the resulting cation and the anion's charge distribution. For N1-selectivity, a combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is often highly effective.[4][6][7] The sodium cation is believed to chelate between the N2 atom and an electron-rich C3 substituent, sterically blocking the N2 position and directing the electrophile to N1.[5] For N2-selectivity, conditions that favor kinetic control, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, can be effective, though this is highly substrate-dependent.[4]
-
Probable Cause 2: Thermodynamic vs. Kinetic Control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][8] Therefore, reactions that allow for equilibration, such as those run at higher temperatures or for longer durations, tend to favor the N1-alkylated product.[3][4] Conversely, kinetically controlled conditions (e.g., lower temperatures, shorter reaction times) are more likely to yield the N2 isomer. Mitsunobu conditions, for instance, often show a preference for the N2 product.[3][4]
-
Probable Cause 3: Steric and Electronic Effects. The substituents on your indazole ring play a crucial directing role.
-
Sterics: A bulky substituent at the C7 position will sterically encumber the N1 position, strongly favoring N2 alkylation.[4] Conversely, a bulky group at C3 may favor N1 substitution.[5]
-
Electronics: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at C7 (e.g., -NO₂, -CO₂Me), can significantly favor N2 alkylation.[3][6][7]
-
Caption: Decision tree for optimizing N-alkylation regioselectivity.
Issue 2: Low Yield or No Reaction in Metal-Catalyzed Cross-Coupling
Question: My Suzuki-Miyaura coupling on a 3-iodoindazole is failing. I'm seeing starting material decomposition and significant hydrodehalogenation. What's going wrong?
Answer: Metal-catalyzed cross-couplings on indazoles are powerful but sensitive reactions. Failure often points to issues with catalyst stability, side reactions promoted by the substrate itself, or suboptimal reaction parameters.
-
Probable Cause 1: Catalyst Inhibition/Deactivation. The unprotected N-H on the indazole ring is acidic and can react with the base or interfere with the catalytic cycle.[9] While some couplings work on unprotected indazoles, N-protection is generally recommended to prevent these side reactions and improve consistency.[9][10]
-
Probable Cause 2: Hydrodehalogenation Side Reaction. The formation of a de-iodinated byproduct is common, especially with electron-deficient substrates like a 4-nitro-indazole.[9] This occurs when a competing reductive pathway outpaces the desired cross-coupling.
-
Solution: Switch to a more sterically hindered phosphine ligand to disfavor the reductive pathway. Ensure your solvent is truly anhydrous, as water can be a proton source. A weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) may also suppress this side reaction.[9]
-
-
Probable Cause 3: Inactive Catalyst or Reagents.
-
Catalyst: Ensure your palladium source is active. If you suspect degradation, use a fresh batch or a pre-catalyst.
-
Boronic Acid/Ester: Boronic acids are prone to decomposition (protodeboronation). Use fresh, high-purity reagents or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[9]
-
Base: The quality of the base is critical. Use a freshly opened or properly stored base.
-
Caption: Logical workflow for troubleshooting cross-coupling reactions.
Issue 3: Indazole Ring-Opening and Decomposition
Question: I'm performing a reaction on my N-protected indazole using a strong base (like LiHMDS or LDA), and my material is decomposing into an ortho-aminobenzonitrile. Why is this happening?
Answer: You are observing a known instability of N-protected indazoles. In the presence of a strong, non-nucleophilic base, N1- or N2-protected indazoles can undergo a ring-opening isomerization.[11] This occurs via deprotonation at the C3 position, followed by cleavage of the N-N bond to form a more stable nitrile anion. Interestingly, unprotected indazoles (with a free N-H) are often resilient to this decomposition because the base will deprotonate the much more acidic N-H proton first, and the resulting indazolide anion is not prone to the same ring-opening pathway.[11]
-
Solution: If your methodology requires a strong base, consider performing the reaction on the unprotected indazole. Alternatively, if N-protection is essential, explore milder reaction conditions that do not require such a strong base.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for my indazole synthesis?
A1: The optimal protecting group depends on the stability required for subsequent steps and the conditions for its removal.[12] The tert-butyloxycarbonyl (Boc) group is widely used due to its moderate stability and versatile removal conditions (acidic or specific basic conditions), but other groups offer distinct advantages.[12]
Table 1: Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Good general-purpose group. Stable to hydrogenolysis and mild base, but labile to strong acid.[10][12] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl | Excellent for directing C3-lithiation. Very stable but can be removed under mild, fluoride-mediated conditions.[12][13] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Very stable to a wide range of conditions (acid, base, organometallics). Removed under reductive conditions.[12] |
| Trityl | Trt | TrCl, Et₃N | Mild acid (e.g., TFA in DCM) | A bulky group that can influence regioselectivity. Very acid-labile, allowing for orthogonal deprotection strategies.[12] |
| Tosyl | Ts | TsCl, Pyridine | Strong reducing agents (e.g., Mg/MeOH) or strong acid | Very robust group, but requires harsh removal conditions that may not be compatible with sensitive substrates.[12] |
Q2: What are the most reactive positions for C-H functionalization on the indazole ring?
A2: The C3 position is the most common site for direct C-H functionalization.[14][15][16] Its reactivity is due to the acidity of the C3-H bond, which is adjacent to the pyrazolic nitrogen atoms. Transition-metal catalysis (using Rh, Pd, or Cu) is often employed to facilitate C-H activation at this site for reactions like arylation, acylation, and amination.[14][15][17] Other positions on the benzene ring can also be functionalized, often requiring a directing group strategy to achieve regioselectivity, with the C7 position being a common target.[14][15]
Q3: How can I reliably distinguish between N1 and N2 isomers?
A3: Unambiguous structural assignment is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H NMR can provide initial clues, 2D NMR experiments are definitive.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For an N-alkylated indazole, the protons on the alkyl group (e.g., the CH₂ next to the nitrogen) will show a correlation to specific carbons within the indazole ring, allowing you to trace the connectivity and determine the attachment point (N1 or N2).
-
NOE (Nuclear Overhauser Effect): This experiment shows through-space proximity between protons. For an N1-substituted indazole, an NOE is often observed between the N1-substituent and the C7-proton, whereas this is absent for the N2-isomer.[6]
Experimental Protocol: Regioselective N1-Alkylation of 3-Iodo-1H-indazole
This protocol provides a field-proven method for achieving high N1 selectivity, a common requirement for subsequent cross-coupling reactions. The causality behind the reagent choice is to leverage the N1-directing effect of the Na⁺ cation in a non-polar solvent.[5][7]
Reagents:
-
3-Iodo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-iodo-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the indazole. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Gas evolution (H₂) will occur.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry. This step ensures complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography to obtain the N1-alkylated indazole.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid in Solution
Welcome to the technical support center for 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.
The information provided herein is based on established principles of chemical stability, forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and the known behavior of related nitroaromatic and indazole compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[4][5] The nitro group on the indazole ring makes the molecule susceptible to certain degradation pathways.[6]
Q2: What are the likely degradation pathways for this molecule?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure—containing a carboxylic acid, a nitroaromatic system, and an indazole core—potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group can undergo reactions, although the ester and amide linkages are more susceptible. The indazole ring itself may be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.
-
Photodegradation: Nitroaromatic compounds are known to be photosensitive.[1][7] Exposure to UV or even ambient light can lead to degradation.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.
-
Decarboxylation: Under certain conditions, such as heat or specific pH, the carboxylic acid group could be lost as carbon dioxide.
Q3: How should I prepare and store my stock solutions of this compound?
To maximize stability, it is recommended to:
-
Use a suitable solvent: Initially, dissolve the compound in an anhydrous organic solvent like DMSO or DMF. For aqueous buffers, prepare fresh solutions daily from the organic stock.
-
Control the pH: If working in an aqueous medium, buffer the solution to a pH where the compound is most stable. This often tends to be in the slightly acidic to neutral pH range for many pharmaceuticals. An initial pH stability screen is recommended (see Troubleshooting Guide).
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][3]
-
Store at low temperatures: For short-term storage (days), refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is recommended to minimize freeze-thaw cycles.
Troubleshooting Guide: Investigating Instability
If you suspect stability issues with your this compound solutions, the following troubleshooting guide provides a systematic approach to identify the cause and find a solution.
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in your assay medium.
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium:
-
Protocol:
-
Prepare a solution of this compound in your complete cell culture or assay medium at the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37 °C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the parent compound by a stability-indicating method like HPLC-UV.
-
-
Interpretation: A significant decrease in the parent compound's concentration over time indicates instability in the assay medium.
-
-
Optimize a Dosing Strategy:
-
If instability is confirmed, consider preparing a concentrated stock solution in a stable solvent (e.g., DMSO) and diluting it into the assay medium immediately before starting the experiment.
-
Minimize the pre-incubation time of the compound in the assay medium.
-
Issue 2: Appearance of New Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Perform a Forced Degradation Study:
-
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile and identify potential degradation products.[1][2] This is a crucial step in developing a stability-indicating analytical method.
-
Experimental Protocol:
-
Prepare several solutions of this compound (e.g., in a mixture of water and an organic co-solvent like acetonitrile or methanol).
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose a solution to a light source as per ICH Q1B guidelines.
-
-
Analyze the samples by HPLC-UV/MS at various time points to monitor the formation of degradation products.
-
-
Data Presentation:
-
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 M HCl, 60 °C | 24 | ||
| 0.1 M NaOH, 60 °C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 70 °C | 24 | ||
| Photolysis (ICH Q1B) | 24 |
This table should be populated with your experimental data.
-
Workflow for Forced Degradation Study:
Issue 3: Poor Solubility and Precipitation in Aqueous Buffers
Possible Cause: The compound has low aqueous solubility, which can be pH-dependent due to the carboxylic acid group.
Troubleshooting Steps:
-
Determine pH-Dependent Solubility:
-
Protocol:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound by HPLC-UV.
-
Interpretation: This will help you identify the pH range where the compound is most soluble. The carboxylic acid will be deprotonated at higher pH, which may increase solubility.
-
Use of Co-solvents:
-
If solubility remains an issue, consider using a co-solvent such as ethanol, PEG 400, or cyclodextrins in your aqueous formulation. However, ensure the co-solvent is compatible with your experimental system.
Logical Relationship of Stability Factors
Figure 2. Interplay of factors affecting solution stability.
By systematically investigating these factors, you can develop a robust protocol for handling this compound, ensuring the accuracy and reproducibility of your research.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Indazole-3-Carboxylic Acid via Pinnick Oxidation
Welcome to the technical support guide for the synthesis of indazole-3-carboxylic acid using the Pinnick oxidation. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this robust yet sometimes challenging oxidation method. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes.
Introduction: Why the Pinnick Oxidation for Indazoles?
The Pinnick oxidation is a highly valued transformation in organic synthesis for converting aldehydes to carboxylic acids under remarkably mild conditions.[1] Its popularity stems from its excellent functional group tolerance and its effectiveness with sterically hindered or sensitive substrates, making it a prime candidate for complex molecules.[2][3] When synthesizing indazole-3-carboxylic acid, a key building block in many pharmaceutical compounds, the Pinnick oxidation allows for the selective oxidation of the C3-aldehyde without compromising the sensitive indazole ring system.[4]
However, the indazole core, being an electron-rich heteroaromatic system, presents specific challenges, including susceptibility to side reactions.[2][5] This guide provides a structured approach to diagnosing and solving problems you may encounter during this synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the Pinnick oxidation of indazole-3-carbaldehyde. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Question 1: My reaction has stalled or shows very low conversion of the starting aldehyde. What's going wrong?
Potential Causes & Solutions
-
Cause A: Inactive Oxidant (Chlorous Acid Depletion). The active oxidant, chlorous acid (HClO₂), is generated in situ from sodium chlorite (NaClO₂) and a weak acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).[1] The primary culprit for its depletion is the reactive byproduct, hypochlorous acid (HOCl), which can destroy the chlorite reactant.[2][5]
-
Solution: The most critical factor is an efficient scavenger. Ensure you are using a sufficient excess of a scavenger like 2-methyl-2-butene or hydrogen peroxide to intercept and neutralize HOCl as it forms.[6] If the reaction has stalled, a careful, portion-wise addition of more NaClO₂ might restart it, but only after ensuring enough scavenger is present.
-
-
Cause B: Incorrect pH. The reaction requires a mildly acidic environment (typically pH 3-5) to generate chlorous acid. If the medium is too neutral or basic, the active oxidant will not form efficiently. If it's too acidic, disproportionation of chlorous acid into toxic chlorine dioxide and other species can occur.[7]
-
Cause C: Poor Reagent Quality. Technical grade sodium chlorite is often only ~80% pure and can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of sodium chlorite or determine the purity of your current stock and adjust the stoichiometry accordingly. For critical, small-scale reactions, using a higher purity grade can be beneficial.
-
-
Cause D: Insufficient Temperature/Time. While the reaction is exothermic and often started at 0 °C for safety, it may require warming to room temperature to proceed to completion.[6]
-
Solution: Monitor the reaction by TLC or LCMS. If conversion is slow after the initial exotherm subsides, allow the reaction to warm to room temperature and stir for several hours (e.g., 12-16 hours).[9]
-
Question 2: My yield is low, and I've isolated chlorinated byproducts. How can I prevent this?
Potential Causes & Solutions
-
Cause A: Ineffective HOCl Scavenging. This is the most common reason for byproduct formation. The electron-rich indazole ring is highly susceptible to electrophilic chlorination by the hypochlorous acid (HOCl) byproduct.[5]
-
Solution 1: Increase the Scavenger. The scavenger is a sacrificial reagent. Using a large excess (10-20 equivalents) of 2-methyl-2-butene is often necessary to ensure all HOCl is quenched before it can react with your indazole substrate.[3][9]
-
Solution 2: Change the Scavenger. While 2-methyl-2-butene is effective, hydrogen peroxide (H₂O₂) is an excellent alternative whose byproducts are simply water and oxygen.[2] It reacts rapidly with HOCl. However, use with caution, as H₂O₂ can also react with other species in the flask.
-
-
Cause B: Localized "Hot Spots". A rapid addition of sodium chlorite can cause a significant exotherm and localized high concentrations of reactants and byproducts, potentially leading to faster side reactions.
-
Solution: Add the sodium chlorite solution slowly, dropwise, to the cooled (0 °C) reaction mixture. This maintains better control over the reaction temperature and reagent concentrations.
-
Diagram: The Critical Role of the Scavenger
This diagram illustrates how a scavenger intercepts the harmful HOCl byproduct, preventing unwanted side reactions.
Caption: A scavenger prevents HOCl from causing side reactions.
Question 3: My final product is difficult to purify. What is a reliable workup and purification procedure?
Potential Causes & Solutions
-
Cause A: Incomplete Quenching. Residual oxidants (chlorite, hypochlorite, chlorine dioxide) can complicate the workup and degrade the product during concentration.
-
Solution: After the reaction is complete, quench thoroughly with a saturated aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until the characteristic yellow color of chlorine dioxide disappears.[9]
-
-
Cause B: Emulsion Formation during Extraction. The use of t-butanol and the presence of salts can lead to emulsions during the acid-base workup.
-
Solution: After quenching, consider removing the t-butanol and other organic solvents via rotary evaporation. This will leave an aqueous slurry. From here, you can proceed with acidification and extraction. Adding brine (saturated NaCl solution) during extraction can also help break up emulsions.
-
-
Cause C: Product Precipitation vs. Extraction. Indazole-3-carboxylic acid has some water solubility, which can make extraction inefficient.
-
Solution 1 (Precipitation/Filtration): A highly effective method is to concentrate the reaction mixture to remove organic solvents, which often leaves the sodium salt of your product in the aqueous phase.[4] After filtering off any inorganic solids, carefully acidify the aqueous filtrate with an acid like 1M HCl to a pH of ~2-3. The desired carboxylic acid should precipitate out of the solution.[4] This solid can then be collected by filtration, washed with cold water, and dried.
-
Solution 2 (Extraction): If you opt for extraction, acidify the aqueous layer to pH 2-3 and extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[10] Combining the organic layers, drying over Na₂SO₄ or MgSO₄, and concentrating will yield the crude product, which can then be further purified.
-
-
Cause D: Final Product Purity. Even after workup, minor impurities may remain.
-
Solution: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Pinnick Oxidation?
The reaction proceeds through several key steps. First, the buffer protonates sodium chlorite to form the active oxidant, chlorous acid (HClO₂).[2][5] This acid then adds to the aldehyde carbonyl group. The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and yielding the final carboxylic acid along with the hypochlorous acid (HOCl) byproduct.[1][6]
Diagram: Pinnick Oxidation Mechanism
Caption: The mechanism involves activation, addition, and fragmentation.
Q2: What are the standard reaction conditions and stoichiometry?
While every reaction should be optimized, the following table provides a robust starting point for the synthesis of indazole-3-carboxylic acid.
| Reagent | Typical Equivalents | Purpose |
| Indazole-3-carbaldehyde | 1.0 | Starting Material |
| Sodium Chlorite (NaClO₂) | 1.5 - 3.0 | Oxidant[9] |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 4.0 - 10.0 | Buffer (maintains pH)[9] |
| 2-Methyl-2-butene | 5.0 - 20.0 | HOCl Scavenger[9] |
| Solvent System | ||
| tert-Butanol (t-BuOH) / Water | ~2:1 to 4:1 v/v | Biphasic solvent system[9] |
Q3: Which solvent system should I use?
A mixture of t-butanol and water is standard.[9] t-Butanol is an excellent choice because it is miscible with water to some extent, can dissolve the organic substrate, and is resistant to oxidation itself. The water is necessary to dissolve the inorganic salts (NaClO₂ and NaH₂PO₄). Other co-solvents like tetrahydrofuran (THF) can also be used.[9]
Experimental Protocol: General Procedure
Safety First: This reaction can be exothermic and may produce toxic gases (chlorine, chlorine dioxide).[8] Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add indazole-3-carbaldehyde (1.0 equiv).
-
Add tert-butanol and water (e.g., in a 3:1 ratio). Stir to dissolve the aldehyde.
-
Add 2-methyl-2-butene (e.g., 10 equiv).
-
In a separate beaker, prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄, e.g., 6 equiv) in water. Add this buffer solution to the reaction flask.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
2. Oxidation:
-
In another beaker, dissolve sodium chlorite (NaClO₂, tech. grade ~80%, e.g., 2.5 equiv) in water.
-
Add the sodium chlorite solution dropwise to the vigorously stirring, cooled reaction mixture over 30-45 minutes. A yellow color may develop.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed (typically 4-16 hours).
3. Workup and Isolation:
-
Cool the mixture back to 0 °C.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color dissipates completely.
-
Concentrate the mixture under reduced pressure to remove the bulk of the t-butanol.
-
Carefully acidify the remaining aqueous slurry to pH 2-3 with 1M HCl. A precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like hexanes to aid drying.
-
Dry the solid under vacuum to yield crude indazole-3-carboxylic acid.
4. Purification (if necessary):
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified via silica gel chromatography.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Pinnick oxidation.
References
- 1. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. psiberg.com [psiberg.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Sodium Chlorite - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sodium Hypochlorite [organic-chemistry.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation during nitration of indazole derivatives
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of indazole derivatives. Our goal is to provide you with in-depth, field-proven insights to help you prevent byproduct formation and achieve high regioselectivity in your experiments. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Indazole Nitration
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Introducing a nitro group onto this scaffold is a critical step for further functionalization, but it is fraught with challenges. The indazole ring system possesses multiple potential sites for electrophilic attack—two nitrogen atoms and five carbons on the benzene ring—leading to complex product mixtures and undesired byproducts.
Classical nitration using mixed acids (HNO₃/H₂SO₄) is often too harsh, resulting in poor functional group tolerance, over-nitration, and lack of regioselectivity.[3] This guide will address these common issues in a practical question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction yields a mixture of C-nitro regioisomers (e.g., 5-nitro and 3-nitro). How can I control the position of nitration?
Answer: This is the most common challenge in indazole nitration and stems from the nuanced electronic properties of the bicyclic system. The position of nitration is dictated by a combination of the indazole tautomeric form (1H vs. 2H), the reaction mechanism (electrophilic vs. radical), and the directing effects of existing substituents.
Causality: Under strongly acidic conditions, nitration proceeds via an electrophilic aromatic substitution (SEAr) mechanism on the protonated indazole species.[4] The preferred site of attack is generally the C5 position, followed by C3 and C7. However, the exact ratio is highly sensitive to reaction conditions and the electronic nature of any substituents already on the ring.
Solutions & Protocols:
-
Leverage Milder, Catalytic Nitrating Agents: Modern methods often provide superior regioselectivity compared to mixed acid. Iron(III) nitrate, for example, has been used for site-selective C7-nitration of 2H-indazoles and C3-nitration under different conditions.[3][5]
-
Protocol for C7-Nitration of 2H-Indazoles:
-
Dissolve the 2H-indazole substrate in a suitable solvent (e.g., 1,2-dichloroethane).
-
Add Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) and a Lewis acid catalyst like Zn(OTf)₂.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product via column chromatography.[3]
-
-
-
Employ Protecting Groups: The most robust strategy for controlling regioselectivity is to use a protecting group on one of the nitrogen atoms. This not only prevents N-nitration but also alters the electronic distribution in the ring system, decisively directing the electrophile.
-
N2-Protection for C3-Functionalization: Protecting the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) can direct lithiation, and subsequent reaction with an electrophile, to the C3 position.[6] While not a direct nitration, this allows for the introduction of a group at C3 that can be converted to a nitro group or used in cross-coupling.
-
N1-Protection: Protecting the N1 position often directs nitration to the C5 or C7 positions. The choice of protecting group and reaction conditions is critical.
-
Troubleshooting Workflow for Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Question 2: My primary byproduct is the N-nitroindazole. How can I favor C-nitration?
Answer: N-nitration is a common side reaction, especially under conditions that generate a high concentration of the nitronium ion (NO₂⁺) without strong protonation of the indazole ring. The lone pair on the pyrazolic nitrogen is nucleophilic and can be attacked directly.
Causality: The competition between N-nitration and C-nitration is a classic example of kinetic versus thermodynamic control. N-nitration is often kinetically favored (faster reaction), while C-nitration can be the thermodynamically more stable outcome. The reaction conditions determine which pathway dominates.
Solutions & Protocols:
-
Ensure Strong Acidic Conditions: Performing the reaction in a strong acid like concentrated sulfuric acid ensures that the indazole nitrogens are protonated. This renders them non-nucleophilic and deactivates the ring toward electrophilic attack, but the attack that does occur will be on the carbon framework. The reaction proceeds on the conjugate acid of the indazole.[4]
-
Use a Bulky N-Protecting Group: As mentioned previously, protecting groups are highly effective. A bulky protecting group at the N1 or N2 position will sterically hinder the approach of the nitrating agent to the nitrogen atoms.
-
Utilize N-Nitropyrazole Reagents: Recently developed nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, act as controllable sources of the nitronium ion under mild conditions.[7] These reagents often show excellent chemoselectivity for C-H nitration over N-H nitration, avoiding the formation of N-nitro byproducts.
-
General Protocol using 5-methyl-1,3-dinitro-1H-pyrazole:
-
Dissolve the indazole substrate in a solvent like DCE or MeNO₂.
-
Add the N-nitropyrazole reagent (1.1 to 2.5 equivalents, depending on desired mono- or dinitration).
-
Add a catalytic amount of a strong acid (e.g., TfOH).
-
Stir at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction and work up by quenching with a basic solution (e.g., sat. NaHCO₃).
-
Purify by standard methods.[7]
-
-
Mechanism: N-Protection Directs C-Nitration
Caption: N-protection blocks the kinetic N-nitration pathway.
FAQs: Optimizing Your Indazole Nitration
Q: What is the best general-purpose nitrating agent for substituted indazoles?
A: There is no single "best" agent; the optimal choice depends on the substrate's functional groups and the desired regioisomer. However, for general screening with sensitive substrates, moving away from classical mixed acid is advisable.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to RT | Inexpensive, powerful | Harsh, poor selectivity, risk of over-nitration[3] |
| Fe(NO₃)₃ · 9H₂O | Heat, often with catalyst | Milder, can be highly regioselective (e.g., C7)[3] | Requires optimization, can follow radical pathways[8] |
| N-Nitropyrazoles | TfOH (cat.), RT to 50°C | Very mild, excellent functional group tolerance, controllable[7] | Reagent must be synthesized or purchased |
| Bi(NO₃)₃ · 5H₂O | Mild conditions | Effective for some substrates, can offer ortho-selectivity in related systems[5] | Less commonly used, scope may be limited |
Q: My starting material is degrading under the reaction conditions. What can I do?
A: Degradation is a sign that the conditions are too harsh. This is common with mixed acid, especially if the indazole has electron-donating groups or other acid-sensitive functionalities.
-
Lower the Temperature: Run the reaction at 0 °C or even -10 °C.
-
Switch to a Milder Reagent: Use an iron-based system or an N-nitropyrazole reagent as detailed above.[3][7]
-
Protect Sensitive Groups: If your indazole has, for example, an amino group, it must be protected (e.g., via acetylation) before nitration to prevent oxidation and misdirection of the reaction.[9]
Q: How do I separate the final mixture of isomers?
A: Separating regioisomers of nitroindazoles can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. Use a high-quality silica gel and carefully screen solvent systems (e.g., hexane/ethyl acetate, DCM/methanol gradients) to find the optimal separation conditions.
-
Recrystallization: If one isomer is produced in significant excess and is a solid, fractional recrystallization can be effective. A mixed solvent system (e.g., ethanol/water, acetone/water) may be required to achieve separation.[10]
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC is a powerful but more resource-intensive option.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of nitration of indazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. homework.study.com [homework.study.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid: The Orthogonal Power of NMR and Chromatography
For researchers, scientists, and drug development professionals, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is the bedrock of safe and effective therapeutics. The purity of these molecules is not a mere metric but a critical quality attribute that directly impacts safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (C₉H₇N₃O₄), a key building block in medicinal chemistry.
We will delve into the causality behind experimental choices, presenting not just protocols but the scientific rationale that underpins them. By comparing the absolute quantification power of NMR with the high-resolution separation of High-Performance Liquid Chromatography (HPLC), the impurity identification capabilities of Mass Spectrometry (MS), and the thermal analysis of Differential Scanning Calorimetry (DSC), this guide will illustrate how an orthogonal, multi-technique approach provides the most robust and trustworthy purity profile.
The Gold Standard: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique.[1] The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[2][3] This makes qNMR a primary ratio method recognized by pharmacopeias and regulatory bodies, offering a distinct advantage in early drug development when fully characterized standards of the new chemical entity are often unavailable.[2]
The trustworthiness of a qNMR experiment is built upon a protocol designed to ensure that the signal intensity accurately reflects the molar concentration. This involves careful selection of experimental parameters to allow for complete nuclear relaxation and uniform excitation across all relevant signals.
Experimental Protocol: qNMR Purity Assay for this compound
This protocol is designed to establish a self-validating system for accurate and precise purity determination.
1. Sample and Internal Standard Preparation:
-
Analyte: Accurately weigh approximately 10-15 mg of this compound into an NMR tube using a calibrated microbalance (accuracy ± 0.01 mg). The exact mass is critical for the final calculation.[4]
-
Internal Standard (IS): Select a suitable internal standard. Key criteria include: high purity, chemical stability, low volatility, and NMR signals that do not overlap with the analyte signals.[3] For this analyte in DMSO-d₆, Maleic Acid or 3,4,5-Trichloropyridine are excellent choices. Accurately weigh a known mass of the IS into the same NMR tube.
-
Solvent: Add a precise volume (e.g., 600 µL) of a deuterated solvent, such as DMSO-d₆, which effectively solubilizes both the analyte and the chosen internal standard.[1] Ensure complete dissolution by gentle vortexing or sonication.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Pulse Program: Employ a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[4]
-
Key Parameters:
-
Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient to ensure >99.9% signal recovery for all protons. This causality is crucial: an insufficient delay will lead to signal saturation and an underestimation of the integral area for protons with longer T₁ values.
-
Pulse Angle: Use a 90° pulse to maximize the signal in a single scan.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals used in the calculation.
-
Data Points: Acquire at least 64K data points to ensure high digital resolution.[4]
-
3. Data Processing and Purity Calculation:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply an accurate baseline correction to ensure precise integration.
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the N-methyl singlet) and a signal from the internal standard.
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[5]:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
MW: Molecular weight
-
m: Weighed mass
-
P: Purity of the internal standard
-
Orthogonal Methods: A Comparative Overview
While qNMR provides a definitive measure of absolute purity, a comprehensive analysis, as expected under International Council for Harmonisation (ICH) guidelines, benefits from orthogonal methods that assess purity based on different chemical and physical principles.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, excelling at separating the analyte from its impurities with high resolution.[9][10]
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., C18 silica) and a liquid mobile phase. Purity is typically reported as a relative area percent, assuming all components have a similar response to the detector (e.g., UV absorbance at a specific wavelength).
-
Protocol Summary (RP-HPLC):
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).
-
Chromatography: Inject the sample onto a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the eluent using a UV detector at a wavelength where the nitroaromatic chromophore has strong absorbance (e.g., 254 nm).[9]
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Mass Spectrometry (MS)
MS is unparalleled for impurity identification and structural elucidation.[11] While not a primary quantitative tool on its own for purity assay, when coupled with a separation technique like HPLC (LC-MS), it becomes essential for impurity profiling.[12][13]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This provides the molecular weight of the main component and any co-eluting impurities. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further aiding in the identification of unknown impurities.[13]
-
Application: In an impurity analysis workflow, peaks observed in the HPLC chromatogram are directed to the mass spectrometer. The resulting mass data helps to identify potential process impurities or degradation products by matching their molecular weights to known or suspected structures.[14]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of highly crystalline, thermally stable compounds.[15]
-
Principle: The method is based on the van't Hoff equation, which describes the melting point depression and broadening of the melting range of a substance caused by the presence of impurities.[16][17] The impurity must be soluble in the molten analyte but insoluble in the solid phase.
-
Protocol Summary:
-
A small, accurately weighed sample (1-3 mg) is sealed in an aluminum pan.[17]
-
The sample is heated at a slow, constant rate (e.g., 0.5-1 °C/min).[18]
-
The heat flow required to maintain the sample at the same temperature as an inert reference is measured.
-
The purity is calculated from the shape of the resulting melting endotherm.
-
-
Causality Note: This method is not suitable if the compound decomposes upon melting, exhibits polymorphism, or if the impurities form a solid solution with the analyte, as these events would violate the assumptions of the van't Hoff equation.[15]
Synthesizing the Data: A Head-to-Head Comparison
The choice of analytical technique depends on the specific question being asked. The following table and diagram provide a direct comparison to guide the researcher.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Mass Spectrometry (MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal integral vs. number of nuclei | Differential partitioning | Mass-to-charge ratio | Melting point depression |
| Purity Type | Absolute (w/w %) | Relative (area %) | Not directly quantitative | Absolute (mole %) |
| Reference Standard | Requires a certified internal standard of a different compound[3] | Requires analyte-specific standard for accurate quantification; not for area % purity | Requires standards for quantification | No standard required |
| Information Provided | Absolute quantity, structural confirmation | Separation of components, relative quantity | Molecular weight, structural fragments, elemental composition (HRMS)[10][13] | Thermal properties, purity of crystalline solids |
| Key Advantages | Non-destructive, universal detection for ¹H, provides structural data, no analyte-specific standard needed[2][19] | High sensitivity & resolution, robust and widely used | Unmatched for impurity identification, extremely sensitive[14] | Fast, no standard needed for high purity samples |
| Key Limitations | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures[1] | Response factors can vary between analyte and impurities, leading to inaccurate area % | Ionization efficiency varies, not inherently quantitative | Only for crystalline, stable compounds; insensitive to amorphous impurities or isomers[15] |
| Typical Use Case | Definitive purity assignment for standards and APIs | Routine quality control, stability testing, impurity profiling | Identification of unknown impurities and degradation products | Orthogonal check for purity of highly pure, crystalline reference materials |
Conclusion: An Integrated Approach to Purity Assurance
For the purity analysis of this compound, no single technique provides a complete picture. While Quantitative NMR (qNMR) stands out as the premier method for determining absolute, unbiased purity, its power is magnified when used in concert with orthogonal techniques.[19][20]
A robust, regulatory-compliant purity assessment strategy should be structured as follows:
-
Primary Quantification: Use qNMR to assign the absolute purity (w/w %) of the batch, providing a definitive value anchored to a certified internal standard.
-
Impurity Separation: Employ a validated HPLC method to separate all detectable process-related impurities and degradation products, establishing a relative impurity profile.
-
Impurity Identification: Utilize LC-MS to obtain molecular weight and structural information on the impurities detected by HPLC, facilitating their identification and risk assessment.
-
Orthogonal Confirmation: For a final drug substance intended for use as a reference standard, DSC can provide a rapid, independent confirmation of high purity based on thermal properties.
By integrating these methods, researchers and drug developers can build a self-validating and comprehensive purity profile, ensuring the quality and safety of the material and satisfying the stringent requirements of global regulatory agencies.[21]
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. tandfonline.com [tandfonline.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. scribd.com [scribd.com]
- 19. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indazole-3-Carboxylic Acids: A Comparative Analysis
For the dedicated researcher in medicinal chemistry and drug development, the indazole ring system represents a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Specifically, substituted indazole-3-carboxylic acids are crucial building blocks for a range of therapeutics, including potent kinase inhibitors and antiemetics. The efficient and scalable synthesis of these intermediates is therefore a matter of significant practical importance.
This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to substituted indazole-3-carboxylic acids. Moving beyond a simple recitation of reaction steps, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a clear-eyed view of the advantages and limitations of each approach. This document is intended to serve as a practical resource for chemists at the bench, enabling informed decisions in the design and execution of synthetic strategies.
Comparing the Core Strategies at a Glance
We will explore four primary synthetic strategies for accessing the indazole-3-carboxylic acid core. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, scalability requirements, and safety considerations.
| Synthetic Route | Starting Materials | Key Advantages | Potential Limitations | Typical Yields |
| 1. The Classical Route from Isatins | Substituted Isatins | Readily available starting materials; well-established procedure. | Multi-step; use of diazonium salts can pose safety risks on scale-up; yields can be variable. | 40-70% |
| 2. Diazotization of Substituted o-Toluidines | Substituted o-Toluidines | Good for certain substitution patterns; relatively straightforward cyclization. | Limited commercial availability of diverse o-toluidines; diazotization requires careful temperature control. | 35-80% |
| 3. Diazonium-Free Synthesis from Phenylhydrazones | Substituted Phenylhydrazines, Benzaldehyde, Oxalyl Chloride | Avoids potentially hazardous diazonium intermediates; reported to be safe and easily scalable. | Multi-step; requires a Friedel-Crafts reaction which may have substrate limitations. | ~70-80% |
| 4. C-3 Carboxylation of N-Protected Indazoles | Substituted Indazoles | Direct introduction of the carboxylic acid group at C-3; high-yielding carboxylation step. | Requires protection/deprotection steps; use of organolithium reagents requires anhydrous conditions. | ~90% (carboxylation step) |
Route 1: The Classical Synthesis from Substituted Isatins
This long-established route leverages the reactivity of the isatin scaffold to construct the indazole ring system. The overall transformation involves a base-mediated ring opening of the isatin, followed by diazotization of the resulting aminophenylglyoxylate and subsequent reductive cyclization.
Mechanistic Rationale
The key to this synthesis is the initial hydrolysis of the amide bond in the isatin ring under basic conditions, which generates a sodium 2-aminophenylglyoxylate intermediate. This intermediate possesses a primary aromatic amine that can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then reduced, typically with a reducing agent like stannous chloride or sodium sulfite, to form a hydrazine intermediate. This hydrazine, still bearing the glyoxylic acid moiety, undergoes an intramolecular cyclization under acidic conditions to furnish the final indazole-3-carboxylic acid. The cyclization is driven by the formation of the stable aromatic indazole ring system.
A Comparative Guide to the Biological Activities of Lonidamine and 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic modulators and anticancer research, the indazole-3-carboxylic acid scaffold has emerged as a "privileged" structure, capable of interacting with a diverse range of biological targets. Lonidamine, a chlorinated derivative, is the most well-characterized member of this class, with a history of clinical investigation as both an antispermatogenic and an anticancer agent. This guide provides a detailed comparison of the established biological activities of Lonidamine with the largely unexplored potential of a structurally related compound, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid.
While Lonidamine serves as a benchmark with a wealth of experimental data, this compound represents a frontier for discovery. This guide will delve into the known mechanisms of Lonidamine and, by leveraging structure-activity relationship (SAR) insights from the broader class of nitroindazoles, will construct a scientifically-grounded hypothesis for the potential biological activities of its lesser-known counterpart. Furthermore, we provide a comprehensive set of experimental protocols to empower researchers to systematically investigate and validate these hypotheses.
Lonidamine: The Established Metabolic Disruptor
Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a multifaceted drug that primarily targets cellular energy metabolism, a hallmark of many cancer cells known as the Warburg effect.[1][2] Its biological activities stem from a coordinated disruption of both glycolysis and mitochondrial function.
Mechanism of Action
Lonidamine's anticancer effects are not due to direct interaction with DNA or protein synthesis, but rather from its profound impact on the energy-producing pathways of cancer cells.[3] This unique mechanism also accounts for its distinct and generally non-overlapping toxicity profile when compared to traditional cytotoxic agents.[3][4]
The primary molecular targets of Lonidamine include:
-
Hexokinase II (HK-II): Lonidamine inhibits the activity of mitochondrially-bound HK-II, a key enzyme that catalyzes the first committed step of glycolysis.[5][6][7] This inhibition is particularly effective in tumor cells, which often overexpress this isoform, while having a lesser effect on normal differentiated cells where HK-II is less prevalent.
-
Mitochondrial Pyruvate Carrier (MPC): Lonidamine is a potent inhibitor of the MPC, preventing the transport of pyruvate from the cytoplasm into the mitochondria.[8][9] This blockade is considered its most sensitive antitumor target and is crucial for shutting down the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation.[8][9]
-
Monocarboxylate Transporters (MCTs): It also inhibits the efflux of lactic acid from cells by targeting MCTs, leading to intracellular acidification.[8][9]
-
Respiratory Complex II: Lonidamine can inhibit the succinate-ubiquinone reductase activity of Complex II in the electron transport chain, further impairing mitochondrial respiration and inducing the production of reactive oxygen species (ROS).[8][9]
This multi-pronged attack on cellular metabolism leads to a significant decrease in cellular ATP levels, intracellular acidification, and ultimately, apoptosis.[1][10]
Biological Activities
-
Anticancer Activity: Lonidamine has shown activity against a range of solid tumors, including breast, lung, ovarian, and prostate cancers.[5][10] While its efficacy as a standalone agent is modest, it has demonstrated significant potential as a sensitizer for chemotherapy, radiotherapy, and hyperthermia.[3][5][10] It can enhance the efficacy of drugs like doxorubicin and cisplatin and inhibit the repair of damage caused by radiation.[3][10][11]
-
Antispermatogenic Activity: Before its anticancer properties were fully explored, Lonidamine was identified as a potent antispermatogenic agent.[5][12] It disrupts the process of spermatogenesis, leading to a reversible state of infertility.[13][14] This activity is thought to be related to its effects on the energy metabolism of Sertoli and germ cells.[12]
Quantitative Performance Data for Lonidamine
| Target | Parameter | Value | Organism/System | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | Ki | 2.5 µM | Isolated rat liver mitochondria | [8] |
| Mitochondrial Pyruvate Oxidation | IC50 | ~7 µM | Uncoupled rat heart mitochondria | [8][9] |
| Monocarboxylate Transporters (MCT1, 2, 4) | K0.5 | 36–40 µM | Xenopus laevis oocytes | [8] |
| Glutamate Oxidation | IC50 | ~20 µM | Uncoupled rat heart mitochondria | [8][9] |
| Aerobic Glycolysis | Inhibition | ~70% | Ehrlich ascites tumor cells | [7] |
This compound: A Compound of Untapped Potential
In stark contrast to Lonidamine, there is a notable absence of published biological data for this compound.[15] Its characterization is currently limited to chemical synthesis and structural information. However, by analyzing its structure in the context of known structure-activity relationships for the indazole class, we can formulate compelling hypotheses about its potential biological activities.
Structural Analysis and Comparison with Lonidamine
| Feature | Lonidamine | This compound |
| Core Scaffold | 1H-indazole-3-carboxylic acid | 1H-indazole-3-carboxylic acid |
| N1-substituent | 2,4-dichlorobenzyl | Methyl |
| Ring Substituent | None | 5-nitro |
The shared indazole-3-carboxylic acid core suggests that this compound might also interact with metabolic targets. The key differences—the simpler N1-methyl group and the electron-withdrawing 5-nitro group—are expected to significantly modulate its activity.
Hypothesized Biological Activity Based on SAR
-
Anticancer and Antiglycolytic Potential: The structural similarity to Lonidamine provides a strong rationale to investigate this compound for antiglycolytic and anticancer properties. While the large dichlorobenzyl group of Lonidamine is likely crucial for its specific potency, the fundamental indazole-3-carboxylic acid moiety may be sufficient to confer some level of activity against metabolic enzymes. Furthermore, studies on other nitroindazole derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting the 5-nitro group could contribute positively to this activity.[9]
-
Antiparasitic Activity: A significant body of research has demonstrated that 5-nitroindazole derivatives possess potent activity against various parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease.[2][6] The biological activity of these nitro-heterocyclic compounds is often linked to the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species.[9] This raises the exciting possibility that this compound could be a candidate for antiparasitic drug discovery.
-
Modulation of Other Cellular Targets: The indazole scaffold is known to interact with a wide array of biological targets, including kinases and ion channels.[3][8] For instance, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is involved in immune cell activation.[1][8] Therefore, it is plausible that this compound could exhibit unforeseen activities beyond metabolic modulation.
Comparative Analysis and Future Directions
| Feature | Lonidamine | This compound |
| Primary Mechanism | Inhibition of energy metabolism (glycolysis & mitochondrial respiration) | Hypothesized: Inhibition of energy metabolism, potential for bioreductive activation |
| Known Targets | HK-II, MPC, MCTs, Complex II | Unknown: Requires experimental validation |
| Primary Activities | Anticancer (especially as sensitizer), Antispermatogenic | Hypothesized: Anticancer, Antiparasitic, potential for other activities |
| Clinical Status | Investigated in Phase II/III trials | Preclinical (untested) |
| Data Availability | Extensive | Minimal (chemical data only) |
The path forward for this compound is clear: a systematic experimental evaluation is required to move from hypothesis to evidence. The following section provides detailed protocols for the initial characterization of this compound.
Experimental Protocols for Characterization
The following protocols provide a framework for the initial biological evaluation of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Glycolysis and Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To simultaneously measure the effect of the compound on two key metabolic pathways: glycolysis (measured by Extracellular Acidification Rate, ECAR) and mitochondrial respiration (measured by Oxygen Consumption Rate, OCR).
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Cancer cell lines
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test compound, Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, hydrate the sensor cartridge. Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the test compound and mitochondrial stress test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay protocol. The instrument will measure baseline OCR and ECAR before injecting the test compound, followed by the stress test inhibitors.
-
Data Analysis: Use the Seahorse Wave software to analyze the data. Determine the effect of the test compound on basal OCR and ECAR, ATP-linked respiration, maximal respiration, and glycolytic capacity. This provides a detailed profile of the compound's impact on cellular bioenergetics.
Conclusion
Lonidamine has paved the way for targeting cellular metabolism as a therapeutic strategy. Its well-defined mechanisms and extensive preclinical and clinical data provide a solid foundation for comparison. While this compound remains an enigma, its structural features, viewed through the lens of established structure-activity relationships, present a compelling case for its investigation as a novel anticancer or antiparasitic agent. The experimental workflows detailed in this guide offer a clear and robust path for researchers to unlock the potential of this and other unexplored indazole derivatives, potentially leading to the next generation of metabolic modulators.
References
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C9H7N3O4 | CID 57685857 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid and Related Bioactive Scaffolds
This guide provides an in-depth comparative analysis of the crystallographic characteristics of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features of this compound, juxtaposed with its non-nitrated analog and other relevant nitroindazole derivatives. The insights derived from single-crystal X-ray diffraction are paramount in understanding the molecule's spatial arrangement, intermolecular interactions, and, by extension, its potential biological activity.
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including but not limited to anti-tumor, anti-inflammatory, and antiviral properties. The introduction of a nitro group, as in the case of this compound, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets. This guide will illuminate these structural subtleties through a detailed examination of crystallographic data.
Experimental Workflow: From Powder to Structure
The determination of a molecule's three-dimensional structure via X-ray crystallography is a meticulous process that begins with the growth of a high-quality single crystal. The following protocol outlines the standard, self-validating workflow for the crystallographic analysis of a small organic molecule like this compound.
Figure 1: Standard workflow for single-crystal X-ray crystallography.
Detailed Protocol for Crystallization and Structure Determination
-
Synthesis and Purification: The target compound, this compound, can be synthesized from its precursor, 5-nitro-1H-indazole-3-carboxylic acid.[1] The crude product should be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity, which is crucial for successful crystallization.
-
Crystal Growth:
-
Solvent Selection: A systematic screening of solvents is paramount. Given the carboxylic acid moiety, solvents with varying polarities such as ethanol, methanol, ethyl acetate, and their mixtures with water or hexane should be explored. Carboxylic acids are known to be excellent co-formers for co-crystals.[2]
-
Crystallization Technique: Slow evaporation and vapor diffusion are the most common and effective techniques for growing single crystals of small organic molecules. For vapor diffusion, a saturated solution of the compound in a less volatile solvent is allowed to equilibrate with a more volatile anti-solvent.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[3][4]
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal.[5][6]
-
As the crystal is rotated, the diffracted X-rays are detected, and their intensities and positions are recorded.[7]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
For small molecules, the phase problem is typically solved using direct methods.[7]
-
An initial electron density map is generated, from which the positions of the atoms are determined.
-
The atomic positions and other parameters are refined using least-squares methods to obtain the best fit with the experimental data.
-
Comparative Crystallographic Data
To provide a meaningful comparison, we will examine the crystallographic data of the closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid , and another relevant nitroindazole derivative, 3-chloro-1-methyl-5-nitro-1H-indazole . This juxtaposition will allow us to infer the likely structural impact of the nitro group at the 5-position on the crystal packing and molecular geometry of the title compound.
| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid[8][9] | 3-chloro-1-methyl-5-nitro-1H-indazole[10] |
| Formula | C₉H₈N₂O₂ | C₈H₆ClN₃O₂ |
| Molecular Weight | 176.17 g/mol | 211.61 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 7.5470 (15) | 3.8273 (2) |
| b (Å) | 14.873 (3) | 14.678 (6) |
| c (Å) | 14.924 (3) | 15.549 (6) |
| β (°) ** | 93.10 (3) | 96.130 (9) |
| Volume (ų) ** | 1672.7 (6) | 868.5 (6) |
| Z | 8 | 4 |
| Calculated Density (Mg/m³) | 1.399 | 1.618 |
| Hydrogen Bonding | O—H···O | None (classical) |
Structural Analysis and Comparison
The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals that the asymmetric unit contains two molecules.[8][9] These molecules form inversion dimers through pairs of O—H···O hydrogen bonds, a common motif for carboxylic acids. This hydrogen bonding network is a dominant force in the crystal packing.
In contrast, 3-chloro-1-methyl-5-nitro-1H-indazole lacks the carboxylic acid group and therefore does not exhibit classical hydrogen bonding.[10] Its crystal packing is governed by other intermolecular forces. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the molecule.
Figure 2: Predicted structural influences of the nitro group.
For This compound , we can anticipate a crystal structure that retains the carboxylic acid dimer motif observed in its non-nitrated counterpart. However, the introduction of the nitro group at the 5-position is expected to introduce several key differences:
-
Molecular Planarity: The indazole ring system is expected to remain largely planar.
-
Intermolecular Interactions: The electron-withdrawing nature of the nitro group will create a more electron-deficient aromatic system. This could lead to enhanced π-π stacking interactions between adjacent indazole rings, influencing the overall crystal packing.
-
Hydrogen Bonding: While the primary O—H···O hydrogen bonding of the carboxylic acid dimer will likely persist, the nitro group may participate in weaker C—H···O interactions with neighboring molecules, further stabilizing the crystal lattice.
-
Unit Cell Parameters: The addition of the nitro group will increase the molecular weight and likely alter the unit cell dimensions and density compared to the non-nitrated analog.
Conclusion
The crystallographic analysis of this compound, when compared with its structural analogs, provides invaluable insights into the subtle interplay of intermolecular forces that dictate its solid-state architecture. The anticipated retention of the carboxylic acid dimer motif, coupled with the electronic influence of the nitro group promoting other interactions like π-π stacking, paints a comprehensive picture of its structural landscape. This detailed structural understanding is a cornerstone for rational drug design, enabling researchers to correlate specific structural features with observed biological activity and to design next-generation therapeutics with improved efficacy and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. wjpps.com [wjpps.com]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will compare ionization techniques, delve into predictable fragmentation patterns, and contrast mass spectrometry with alternative analytical methodologies, supported by experimental protocols and data.
Introduction and Molecular Profile
This compound is a key heterocyclic compound, often utilized as a synthetic intermediate in the development of pharmacologically active agents. Its structure, featuring an indazole core, a nitro group, and a carboxylic acid moiety, presents distinct analytical characteristics. Accurate characterization and quantification are critical for quality control, reaction monitoring, and metabolic studies.
Molecular Profile:
-
Molecular Formula: C₉H₇N₃O₄[1]
-
Monoisotopic Mass: 221.04366 Da[1]
-
Structure: The molecule's acidic proton on the carboxylic group and the electron-withdrawing nitro group are key determinants of its behavior in mass spectrometry.
Core Methodology: Mass Spectrometry-Based Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier technique for analyzing this compound due to its exceptional sensitivity and specificity, allowing for detection and quantification even in complex matrices.[2] The choice of ionization source is the most critical parameter influencing the analytical outcome.
Comparison of Ionization Techniques
Electrospray Ionization (ESI): The Preferred Method
ESI is a soft ionization technique ideal for polar molecules containing acidic or basic functional groups. Given the presence of the carboxylic acid, this compound is readily ionized in negative ion mode via deprotonation to form the [M-H]⁻ ion (m/z 220.036).[1][3]
-
Expertise & Rationale: Negative mode is chosen because the carboxylic acid proton is easily abstracted, leading to a stable carboxylate anion. This process is highly efficient and results in a strong signal for the molecular ion, making it the foundation for both qualitative and quantitative experiments. Positive mode ESI could potentially form an [M+H]⁺ ion (m/z 222.051), but the efficiency is generally lower for acidic molecules.
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
APCI is suited for a broader range of compounds, including less polar molecules that are not easily ionized by ESI. For nitroaromatic compounds, APCI operating in negative mode can induce ionization through two competitive mechanisms: deprotonation and electron capture.[4][5][6]
-
Expertise & Rationale: While the carboxylic acid favors deprotonation, the nitroaromatic system is susceptible to electron capture, where the molecule captures a thermal electron generated from the corona discharge.[5] This can lead to either a non-dissociative molecular radical anion [M]⁻ or a dissociative capture, resulting in fragments like [M-NO]⁻.[5][6] This dual mechanism makes APCI a powerful tool but may complicate spectral interpretation compared to the straightforward deprotonation seen in ESI.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To confirm the molecule's identity and achieve higher selectivity, tandem mass spectrometry (MS/MS) is employed to fragment the isolated [M-H]⁻ precursor ion. The resulting product ions are characteristic of the molecule's structure.
Predicted Fragmentation Pathway:
The fragmentation of the [M-H]⁻ ion of this compound is dictated by its functional groups. The most probable fragmentation events are:
-
Loss of Carbon Dioxide (CO₂): A classic fragmentation for deprotonated carboxylic acids, resulting in a loss of 44 Da.[3][7]
-
Loss of the Nitro Group (NO₂): A characteristic loss for nitroaromatic compounds, corresponding to a 46 Da reduction.[3][8]
-
Loss of Nitric Oxide (NO): Another common pathway for nitroaromatics, leading to a loss of 30 Da and the formation of a distonic radical anion.[3]
The following Graphviz diagram illustrates this predicted fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a self-validating system designed for robust quantification.
1. Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to prepare calibration standards and quality control samples.
-
For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[9]
2. Liquid Chromatography (LC) Conditions:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is standard for small molecule analysis.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common additive that aids in protonation for positive mode, but in negative mode, it helps to control pH and improve peak shape without significantly suppressing ionization.
-
Gradient Elution:
Time (min) %A %B Flow Rate (mL/min) 0.0 95 5 0.4 1.0 95 5 0.4 5.0 5 95 0.4 6.0 5 95 0.4 6.1 95 5 0.4 | 8.0 | 95 | 5 | 0.4 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Key Parameters:
- Capillary Voltage: -3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/Hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
- Precursor Ion: 220.04 m/z
- Product Ions (Example Transitions):
-
220.04 > 176.05 (Loss of CO₂) - Quantifier
-
220.04 > 174.04 (Loss of NO₂) - Qualifier
-
Rationale: Using a quantifier transition for measurement and a qualifier transition to confirm identity (based on a consistent ion ratio) provides high confidence in the results, adhering to regulatory standards for bioanalysis.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is superior for sensitivity and specificity, a comprehensive analytical strategy often involves complementary techniques.
| Technique | Principle | Specificity | Sensitivity | Structural Information | Key Application for this Compound |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | Very High | Very High (pg-fg) | High (Molecular Weight & Substructure) | Bioanalysis, impurity profiling, metabolite identification. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Moderate | Moderate (ng-µg) | Low (Retention time only) | Routine purity checks, quality control, and quantification at higher concentrations. |
| NMR | Nuclear spin transitions in a magnetic field. | Absolute | Low (mg) | Absolute (Complete 3D structure) | Definitive structural confirmation of the synthesized compound. |
| FTIR | Infrared light absorption by molecular vibrations. | Low | Low (µg-mg) | Moderate (Functional Groups) | Quick verification of functional groups (C=O, N-O, O-H) post-synthesis. |
Integrated Analytical Workflow
The most robust characterization of this compound is achieved by integrating these techniques in a logical workflow. The choice of technique is dictated by the analytical question at hand.
Caption: A comprehensive analytical workflow.
Conclusion
The analysis of this compound is best served by a multi-faceted approach. LC-MS/MS, particularly using negative mode ESI, stands out as the gold standard for sensitive and specific quantification and identification, especially in complex biological matrices. The predictable fragmentation patterns involving losses of CO₂ and NO₂ provide a robust basis for developing selective MRM methods. However, for absolute structural elucidation and routine quality control, NMR and HPLC-UV, respectively, remain indispensable tools. By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical strategy that ensures data integrity and accelerates drug development timelines.
References
- 1. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-electron capture APCI-MS for the determination of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. edepot.wur.nl [edepot.wur.nl]
A Comparative Study of 5-Nitro vs. 6-Nitro Indazole Derivatives' Bioactivity: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indazole scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The introduction of a nitro group to this heterocyclic system profoundly influences its physicochemical properties and, consequently, its therapeutic potential. The specific placement of this potent electron-withdrawing group is a critical determinant of the molecule's bioactivity. This guide provides an in-depth comparative analysis of 5-nitro- and 6-nitroindazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective biological activities, supported by experimental data and mechanistic insights.
The Critical Influence of Nitro Group Positioning: A Physicochemical and Electronic Perspective
The differential bioactivity of 5- and 6-nitroindazole derivatives can be largely attributed to the distinct electronic effects the nitro group exerts from each position. These electronic disparities influence the molecule's reactivity, binding affinity to biological targets, and metabolic activation.
In 5-nitroindazoles, the nitro group is positioned para to the N1 nitrogen and meta to the N2 nitrogen of the pyrazole ring. This placement allows for strong resonance and inductive electron withdrawal, significantly impacting the electron density of the entire heterocyclic system. This enhanced electron deficiency can render the molecule more susceptible to nucleophilic attack and can influence its ability to participate in crucial hydrogen bonding and π-π stacking interactions with biological macromolecules.
Conversely, in 6-nitroindazoles, the nitro group is meta to the N1 nitrogen and para to the N2 nitrogen. While still exerting a strong electron-withdrawing effect, its influence on the overall electron distribution of the indazole ring differs from that of the 5-nitro isomer. These subtle yet significant electronic differences are foundational to understanding the divergent biological profiles of these two classes of compounds. Based on these electronic arguments, it is predicted that 5-nitro-1H-indazole-3-carbaldehyde will be more reactive towards nucleophiles than its 6-nitro counterpart[1].
Comparative Bioactivity: A Multifaceted Analysis
The positional isomerism of the nitro group on the indazole ring gives rise to a diverse array of biological activities, with each class of derivatives showing promise in different therapeutic areas.
Antiproliferative Activity
Both 5- and 6-nitroindazole derivatives have been investigated for their potential as anticancer agents.
6-Nitroindazole Derivatives: Several studies have highlighted the antiproliferative effects of 6-nitroindazole derivatives. For instance, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM[2]. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds[2].
5-Nitroindazole Derivatives: Derivatives of 5-nitroindazole have also shown promising anticancer activity. A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their anticancer potential[3][4][5][6]. Certain compounds in this series exhibited substantial anticancer activity, with IC50 values comparable to established drugs like Pazopanib and Doxorubicin against A549 (lung) and MCF7 (breast) cancer cell lines[7].
Comparative Antiproliferative Data:
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitroindazole | 11a, 11b, 12a, 12b | NCI-H460 (Lung) | 5 - 15 | [2] |
| 5-Nitroindazole | 5'j (3-OCH3 subst.) | A549 (Lung) | 1.15 ± 0.08 | [7] |
| 5-Nitroindazole | 5'j (3-OCH3 subst.) | MCF7 (Breast) | 1.32 ± 0.09 | [7] |
| 5-Nitroindazole | 5'k (4-OCH3 subst.) | A549 (Lung) | 1.28 ± 0.09 | [7] |
| 5-Nitroindazole | 5'k (4-OCH3 subst.) | MCF7 (Breast) | 1.45 ± 0.11 | [7] |
| Reference Drug | Pazopanib | A549 (Lung) | 1.50 ± 0.11 | [7] |
| Reference Drug | Doxorubicin | MCF7 (Breast) | 1.60 ± 0.12 | [7] |
Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Antimicrobial and Antifungal Activity
The antimicrobial potential of nitroindazole derivatives has also been explored, with both isomers showing activity against various pathogens.
6-Nitroindazole Derivatives: A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms.
5-Nitroindazole Derivatives: Certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have exhibited noteworthy antifungal potential[4][5][6].
Antiprotozoal Activity
Nitro-heterocyclic compounds are a cornerstone in the treatment of parasitic infections, and nitroindazoles are no exception. The nitro group is often crucial for their mechanism of action, which typically involves bioreduction to generate cytotoxic reactive nitrogen species[7].
6-Nitroindazole Derivatives: Research into 3-chloro-6-nitro-1H-indazole derivatives has revealed their potential against various Leishmania species[8]. The specific activity of these derivatives highlights the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic effects.
5-Nitroindazole Derivatives: A broad spectrum of 5-nitroindazole derivatives has been synthesized and studied for their trichomonacidal, antichagasic, and antineoplastic properties. Several derivatives have shown remarkable activity against Trichomonas vaginalis and Trypanosoma cruzi[9]. Furthermore, some 5-nitroindazole derivatives have demonstrated effectiveness against both trophozoites and cysts of Acanthamoeba castellanii, with some compounds showing higher efficacy than the reference drug chlorhexidine[10].
Comparative Antiprotozoal Data:
| Derivative Class | Compound | Target Organism | IC50 (µM) | Reference |
| 6-Nitroindazole | Compound 4 | Leishmania infantum | 5.53 | [8] |
| 6-Nitroindazole | Compound 5 | Leishmania infantum | 4 | [8] |
| 5-Nitroindazole | Derivative 8 | A. castellanii (trophozoites) | < 5 | [10] |
| 5-Nitroindazole | Derivative 9 | A. castellanii (trophozoites) | < 5 | [10] |
| 5-Nitroindazole | Derivative 10 | A. castellanii (trophozoites) | < 5 | [10] |
| 5-Nitroindazole | 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | 0.46 ± 0.01 | [11][12] |
| Reference Drug | Amphotericin B | Leishmania amazonensis (amastigotes) | Comparable to active 5-nitroindazole derivatives | [11][12] |
Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Structure-Activity Relationships (SAR): Decoding the Influence of the Nitro Position
The collective data from various studies allows for the deduction of key structure-activity relationships:
-
Antiproliferative Activity: For the 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole series, the presence of the nitro group is crucial for activity against lung carcinoma cells[2]. In the case of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides, substitutions on the phenylamino ring significantly modulate anticancer potency[7].
-
Antiprotozoal Activity: In 6-nitroindazoles, the introduction of a chloro group at the 3-position is important for antileishmanial activity. For 5-nitroindazoles, the nature of the substituent at the 1- and 3-positions significantly influences their activity against various protozoa[9][11][12]. The bioreduction of the 5-nitro group is a key step in their mechanism of action against parasites[7].
Mechanism of Action: The Role of the Nitro Group in Bioactivation
The bioactivity of many nitro-heterocyclic compounds, including nitroindazoles, is contingent upon the enzymatic reduction of the nitro group within the target cell or microorganism. This is particularly well-established for their antiprotozoal activity.
Caption: Bioactivation of nitroindazole derivatives in protozoa.
This bioactivation process is often specific to the target organism, as they may possess nitroreductases that are absent in the host, providing a degree of selectivity. The resulting reactive nitrogen species can cause widespread cellular damage, leading to cell death.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the bioactivity of nitroindazole derivatives, detailed experimental protocols are essential.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nitroindazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the nitroindazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antiprotozoal Activity: In Vitro Antileishmanial Assay
This assay determines the activity of compounds against both the promastigote (insect) and amastigote (mammalian) stages of Leishmania.
Protocol (Amastigote Assay):
-
Macrophage Seeding: Seed macrophages (e.g., peritoneal macrophages or a cell line like J774) in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Remove extracellular promastigotes and treat the infected macrophages with various concentrations of the nitroindazole derivatives.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix and stain the cells (e.g., with Giemsa) and determine the number of amastigotes per macrophage or use a colorimetric/fluorometric method to assess parasite viability.
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of 5-nitro- and 6-nitroindazole derivatives reveals distinct and promising bioactivity profiles for each class of compounds. While 6-nitroindazoles have shown notable antiproliferative activity, 5-nitroindazoles have demonstrated a broader spectrum of antiprotozoal efficacy. The position of the nitro group is a critical determinant of their biological activity, influencing their electronic properties and interaction with biological targets.
Future research should focus on direct, head-to-head comparative studies of 5- and 6-nitroindazole derivatives with identical substitutions to provide a more definitive understanding of the influence of the nitro group's position. Further elucidation of their mechanisms of action, particularly in cancer cells, and optimization of their pharmacokinetic properties will be crucial for the development of these promising scaffolds into novel therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 10. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antileishmanial activity of 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid
For researchers, scientists, and professionals in the field of drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison for validating the structure of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore the key analytical techniques and provide the necessary experimental data to differentiate it from its potential isomers, thereby ensuring the integrity of your research.
Introduction: The Importance of Regioisomeric Purity
The synthesis of this compound, typically achieved through the methylation of 5-nitro-1H-indazole-3-carboxylic acid, presents a common challenge in heterocyclic chemistry: the potential for the formation of N-alkylated isomers. The methylation can occur at either the N1 or N2 position of the indazole ring, leading to two possible products with distinct physicochemical and biological properties. Therefore, a robust analytical strategy is paramount to confirm the desired N1 methylation and rule out the presence of the N2 isomer.
This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a comprehensive and self-validating system for structural elucidation.
Distinguishing Isomers: A Comparative Spectroscopic Analysis
The primary isomeric challenge in the synthesis of this compound is the formation of 2-Methyl-5-nitro-1H-indazole-3-carboxylic acid. The electronic environment of the protons and carbons in these two isomers is sufficiently different to be readily distinguished by NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation in this case. The position of the methyl group significantly influences the chemical shifts of the protons on the indazole ring.
Expected ¹H NMR Spectral Data:
| Compound | H-4 | H-6 | H-7 | N-CH₃ |
| This compound | Doublet | Doublet of doublets | Doublet | Singlet |
| 2-Methyl-5-nitro-1H-indazole-3-carboxylic acid | Doublet | Doublet of doublets | Doublet | Singlet |
Note: Specific chemical shift values can vary depending on the solvent and concentration. The key is the relative positions and coupling patterns of the aromatic protons.
In the ¹H NMR spectrum of the desired 1-methyl isomer, the N-CH₃ signal is expected to appear at a characteristic chemical shift. The protons on the aromatic ring (H-4, H-6, and H-7) will exhibit distinct coupling patterns and chemical shifts due to the influence of the nitro group and the carboxylic acid. In contrast, the N-CH₃ signal in the 2-methyl isomer will likely appear at a different chemical shift, and the aromatic protons will have a different electronic environment, leading to a different spectral fingerprint.
Expected ¹³C NMR Spectral Data:
The position of the methyl group also impacts the chemical shifts of the carbon atoms in the indazole ring. The chemical shift of the N-CH₃ carbon and the carbons of the pyrazole ring (C3 and C7a) are particularly diagnostic.
| Compound | N-CH₃ | C3 | C4 | C5 | C6 | C7 | C7a | COOH |
| This compound | ~36 ppm | ~140 ppm | ~122 ppm | ~143 ppm | ~120 ppm | ~112 ppm | ~141 ppm | ~165 ppm |
| 2-Methyl-5-nitro-1H-indazole-3-carboxylic acid | ~45 ppm | ~148 ppm | ~121 ppm | ~143 ppm | ~118 ppm | ~117 ppm | ~149 ppm | ~163 ppm |
Note: These are predicted values based on known substituent effects and data from related compounds. Experimental values may vary.
A key differentiator is the chemical shift of the N-CH₃ carbon, which is expected to be further downfield in the 2-methyl isomer compared to the 1-methyl isomer.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data:
For this compound (Molecular Weight: 221.17 g/mol ), the high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z 222.0509.[1]
The fragmentation pattern in electron ionization (EI) mass spectrometry can also be informative. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[2][3] For carboxylic acids, a characteristic fragmentation is the loss of CO₂ (44 Da) and H₂O (18 Da). The fragmentation pattern of the two isomers may show subtle differences that can aid in their differentiation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H stretch | 3300-2500 | Very broad |
| Aromatic C-H stretch | 3100-3000 | Weak to medium |
| Carboxylic Acid C=O stretch | 1710-1680 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium to weak |
| Nitro N-O asymmetric stretch | 1550-1475 | Strong |
| Nitro N-O symmetric stretch | 1360-1290 | Strong |
The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the carboxylic acid O-H stretching vibration, often exhibiting hydrogen bonding. The strong absorptions corresponding to the C=O stretch of the carboxylic acid and the asymmetric and symmetric stretches of the nitro group are also key diagnostic peaks.[4]
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.
NMR Data Acquisition Workflow
Caption: A standardized workflow for acquiring high-quality NMR data.
Mass Spectrometry (GC-MS or LC-MS) Protocol
Caption: A general workflow for obtaining mass spectrometry data.
FTIR Spectroscopy Protocol
Caption: A straightforward workflow for FTIR analysis using an ATR accessory.
Conclusion: A Self-Validating Approach to Structural Integrity
By employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, researchers can confidently validate the structure of this compound. The key to this validation lies in the comparative analysis of the spectroscopic data with that of its potential isomers, particularly the 2-methyl derivative. This multi-faceted approach creates a self-validating system, ensuring the structural integrity of the molecule and the reliability of subsequent research findings.
References
- 1. PubChemLite - this compound (C9H7N3O4) [pubchemlite.lcsb.uni.lu]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to Indazole-Based Kinase Inhibitors: Benchmarking Against Established PLK1 Inhibitors
Executive Summary
The indazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved and investigational kinase inhibitors. This guide addresses the topic of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid and its standing within the competitive landscape of kinase inhibitors. As of the current date, publicly available data directly characterizing the kinase inhibitory activity of this specific molecule is scarce. Therefore, this guide will provide a comparative framework by evaluating the potential of the indazole scaffold, using the well-studied and clinically relevant Polo-like Kinase 1 (PLK1) inhibitors, Volasertib (BI 6727) and BI 2536 , as primary benchmarks.
We will delve into the mechanistic intricacies of PLK1 inhibition, present robust quantitative data comparing the efficacy of these established inhibitors, and provide detailed, field-proven experimental protocols for researchers aiming to characterize novel compounds such as this compound.
Introduction: The Indazole Scaffold and Polo-like Kinase 1 (PLK1)
The indazole ring system is a versatile heterocyclic motif that has been successfully employed in the design of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pockets of various kinases, making it a valuable starting point for drug discovery campaigns.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression.[1] It is intricately involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis.[1][2] This dependency of cancer cells on PLK1 for proliferation makes it an attractive and validated target for anticancer therapeutics.[2]
The PLK1 Signaling Pathway: A Central Hub in Mitosis
The activity of PLK1 is tightly regulated throughout the cell cycle, peaking during the G2/M phase. Its activation and downstream signaling are critical for the orderly execution of mitosis. Inhibition of PLK1 disrupts this cascade, leading to mitotic arrest and, ultimately, apoptotic cell death in cancer cells.
Caption: The PLK1 signaling pathway, a key regulator of mitotic entry and progression.
Comparative Analysis: this compound vs. Established PLK1 Inhibitors
Given the absence of direct biological data for this compound, we will benchmark its potential against two well-characterized, potent, and ATP-competitive PLK1 inhibitors: Volasertib and BI 2536. Both are dihydropteridinone derivatives that have undergone clinical investigation.
Mechanism of Action
-
Volasertib (BI 6727): This is a highly potent and selective inhibitor of the Polo-like kinase (PLK) family.[3] It acts as an ATP-competitive inhibitor, primarily targeting PLK1.[3] By binding to the ATP-binding pocket of PLK1, Volasertib blocks its kinase activity, leading to a G2/M cell cycle arrest and subsequent apoptosis.[4] It exhibits selectivity for PLK1 over the closely related kinases PLK2 and PLK3.[3]
-
BI 2536: Similar to Volasertib, BI 2536 is a potent ATP-competitive inhibitor of PLK1.[2][5] Its inhibition of PLK1 disrupts mitotic processes, causing cells to arrest in prometaphase with aberrant mitotic spindles, a phenotype often termed "polo arrest," which is followed by apoptosis.[2] BI 2536 also shows inhibitory activity against PLK2 and PLK3.[5]
-
This compound: The indazole scaffold is known to act as a hinge-binding motif in many kinase inhibitors. It is plausible that this compound, if active, would also function as an ATP-competitive inhibitor. The methyl group at the N1 position and the carboxylic acid at the C3 position would likely influence its binding orientation and interactions within the ATP pocket. The nitro group at the C5 position, being a strong electron-withdrawing group, would significantly alter the electronic properties of the indazole ring, potentially affecting binding affinity and selectivity.
Quantitative Performance Metrics
The following tables summarize the inhibitory potency of Volasertib and BI 2536 against PLK family kinases and their anti-proliferative activity in various cancer cell lines.
Table 1: Biochemical Inhibitory Potency (IC₅₀)
| Compound | PLK1 (nM) | PLK2 (nM) | PLK3 (nM) |
| Volasertib | 0.87[3] | 5[3] | 56[3] |
| BI 2536 | 0.83[5] | 3.5[5] | 9.0[5] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay.
Table 2: Cellular Anti-proliferative Activity (IC₅₀ / EC₅₀ / GI₅₀)
| Cell Line | Cancer Type | Volasertib (nM) | BI 2536 (nM) |
| HeLa | Cervical Cancer | 20[4] | - |
| Caski | Cervical Cancer | 2,020[4] | - |
| BEL7402 | Hepatocellular Carcinoma | 6[6] | - |
| HepG2 | Hepatocellular Carcinoma | 2,854[6] | - |
| A549 | Non-Small-Cell Lung Cancer | 18.05 (Normoxia)[7] | - |
| MOLM14 | Acute Myeloid Leukemia | 4.6[8] | - |
| HL-60 | Acute Myeloid Leukemia | 5.8[8] | - |
| Various Neuroblastoma Lines | Neuroblastoma | - | < 100[9] |
| Various Cancer Lines | Multiple | 11 - 37[3] | 2 - 25[5] |
Note: IC₅₀/EC₅₀/GI₅₀ values represent the concentration of the inhibitor required to cause a 50% reduction in cell viability, proliferation, or growth in cellular assays.
Experimental Protocols for Kinase Inhibitor Characterization
To ascertain the potential of a novel compound like this compound as a kinase inhibitor, a series of well-defined experiments are required. The following protocols are described from the perspective of a senior application scientist, emphasizing causality and self-validation.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of a target kinase (e.g., PLK1). The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the compound to the kinase.
Caption: Workflow for a TR-FRET based kinase binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations.
-
Reagent Preparation:
-
Assay Assembly: In a low-volume 384-well plate, add the following in order:
-
4 µL of the 4x test compound dilution.
-
8 µL of the 2x Kinase/Antibody mixture.
-
4 µL of the 4x Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. During this time, the test compound will compete with the tracer for binding to the kinase.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the test compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration to calculate the GI₅₀/IC₅₀ value.
Western Blot for Apoptosis Markers
Objective: To determine if the compound-induced cell death is due to apoptosis by detecting the cleavage of key apoptotic proteins.
Caption: Standard workflow for Western Blot analysis of apoptosis markers.
Step-by-Step Methodology:
-
Sample Preparation: Treat cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours. Harvest the cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.[1]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP is indicative of apoptosis.
Conclusion and Future Outlook
While this compound remains an uncharacterized entity in the realm of kinase inhibition, its core indazole scaffold is a well-established pharmacophore with proven success. The comparative analysis with potent PLK1 inhibitors like Volasertib and BI 2536 provides a clear benchmark for the level of potency and cellular activity required for a viable clinical candidate targeting this pathway. The nitro substitution on the indazole ring of the topic compound is a significant modification that could confer novel selectivity or potency, but this can only be determined through rigorous experimental validation using the protocols outlined in this guide. Future research should focus on the synthesis and systematic evaluation of this and related indazole derivatives to fully elucidate their therapeutic potential.
References
- 1. Apoptosis detection and western blot [bio-protocol.org]
- 2. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of methodologies for the characterization of impurities associated with 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] We will explore potential impurities arising from a common synthetic pathway and contrast it with an alternative route, offering a comprehensive analytical strategy for their identification and quantification.
Introduction: The Importance of Impurity Profiling
This compound is a crucial building block in medicinal chemistry.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough characterization of all potential process-related impurities and degradation products is a critical regulatory requirement. This guide will delve into the practical aspects of identifying these impurities, providing field-proven insights into experimental design and data interpretation.
Synthetic Route Analysis and Potential Impurities
A common and direct method for the synthesis of this compound involves the methylation of 5-nitro-1H-indazole-3-carboxylic acid.[1] This process, while efficient, can lead to the formation of several impurities.
Route 1: Direct Methylation of 5-Nitro-1H-indazole-3-carboxylic acid
This pathway typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Caption: Synthetic pathway for this compound and potential process-related impurities.
Potential Impurities from Route 1:
-
Impurity A: 2-Methyl-5-nitro-1H-indazole-3-carboxylic acid: The methylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of a positional isomer.[1] This is often the most significant process-related impurity.
-
Impurity B: 5-Nitro-1H-indazole-3-carboxylic acid: Incomplete reaction can result in the presence of the unreacted starting material.
-
Impurity C: Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate: If methanol is used as a solvent or is present as an impurity in the reagents, esterification of the carboxylic acid can occur, especially under acidic conditions that might arise during workup.[1]
Route 2: Alternative Synthesis via Nitration of 1-Methyl-1H-indazole-3-carboxylic acid
An alternative approach involves the nitration of the methylated indazole ring. This route may offer a different impurity profile.
Caption: Alternative synthetic route and potential process-related impurities.
Potential Impurities from Route 2:
-
Impurity D & E: Other Positional Isomers of Nitration: The nitration of the indazole ring can potentially yield other positional isomers, such as the 4-nitro and 6-nitro derivatives, depending on the reaction conditions.
-
Impurity F: 1-Methyl-1H-indazole-3-carboxylic acid: The unreacted starting material may be present if the nitration is incomplete.
Comparative Analysis of Impurity Profiles
| Impurity Type | Route 1 (Direct Methylation) | Route 2 (Nitration) | Rationale |
| Positional Isomers | High potential for N2-methyl isomer (Impurity A) | High potential for other nitro-isomers (Impurities D, E) | The directing effects of the substituents on the indazole ring influence the position of electrophilic attack. |
| Starting Material | Potential for residual 5-nitro-1H-indazole-3-carboxylic acid (Impurity B) | Potential for residual 1-methyl-1H-indazole-3-carboxylic acid (Impurity F) | Dependent on the efficiency of the respective reactions. |
| Side-Reaction Products | Potential for ester formation (Impurity C) | Lower potential for ester formation, but other nitrated byproducts are possible. | The reaction conditions dictate the types of side reactions that are favored. |
Comprehensive Analytical Workflow for Impurity Characterization
A multi-faceted analytical approach is essential for the robust characterization of impurities.
Caption: A comprehensive analytical workflow for impurity characterization.
Experimental Protocols
1. Forced Degradation Studies
To understand the intrinsic stability of the API and identify potential degradation products, forced degradation studies should be conducted according to ICH guidelines.[3][4]
-
Acid Hydrolysis: Reflux the API in 0.1N HCl at 60°C for 30 minutes.
-
Alkaline Hydrolysis: Reflux the API in 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
2. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
A stability-indicating HPLC method is crucial for separating the API from its impurities.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for determining the molecular weights of impurities, aiding in their identification.
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), both positive and negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Range | m/z 100-1000 |
| Expected [M+H]⁺ for API | m/z 222.05 |
| Expected [M-H]⁻ for API | m/z 220.03 |
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is indispensable for the definitive structural elucidation of impurities, especially for distinguishing between positional isomers.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons and the N-methyl group will be distinct for the N1 and N2 isomers. For the API (1-methyl isomer), the methyl protons are expected to appear as a singlet. The aromatic protons will exhibit a specific splitting pattern corresponding to the 5-nitro substitution.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will differ between the isomers, providing further structural confirmation.
Conclusion
A thorough understanding of the synthetic process is the foundation for effective impurity characterization of this compound. By comparing potential impurities from different synthetic routes and employing a comprehensive analytical workflow that includes forced degradation studies, HPLC, LC-MS, and NMR, researchers can ensure the quality, safety, and efficacy of this vital pharmaceutical intermediate. This guide provides a robust framework for developing and validating analytical methods for impurity profiling, a critical step in the drug development process.
References
A Comparative Benchmarking Guide to the Synthesis of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Introduction
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is recognized as a "privileged" structure, frequently appearing in compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2] The specific substitution pattern of a methyl group at the N-1 position, a nitro group at the 5-position, and a carboxylic acid at the 3-position provides a unique molecular framework for the development of novel therapeutic agents. The efficiency and regioselectivity of its synthesis are therefore of critical importance to researchers in drug discovery and development.
This guide provides a comparative analysis of plausible synthetic routes to this compound, offering a deep dive into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid in methodological selection.
Synthetic Strategy Overview: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.
-
Route A: Nitration First, then Methylation. This convergent approach begins with the synthesis of 5-nitro-1H-indazole-3-carboxylic acid, followed by N-methylation.
-
Route B: Methylation First, then Nitration. This strategy involves the initial synthesis of 1-methyl-1H-indazole-3-carboxylic acid, followed by electrophilic nitration.
A third, more direct approach involving a one-pot synthesis is also considered, though less documented for this specific molecule.
Comparative Analysis of Synthetic Routes
The choice of synthetic route will largely depend on the desired scale, available starting materials, and the importance of isomeric purity.
| Metric | Route A: Nitration First | Route B: Methylation First | Notes |
| Plausible Overall Yield | Moderate | Moderate to Low | Yields are highly dependent on the successful control of regioselectivity in the key steps. |
| Number of Steps | 2-3 | 2-3 | Both routes can be accomplished in a similar number of synthetic transformations. |
| Key Challenge | Regioselectivity of N-methylation | Regioselectivity of nitration | Route A may yield a mixture of N-1 and N-2 methylated products. Route B can produce a mixture of 5-nitro and 7-nitro isomers. |
| Starting Material Cost | Generally lower | Moderate | 2-amino-5-nitrotoluene (for Route A precursor) is readily available. |
| Scalability | Moderate | Moderate | Both routes present challenges for large-scale synthesis due to purification of isomers. |
Route A: Nitration First, then Methylation
This is often the more intuitive approach, building the core nitro-indazole scaffold before introducing the methyl group.
Workflow Diagram
Caption: Synthetic pathway for Route A.
Mechanistic Considerations & Rationale
-
Synthesis of 5-Nitroindazole: The synthesis typically starts from 2-amino-5-nitrotoluene. Diazotization with sodium nitrite in acetic acid leads to an intramolecular cyclization to form 5-nitroindazole.[3][4] This is a classic and reliable method for the formation of the indazole ring system.
-
Oxidation to 5-Nitro-1H-indazole-3-carboxylic acid: The methyl group at the 3-position of the indazole ring can be oxidized to a carboxylic acid. This transformation often requires strong oxidizing agents like potassium permanganate.
-
N-Methylation of 5-Nitro-1H-indazole-3-carboxylic acid: This is the most critical and challenging step in this route. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be alkylated. The presence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid at the 3-position influences the electron density and steric accessibility of the two nitrogens. While the carboxylate group at C-3 tends to direct alkylation to the N-1 position, the outcome is highly dependent on the reaction conditions (base, solvent, methylating agent).[5] Using a base like sodium hydride or cesium carbonate will deprotonate both the carboxylic acid and the indazole N-H, forming a dianion, which can lead to a mixture of O- and N-methylated products.[5] A patent for the synthesis of the non-nitrated analog, 1-methylindazole-3-carboxylic acid, suggests the use of an alkaline earth metal oxide or alkoxide to favor the formation of the dianion that leads to N-1 methylation.[6]
Experimental Protocol: Route A
Step 1: Synthesis of 5-Nitroindazole [3][4]
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a flask equipped with a mechanical stirrer.
-
Add a solution of sodium nitrite in water all at once. Maintain the temperature below 25°C.
-
Stir for 15 minutes to complete the diazotization.
-
Allow the reaction to proceed for several hours. Any precipitate formed is filtered and discarded.
-
The product is isolated by filtration, washed with cold water, and dried. Recrystallization from methanol can be performed for purification.
Step 2: Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid
-
Suspend 5-nitroindazole in an aqueous solution of potassium permanganate.
-
Heat the mixture under reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
To a suspension of 5-nitro-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate or cesium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and acidify to precipitate the product.
-
The crude product will likely be a mixture of N-1 and N-2 isomers, requiring careful purification by column chromatography or fractional crystallization.
Route B: Methylation First, then Nitration
This approach reverses the order of functionalization, which can be advantageous if the methylation step is more regioselective on the unsubstituted indazole.
Workflow Diagram
Caption: Synthetic pathway for Route B.
Mechanistic Considerations & Rationale
-
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid: The methylation of 1H-indazole-3-carboxylic acid is expected to be more selective for the N-1 position due to the directing effect of the C-3 carboxylate group. A patented process describes the methylation using an alkaline earth metal oxide or alkoxide in the presence of a methylating agent like dimethyl sulfate.[6]
-
Nitration of 1-Methyl-1H-indazole-3-carboxylic acid: This is an electrophilic aromatic substitution reaction. The indazole ring system is activated towards electrophilic attack on the benzene ring. The existing substituents (the heterocyclic ring and the deactivating carboxylic acid) will direct the incoming nitro group. Electrophilic attack on the 1H-indazole ring generally occurs at the 3-, 5-, or 7-positions.[5] With the 3-position blocked, nitration is expected to occur primarily at the 5- and 7-positions. Achieving high regioselectivity for the 5-position requires careful control of the nitrating agent and reaction conditions (temperature, acid concentration). A mixture of isomers is a likely outcome, necessitating purification.
Experimental Protocol: Route B
Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid [6]
-
Suspend 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., a C1-C4 alkanol).
-
Add an alkaline earth metal oxide or alkoxide (e.g., calcium oxide).
-
Add a methylating agent (e.g., dimethyl sulfate) and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, dilute with water and acidify to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
Step 2: Synthesis of this compound
-
Dissolve 1-methyl-1H-indazole-3-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.
-
Stir the reaction at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
The crude product will likely be a mixture of 5-nitro and 7-nitro isomers and will require purification by column chromatography or recrystallization.
Safety, Cost, and Environmental Considerations
| Reagent/Solvent | Hazard Class | Safety Precautions | Cost | Environmental Impact |
| Nitric Acid/Sulfuric Acid | Corrosive, Oxidizer | Use in a fume hood with appropriate PPE (gloves, goggles, lab coat). Add reagents slowly to control exothermic reactions. | Low | Acidic waste requires neutralization before disposal. |
| Methyl Iodide/Dimethyl Sulfate | Toxic, Carcinogen | Highly toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate gloves. | Moderate | Hazardous waste. Requires specialized disposal. |
| Sodium Nitrite | Oxidizer, Toxic | Toxic if ingested. Avoid contact with skin and eyes. | Low | Aqueous waste should be treated before disposal. |
| Potassium Permanganate | Strong Oxidizer | Can cause fires or explosions in contact with combustible materials. | Low | Manganese waste requires proper disposal. |
| DMF | Reproductive Toxin | Handle in a fume hood. Avoid inhalation and skin contact. | Moderate | Organic solvent waste. Requires incineration or recycling. |
Conclusion
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the control of regioselectivity.
-
Route A (Nitration First) is challenged by the regioselectivity of the N-methylation step.
-
Route B (Methylation First) is challenged by the regioselectivity of the nitration step.
The choice between these routes will depend on the specific capabilities of the laboratory for separating the resulting isomers. For small-scale research purposes, where chromatographic purification is feasible, either route can be viable. For larger-scale synthesis, the development of a more regioselective methylation or nitration method would be highly beneficial. Future work could explore the use of protecting groups or alternative cyclization strategies to achieve a more efficient and selective synthesis of this valuable research compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
